Technical Documentation Center

D-Phenylglycine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-Phenylglycine hydrochloride

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to D-Phenylglycine Hydrochloride: Chemical Properties, Structure, and Applications

Introduction D-Phenylglycine, a non-proteinogenic α-amino acid, and its derivatives are of paramount importance in the pharmaceutical industry, primarily serving as crucial building blocks in the synthesis of semi-synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

D-Phenylglycine, a non-proteinogenic α-amino acid, and its derivatives are of paramount importance in the pharmaceutical industry, primarily serving as crucial building blocks in the synthesis of semi-synthetic β-lactam antibiotics.[1] The hydrochloride salt of D-Phenylglycine (D-Phg-HCl) enhances the stability and modifies the solubility of the parent amino acid, making it a more convenient intermediate for various synthetic transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of D-Phenylglycine hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

D-Phenylglycine hydrochloride is the salt formed between the amino group of D-Phenylglycine and hydrochloric acid. This protonation of the amino group significantly influences its physical and chemical characteristics compared to the free amino acid.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₈H₁₀ClNO₂-
Molecular Weight 187.63 g/mol -
Appearance White to off-white crystalline powder[2]
Melting Point The free D-phenylglycine has a high decomposition point of around 302 °C. The hydrochloride salt's melting point is not consistently reported, suggesting it may decompose upon heating.[3]
Solubility Sparingly soluble in concentrated hydrochloric acid. Soluble in water.[4]
Optical Rotation The free D-phenylglycine has a specific rotation of [α]20/D of -155° (c = 1 in 1 M HCl). The hydrochloride salt is expected to have a similar optical rotation.[3]
Molecular Structure and Stereochemistry

The core structure of D-Phenylglycine hydrochloride features a phenyl group and a protonated amino group attached to the α-carbon, which is a chiral center. The "D" designation refers to the stereochemical configuration at this α-carbon, which is (R) according to the Cahn-Ingold-Prelog priority rules.

The crystal structure of D-Phenylglycine hydrochloride has been elucidated, revealing a layered arrangement of hydrophobic (phenyl rings) and hydrophilic (protonated amino and carboxyl groups, and chloride ions) zones. The crystal packing is stabilized by an extensive network of hydrogen bonds.

Caption: Molecular structure of D-Phenylglycine hydrochloride.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of D-Phenylglycine hydrochloride.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of D-Phenylglycine hydrochloride in D₂O, the following signals would be expected:

  • Aromatic protons: A multiplet in the range of 7.3-7.5 ppm, corresponding to the five protons of the phenyl group.

  • α-proton: A singlet at approximately 5.2 ppm.

  • Ammonium protons: A broad signal that may be exchanged with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show characteristic signals for the different carbon atoms:

Carbon AtomExpected Chemical Shift (ppm)
Carboxyl (C=O)~170-175
Aromatic (C-H)~128-130
Aromatic (quaternary C)~135
α-Carbon~55-60
FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present:

  • O-H stretch (carboxylic acid): A broad band around 3000 cm⁻¹.

  • N⁺-H stretch (ammonium): A broad band in the region of 2500-3000 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption around 1730-1750 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Synthesis and Chiral Resolution

The industrial production of D-Phenylglycine hydrochloride involves two key stages: the synthesis of racemic (DL)-Phenylglycine and its subsequent chiral resolution to isolate the desired D-enantiomer, followed by the formation of the hydrochloride salt.

Synthesis of DL-Phenylglycine

A common method for synthesizing racemic phenylglycine is the Strecker synthesis.

Experimental Protocol: Strecker Synthesis of DL-Phenylglycine

  • Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Addition of Benzaldehyde: Benzaldehyde is added dropwise to the sodium cyanide solution while maintaining a low temperature.

  • Formation of Mandelonitrile: The reaction mixture is stirred until the formation of mandelonitrile is complete.

  • Ammonolysis: An excess of ammonia is added to the reaction mixture, and it is heated to convert the mandelonitrile to α-aminophenylacetonitrile.

  • Hydrolysis: The α-aminophenylacetonitrile is then hydrolyzed with a strong acid, such as hydrochloric acid, to yield DL-Phenylglycine hydrochloride.[4]

  • Isolation: The DL-Phenylglycine is precipitated by adjusting the pH to its isoelectric point.

Chiral Resolution of DL-Phenylglycine

The separation of the D- and L-enantiomers can be achieved through several methods, with diastereomeric salt formation being a classical and effective approach.

Experimental Protocol: Diastereomeric Resolution with (+)-Camphorsulfonic Acid

  • Salt Formation: DL-Phenylglycine is dissolved in a suitable solvent, and a solution of (+)-camphorsulfonic acid is added.

  • Crystallization: The diastereomeric salt of D-Phenylglycine-(+)-camphorsulfonate, being less soluble, selectively crystallizes out of the solution.[5]

  • Isolation of D-enantiomer: The crystals are filtered and washed. The D-Phenylglycine is then liberated from the salt by treatment with a base to neutralize the camphorsulfonic acid.

  • Racemization of L-enantiomer: The remaining L-Phenylglycine in the mother liquor can be racemized and recycled to improve the overall yield.

G cluster_0 Synthesis & Resolution cluster_1 Salt Formation DL-Phenylglycine Synthesis DL-Phenylglycine Synthesis Chiral Resolution Chiral Resolution DL-Phenylglycine Synthesis->Chiral Resolution Racemic Mixture D-Phenylglycine D-Phenylglycine Chiral Resolution->D-Phenylglycine Desired Enantiomer L-Phenylglycine L-Phenylglycine Chiral Resolution->L-Phenylglycine D-Phenylglycine HCl D-Phenylglycine HCl D-Phenylglycine->D-Phenylglycine HCl + HCl gas Racemization Racemization L-Phenylglycine->Racemization Racemization->DL-Phenylglycine Synthesis Recycle G D-Phg-HCl D-Phenylglycine Hydrochloride Activated_D-Phg Activated D-Phenylglycine (e.g., acid chloride) D-Phg-HCl->Activated_D-Phg Activation Ampicillin Ampicillin Activated_D-Phg->Ampicillin Acylation 6-APA 6-Aminopenicillanic Acid (6-APA) 6-APA->Ampicillin

Caption: Role of D-Phenylglycine hydrochloride in Ampicillin synthesis.

The synthesis of D-(-)-phenylglycine chloride hydrochloride, an activated form, is a key step. This is often achieved by chlorinating D-(-)-phenylglycine hydrochloride in situ using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). [6][7]

Chiral Auxiliary

Due to its rigid structure and defined stereochemistry, D-Phenylglycine and its derivatives can be used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction.

Safety and Handling

While specific safety data for D-Phenylglycine hydrochloride is not extensively available, the data for closely related compounds such as D-Phenylglycine and its methyl ester hydrochloride provide a good basis for safe handling procedures.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles with side-shields. [8]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [8]* First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, seek medical attention.

Conclusion

D-Phenylglycine hydrochloride is a critically important chiral building block in the synthesis of life-saving antibiotics. Its chemical properties and structure are well-defined, and various methods for its synthesis and resolution are established. A thorough understanding of its characteristics, handling, and applications is essential for researchers and professionals in the field of drug development and organic synthesis.

References

  • Google Patents. (n.d.). NL9300422A - Process for the preparation of D - (-) - phenylglycine chloride hydrochloride.
  • UCPchemicals. (n.d.). H-D-Phg-OMe HCl, D-Phenylglycine methyl ester hydrochloride salt, CAS 19883-41-1. Retrieved from [Link]

  • PubChem. (n.d.). D-Phenylglycine methyl ester hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • European Patent Office. (1994). EP0614882A1 - A process for the preparation of D-(-)-phenylglycine chloride hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • Google Patents. (n.d.). EP0988393B1 - Process for the preparation of ampicillin.
  • PubChem. (n.d.). Phenylglycine, D-. Retrieved from [Link]

  • SciELO. (2008). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US7029885B2 - Process for the preparation of ampicillin.
  • Lookchem. (2022). High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system. Retrieved from [Link]

  • PMC. (n.d.). Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. Retrieved from [Link]

  • Kessels SA. (n.d.). Resolution processes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate: N-Formyl Ampicilloic Acid and D-Phenylglycylampicillin. Retrieved from [Link]

  • PubChem. (n.d.). (R)-(-)-2-Phenylglycine chloride hydrochloride. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Ampicillin. Retrieved from [Link]

  • PMC. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • Google Patents. (n.d.). Method of chiral separation for D,L-phenylalanine ester or its salt.
  • The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

  • ChemBK. (n.d.). D(-)-alpha-Phenylglycine. Retrieved from [Link]

  • NextSDS. (n.d.). phenylglycine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylglycine. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, D2O, predicted) (NP0086634). Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Exploratory

(R)-(-)-2-Phenylglycine hydrochloride physical characteristics

An In-Depth Technical Guide to the Physical Characteristics of (R)-(-)-2-Phenylglycine Hydrochloride Abstract (R)-(-)-2-Phenylglycine hydrochloride is a crucial chiral intermediate in the synthesis of various pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Characteristics of (R)-(-)-2-Phenylglycine Hydrochloride

Abstract

(R)-(-)-2-Phenylglycine hydrochloride is a crucial chiral intermediate in the synthesis of various pharmaceuticals, including semi-synthetic antibiotics like Pivampicillin.[1] Its stereochemical purity and physical properties are paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the core physical characteristics of (R)-(-)-2-Phenylglycine hydrochloride for researchers, scientists, and drug development professionals. The guide moves beyond a simple data sheet, offering detailed experimental protocols, the scientific rationale behind methodological choices, and a critical evaluation of the available data. It covers macroscopic and thermal properties, solution behavior with a focus on hydrolytic instability, chiroptical properties for stereochemical verification, and spectroscopic signatures for structural confirmation.

Introduction & Molecular Identity

Overview of (R)-(-)-2-Phenylglycine Hydrochloride

(R)-(-)-2-Phenylglycine hydrochloride, also known as D-(-)-2-amino-2-phenylacetyl chloride hydrochloride, is the hydrochloride salt of the R-enantiomer of phenylglycine acid chloride.[1][2] The presence of a chiral center at the alpha-carbon makes its stereochemistry a critical quality attribute. This guide focuses on the physical properties that allow for its unambiguous identification, purity assessment, and proper handling during the drug development process.

Molecular Structure and Chemical Identifiers

Correctly identifying the compound is the foundational step for any scientific investigation. The key identifiers for (R)-(-)-2-Phenylglycine hydrochloride are summarized below.

IdentifierValueSource
IUPAC Name (2R)-2-amino-2-phenylacetyl chloride;hydrochloride[2][3]
CAS Number 39878-87-0[1][3]
Molecular Formula C₈H₉Cl₂NO[2][3][4]
Molecular Weight 206.07 g/mol [2][4]
Canonical SMILES C1=CC=C(C=C1)N.Cl[2][3]
InChIKey GVVFCAFBYHYGEE-OGFXRTJISA-N[2][3]

Macroscopic and Thermal Properties

Appearance and Morphology

(R)-(-)-2-Phenylglycine hydrochloride is typically supplied as a light brown or brown powder.[2][3] It is a solid under standard conditions.[2] Variations in color may indicate the presence of impurities, and morphological characterization (e.g., via microscopy) can be useful for identifying different crystalline forms or batches.

Melting Point and Thermal Stability

The melting point is a critical parameter for both identification and stability assessment. There is a notable discrepancy in the reported values, with one source citing a melting point of 177°C[3] and another reporting decomposition at 117°C.[1] This variance suggests that the compound may be thermally labile or that different polymorphic forms exist. The observation of decomposition underscores the importance of using a technique that provides more than a simple melting range.

Differential Scanning Calorimetry (DSC) Analysis

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the preferred method for characterizing thermal transitions.[5] Unlike a simple melting point apparatus, DSC quantifies the heat flow into or out of a sample as a function of temperature, providing a detailed thermal profile.[6] This allows for the precise determination of melting points, the energy required for melting (enthalpy of fusion), and the onset temperature of decomposition, which is a critical parameter for process safety.[5][7]

Experimental Protocol: Melting Point and Decomposition Analysis by DSC

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard (~10 mg) according to the manufacturer's guidelines.[8]

  • Sample Preparation: Accurately weigh 2-5 mg of (R)-(-)-2-Phenylglycine hydrochloride into a hermetic aluminum pan.[8] Given the compound's sensitivity to moisture, this step should be performed in a low-humidity environment (e.g., a glove box).[3]

  • Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.[8][9]

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen purge gas flow (50 mL/min).[9]

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (melting) and exothermic events (decomposition). Determine the onset temperature, peak maximum, and enthalpy (ΔH) for each transition.[8]

Trustworthiness: This protocol is self-validating through the initial calibration with a known standard. The use of a hermetic pan minimizes the influence of atmospheric moisture, ensuring the observed transitions are intrinsic to the compound itself.

dsc_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC with Indium Standard Prep_Sample Weigh 2-5 mg Sample into Hermetic Pan Calibrate->Prep_Sample Prep_Ref Prepare Empty Hermetic Reference Pan Prep_Sample->Prep_Ref Load Load Sample and Reference into DSC Prep_Ref->Load Program Set Thermal Program (e.g., 10°C/min ramp) Load->Program Run Initiate Analysis under N2 Purge Program->Run Acquire Acquire Thermogram (Heat Flow vs. Temp) Run->Acquire Analyze Analyze for Endothermic/Exothermic Peaks Acquire->Analyze Report Determine Onset Temp, Peak Temp, and ΔH Analyze->Report

Caption: Workflow for DSC analysis of thermal properties.

Solubility and Solution Behavior

Solubility Profile and Hydrolytic Instability

A critical characteristic of (R)-(-)-2-Phenylglycine hydrochloride is that it readily hydrolyzes in water to form D-phenylglycine.[2] This high reactivity with protic solvents, particularly water, makes traditional aqueous solubility determination challenging and often irrelevant for its use in organic synthesis. Its moisture sensitivity is a key handling parameter.[3] For practical applications, solubility is typically determined in aprotic organic solvents.

Expertise & Experience: When assessing solubility, the hydrolytic instability must be the primary consideration. Attempting to measure solubility in aqueous buffers or alcohols will likely measure the solubility of the hydrolysis product, not the parent compound. Therefore, solvents for stock solutions or reaction media must be rigorously dried. For most applications, dissolution in polar aprotic solvents like DMSO is a common practice for preparing stock solutions.[4]

Protocol for Solubility Determination in Aprotic Solvents
  • Solvent Preparation: Use anhydrous grade solvents (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran) with a water content of <50 ppm.

  • Sample Preparation: Add a known mass of (R)-(-)-2-Phenylglycine hydrochloride to a vial.

  • Titration: Add the anhydrous solvent in small, measured aliquots at a constant temperature (e.g., 25°C) with continuous stirring.

  • Endpoint Determination: The endpoint is reached when the last portion of solid completely dissolves, as determined by visual inspection against a dark background.

  • Calculation: Calculate the solubility as mg/mL or mol/L. Repeat the measurement for statistical validity.

Chiroptical Properties

Optical Rotation
Determination of Optical Purity via Polarimetry

Expertise & Experience: Polarimetry is the classical technique for assessing the optical purity of a chiral compound.[11] It measures the observed rotation of a solution, which is then used to calculate the specific rotation—a standardized physical constant. By comparing the specific rotation of a sample to that of a pure enantiomeric standard, one can determine the enantiomeric excess (% ee), which is a measure of its stereochemical purity.[10][11]

Experimental Protocol: Determination of Enantiomeric Excess

  • Standard Preparation: Prepare a solution of a certified, enantiomerically pure standard of the compound at a precise concentration (e.g., 1.0 g/100 mL) in a suitable, dry solvent.[11]

  • Sample Preparation: Prepare a solution of the test sample at the exact same concentration and in the same solvent as the standard.[11]

  • Instrument Calibration: Calibrate the polarimeter by filling the sample cell with the pure solvent (the blank) and setting the reading to zero.[11]

  • Measurement:

    • Measure the optical rotation of the standard solution to obtain [α]max.[11]

    • Rinse the cell thoroughly and measure the optical rotation of the sample solution to obtain [α]obs.[11]

  • Calculation: Calculate the enantiomeric excess using the formula: % ee = ([α]obs / [α]max) x 100[11]

Trustworthiness: The accuracy of this method is directly tied to the purity of the standard and the precision of the concentration. It provides a direct, though sometimes less sensitive, measure of enantiomeric purity compared to chiral chromatography.[11][12]

polarimetry_workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation Prep_Std Prepare Standard Solution (Known Concentration) Prep_Sample Prepare Sample Solution (Same Concentration) Prep_Blank Prepare Solvent Blank Calibrate Calibrate Polarimeter with Blank Prep_Blank->Calibrate Measure_Std Measure Rotation of Standard ([α]max) Calibrate->Measure_Std Measure_Sample Measure Rotation of Sample ([α]obs) Calibrate->Measure_Sample Calculate_ee Calculate % ee = ([α]obs / [α]max) * 100 Measure_Std->Calculate_ee Measure_Sample->Calculate_ee Result Report Enantiomeric Excess Calculate_ee->Result

Caption: Logical workflow for %ee determination by polarimetry.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups. For (R)-(-)-2-Phenylglycine hydrochloride, the IR spectrum will be dominated by vibrations from the amine hydrochloride, the acid chloride, and the phenyl group. While FTIR cannot distinguish between enantiomers in solution, differences in the solid-state spectra of a pure enantiomer versus a racemic mixture can arise due to different crystal packing symmetries.[13]

  • Expected Absorption Bands:

    • N-H stretch (amine hydrochloride): Broad absorption in the 2400-3200 cm⁻¹ region.

    • C=O stretch (acid chloride): Strong, sharp absorption typically in the 1770-1815 cm⁻¹ range.

    • C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

    • C-H bend (aromatic): Strong absorptions in the 690-900 cm⁻¹ region, indicative of monosubstitution.

Protocol: FTIR-ATR Analysis

  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the powder sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides detailed information about the molecular structure and is invaluable for confirming identity. 1H and 13C NMR spectra are available for this compound.[2] Due to the compound's reactivity, deuterated aprotic solvents like DMSO-d₆ or CDCl₃ should be used.

  • Expected ¹H NMR Signals (qualitative):

    • Aromatic protons: A multiplet in the ~7.4-7.6 ppm region.

    • Alpha-proton (α-H): A singlet or broad singlet for the proton attached to the chiral center.

    • Amine protons (NH₃⁺): A very broad signal, often difficult to distinguish, which will exchange with D₂O.

  • Expected ¹³C NMR Signals (qualitative):

    • Carbonyl carbon (C=O): A signal in the ~170 ppm region.

    • Aromatic carbons: Multiple signals in the ~125-140 ppm region.

    • Alpha-carbon (α-C): A signal for the chiral carbon, typically around 55-65 ppm.

Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the sample into an NMR tube.

  • Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and agitate gently until the sample is fully dissolved.

  • Acquire the spectrum on a calibrated NMR spectrometer.

Safety and Handling

(R)-(-)-2-Phenylglycine hydrochloride is a corrosive solid that can cause severe eye and skin burns.[14] It is also moisture-sensitive.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be performed in a well-ventilated area or fume hood, and the compound should be stored in a tightly sealed container in a dry environment.

Summary of Physical Characteristics

PropertyValueNotes
Appearance Light brown to brown powder[2][3]
Melting Point 177°C or 117°C (decomposes)Discrepancy in literature requires DSC for clarification[1][3]
Molecular Weight 206.07 g/mol [2][4]
Solubility Readily hydrolyzes in water[2] Soluble in some polar aprotic organic solvents.
Optical Rotation Levorotatory (-)Specific value for this salt is not well-documented.
Key IR Peaks ~1770-1815 cm⁻¹ (C=O), ~2400-3200 cm⁻¹ (N-H)Characteristic of an acid chloride and amine hydrochloride.
Safety Corrosive, Moisture Sensitive[3][14]

References

  • (R)-(-)-2-Phenylglycine chloride hydrochloride. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • 2-Phenylglycine. NIST Chemistry WebBook, National Institute of Standards and Technology. (URL: [Link])

  • Differential Scanning Calorimetry (DSC). Prime Process Safety Center. (URL: [Link])

  • DSC - Differential Scanning Calorimetry Testing. ioKinetic. (URL: [Link])

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC). Purdue University College of Engineering. (URL: [Link])

  • 5.5 Polarimetry. Chemistry LibreTexts. (URL: [Link])

  • Investigation of Polymers with Differential Scanning Calorimetry. University of Southern Mississippi. (URL: [Link])

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. (URL: [Link])

Sources

Foundational

D-Phenylglycine Hydrochloride: A Technical Guide for Drug Discovery and Development

This guide provides an in-depth technical overview of D-Phenylglycine hydrochloride, a critical chiral intermediate in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of D-Phenylglycine hydrochloride, a critical chiral intermediate in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document explores the compound's chemical properties, synthesis, applications, and analytical methodologies, offering field-proven insights to support its effective use in a laboratory and manufacturing setting.

Introduction: The Significance of a Chiral Building Block

D-Phenylglycine and its derivatives are indispensable chiral building blocks, particularly in the synthesis of semi-synthetic β-lactam antibiotics.[1][2][3] The hydrochloride salt, specifically, offers enhanced stability and handling characteristics compared to the free base, making it a preferred starting material in multi-step synthetic processes. Its primary importance lies in its role as a key side-chain component for blockbuster antibiotics like ampicillin and cephalexin.[2][3][4] The stereochemistry at the α-carbon is crucial for the biological activity of the final active pharmaceutical ingredient (API), making the enantiomeric purity of D-Phenylglycine hydrochloride a critical quality attribute.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of starting materials are foundational to robust process development and quality control.

PropertyValueSource(s)
CAS Number 10126-67-7Internal Data
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [1]
Appearance White to off-white crystalline powder[5][6]
Melting Point ~302°C (decomposes)[3]
Solubility Soluble in water[7][8]
Structure In its hydrochloride form, the amino N atom is protonated.[1]

Note: Some sources refer to the methyl ester derivative, D-Phenylglycine methyl ester hydrochloride (CAS 19883-41-1), which has a different molecular formula (C₉H₁₂ClNO₂) and molecular weight (201.65 g/mol ).[5][9][10] It is crucial for researchers to verify the exact derivative being used.

Synthesis and Manufacturing Insights

The synthesis of D-Phenylglycine itself can be achieved through several routes, including the Strecker synthesis from benzaldehyde or a one-step synthesis from D-mandelic acid.[11][12] The subsequent conversion to D-Phenylglycine hydrochloride is a straightforward acid-base reaction.

Protocol: Laboratory-Scale Preparation of D-Phenylglycine Hydrochloride

This protocol describes the conversion of D-Phenylglycine to its hydrochloride salt, a common step for preparing the material for subsequent reactions, such as chlorination.

Causality: The use of dry hydrochloric acid gas in a non-aqueous solvent ensures the precipitation of the hydrochloride salt without introducing water, which could interfere with downstream reactions (e.g., those using water-sensitive reagents like phosphorus pentachloride).

Methodology:

  • Suspend D-(-)-phenylglycine (1 equivalent) in a suitable non-chlorinated solvent (e.g., toluene, p-xylene, or cyclohexane) in a flask equipped with a stirrer.[4][13]

  • Bubble dry hydrochloric acid gas through the stirred suspension at a controlled temperature (e.g., 25°C) for approximately one hour.[4][13]

  • The successful conversion is indicated by the formation of a suspension of D-(-)-phenylglycine hydrochloride.

  • The resulting suspension can often be used directly in the next synthetic step, such as the preparation of D-(-)-phenylglycine chloride hydrochloride.[4][13]

Self-Validation: The completion of the conversion can be monitored by taking a small sample, drying it, and analyzing it via titration or spectroscopic methods to confirm the absence of the free amino acid. The product purity should be at least 96% for use in pharmaceutical preparations.[13][14]

Diagram: Synthesis Workflow

G cluster_start Starting Material cluster_process Process cluster_product Product A D-Phenylglycine B Suspend in non-aqueous solvent (e.g., Toluene) A->B Step 1 C Introduce dry HCl gas at 25°C for 1h B->C Step 2 D D-Phenylglycine Hydrochloride (Suspension) C->D Step 3

Caption: Workflow for the conversion of D-Phenylglycine to its hydrochloride salt.

Applications in Drug Development

D-Phenylglycine hydrochloride is a cornerstone intermediate in the pharmaceutical industry.

  • Antibiotic Synthesis: It is an indispensable starting material for the side chains of semi-synthetic penicillins (e.g., Ampicillin) and cephalosporins (e.g., Cephalexin, Cephradine).[2][3][4] The specific stereochemistry of the D-enantiomer is paramount for the antibacterial efficacy of the final drug product.

  • Chiral Building Block: Beyond antibiotics, its derivatives are used in the synthesis of a wide array of pharmaceuticals, including drugs for neurological disorders, pain management, and antitumor agents.[1][15]

  • Chiral Resolution: D-Phenylglycine derivatives are employed in chiral resolution processes to separate racemic mixtures, a critical step in developing enantiomerically pure drugs to enhance therapeutic efficacy and reduce side effects.[5][15]

Diagram: Role as a Chiral Synthon

G cluster_APIs Active Pharmaceutical Ingredients (APIs) DPG_HCl D-Phenylglycine HCl (Chiral Intermediate) Ampicillin Ampicillin DPG_HCl->Ampicillin Side-chain precursor Cephalexin Cephalexin DPG_HCl->Cephalexin Side-chain precursor Other Other Chiral Drugs (e.g., Antitumor Agents) DPG_HCl->Other Building block

Caption: D-Phenylglycine HCl as a central precursor for various APIs.

Analytical and Quality Control Methods

Ensuring the identity, purity, and enantiomeric excess of D-Phenylglycine hydrochloride is critical. A multi-pronged analytical approach is typically employed.

Protocol: Purity Assessment by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying components in a mixture. For amino acids, which can be highly polar, specialized columns or mobile phase modifiers are often required for adequate retention and resolution.

Methodology Example:

  • Column: Silica-C or a suitable C18 column.[16]

  • Mobile Phase: An isocratic mobile phase, for example: Acetonitrile and DI Water (50:50) with 0.5% Formic Acid.[16] The acidic modifier helps to protonate the analyte and improve peak shape.

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV at 254 nm, leveraging the absorbance of the phenyl ring.[16]

  • Sample Preparation: Dissolve a precisely weighed sample (e.g., 0.3 mg/mL) in the mobile phase.[16]

  • Injection Volume: 2 µL.[16]

  • Quantification: Purity is determined by comparing the area of the main peak to the total area of all peaks (Area Percent method). Enantiomeric excess is determined using a chiral HPLC method, which can differentiate between D- and L-enantiomers.[17]

Self-Validation: The method is validated by running a known reference standard to establish retention time and response. A blank injection (mobile phase only) ensures no system peaks interfere with the analyte peak.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of D-Phenylglycine hydrochloride is essential.

  • Hazard Identification: While not classified as hazardous under OSHA 2024 standards, some suppliers may classify related compounds as causing skin irritation, serious eye irritation, and respiratory irritation.[8][18] It is crucial to consult the specific Safety Data Sheet (SDS) for the exact product being used.[7][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[18][19]

  • Handling: Handle in a well-ventilated area or under a fume hood to avoid dust formation and inhalation.[7][18] Wash hands thoroughly after handling.[18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] It should be kept away from incompatible materials such as strong bases and oxidizing agents.[19]

Conclusion

D-Phenylglycine hydrochloride is more than a simple chemical intermediate; it is a fundamental component in the production of life-saving medicines. Its value is intrinsically linked to its chirality, which dictates the efficacy of the final pharmaceutical product. For scientists and researchers, a thorough understanding of its properties, synthesis, and analysis is not merely academic but a prerequisite for developing safe, effective, and high-quality drugs. The protocols and data presented in this guide serve as a foundational resource for the successful application of this vital compound in pharmaceutical research and development.

References

  • NL9300422A - Process for the preparation of D - (-) - phenylglycine chloride hydrochloride. - Google Patents.
  • CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents.
  • EP0614882A1 - A process for the preparation of D-(-)-phenylglycine chloride hydrochloride - Google Patents.
  • D-Phenylglycine methyl ester hydrochloride | C9H12ClNO2 | CID 12247453 - PubChem. Available at: [Link]

  • CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents.
  • D-Phenylglycine Hydrochloride - Acta Crystallographica Section C. Available at: [Link]

  • D-(-)-(α)-phenylglycine | CAS No. 875-74-1 | Atul Ltd. Available at: [Link]

  • Understanding D-2-Phenylglycine: A Vital Intermediate for Pharmaceutical Excellence - LookChem. Available at: [Link]

  • Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method - PubMed. Available at: [Link]

  • Phenylglycine and Phenylalanine Separation by HPLC Using Silica-C | MICROSOLV. Available at: [Link]

  • US5504250A - Process for the preparation of D-(-)-phenylglycine chloride hydrochloride - Google Patents.
  • Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst - SciELO. Available at: [Link]

Sources

Exploratory

The Biological and Synthetic Significance of D-Phenylglycine Hydrochloride in Advanced Drug Development

Executive Summary As an application scientist bridging the gap between discovery chemistry and industrial scale-up, I frequently encounter a critical bottleneck: the transition of non-proteinogenic amino acids from theor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an application scientist bridging the gap between discovery chemistry and industrial scale-up, I frequently encounter a critical bottleneck: the transition of non-proteinogenic amino acids from theoretical building blocks to viable, high-titer pharmaceutical intermediates. D-Phenylglycine is a prime example. While its chiral structure is the backbone of some of the world's most essential antibiotics, its native physical properties present severe limitations. This whitepaper explores the biological significance, chemoenzymatic synthesis, and process-scale application of D-Phenylglycine hydrochloride , detailing exactly why the hydrochloride salt is the non-negotiable standard for modern drug development.

The Structural Imperative: Why the Hydrochloride Salt?

To understand the biological utility of D-phenylglycine, we must first examine its physical chemistry. D-phenylglycine (the free base) is a zwitterion. In its solid state, it forms a highly rigid crystal lattice stabilized by strong intermolecular hydrogen bonds. Consequently, it exhibits exceptionally poor aqueous solubility (~0.3 g/100 mL at room temperature) as detailed in [1].

In process chemistry, low solubility is a death knell for volumetric productivity. By protonating the amine group to form D-phenylglycine hydrochloride documented in[2], the lattice energy is disrupted. The introduction of the chloride counter-ion maximizes ion-dipole interactions with water, boosting solubility exponentially. This highly soluble state is an absolute prerequisite for formulating the supersaturated solutions required in kinetically controlled enzymatic syntheses and for developing compounds targeting neurological disorders and pain management utilizing[3].

Biosynthetic and Chemoenzymatic Pathways

Historically, D-phenylglycine was produced via the chemical resolution of racemic mixtures—a process fraught with high solvent waste and low atom economy. Today, advanced metabolic engineering allows for de novo biosynthesis. Starting from phenylpyruvate (a direct precursor to L-phenylalanine), a three-step enzymatic cascade yields enantiomerically pure D-phenylglycine via.

Pathway A Phenylpyruvate B S-Mandelate A->B HmaS (Hydroxymandelate synthase) C Phenylglyoxylate B->C HmO (Hydroxymandelate oxidase) D D-Phenylglycine (D-Phg) C->D HpgAT (D-Phg aminotransferase)

Fig 1: Engineered biosynthetic pathway for D-Phenylglycine production from phenylpyruvate.

The β -Lactam Backbone: Kinetically Controlled Synthesis

The most significant biological application of D-phenylglycine hydrochloride is its role as the acyl donor in the synthesis of semi-synthetic β -lactam antibiotics, such as ampicillin and cephalexin using [4].

This reaction is mediated by Penicillin G Acylase (PGA). Because the thermodynamic equilibrium of this reaction strictly favors hydrolysis over condensation, we must design a kinetically controlled system. By using an esterified derivative (D-Phenylglycine Methyl Ester Hydrochloride, D-PGME·HCl), the molecule acts as an activated acyl donor. It rapidly forms an acyl-enzyme intermediate with PGA, which is subsequently attacked by the nucleophilic 6-aminopenicillanic acid (6-APA) before water can hydrolyze the complex.

Workflow N1 D-PGME HCl (Acyl Donor) N3 Penicillin G Acylase (Biocatalyst) N1->N3 N2 6-APA (Nucleophile) N2->N3 N4 Ampicillin (Product) N3->N4 Kinetically Controlled Condensation N5 Methanol (Byproduct) N3->N5 Hydrolysis

Fig 2: PGA-mediated kinetically controlled synthesis of ampicillin using D-PGME HCl.

Quantitative Data Profiles

To facilitate process optimization, the critical physicochemical and kinetic parameters of D-phenylglycine and its hydrochloride salt are summarized below.

Table 1: Physicochemical and Kinetic Parameters of D-Phenylglycine

ParameterValueBiological / Synthetic Implication
Molecular Weight (HCl salt) 187.62 g/mol Determines stoichiometric loading in acyl-transfer reactions.
Aqueous Solubility (Free Base) ~0.3 g/100 mL (20°C)Limits high-throughput aqueous biocatalysis.
Aqueous Solubility (HCl Salt) >20 g/100 mL (20°C)Enables high substrate concentration for kinetically controlled synthesis.
Stereochemistry (R)-enantiomer (D-form)Essential for binding affinity in bacterial penicillin-binding proteins (PBPs).
Melting Point (Free Base) ~290 °C (Decomposes)Indicates high thermal stability of the rigid crystalline lattice.
pKa (Amine group) ~9.0Dictates pH-dependent nucleophilicity during enzymatic coupling.

Self-Validating Experimental Protocols

As scientists, we cannot rely on "cookbooks"; we must understand the causality behind every operational parameter. The following protocols are designed as self-validating systems.

Protocol 1: Enzymatic Synthesis of Ampicillin using D-PGME·HCl
  • Substrate Preparation & Supersaturation : Dissolve 300 mM D-PGME·HCl and 100 mM 6-APA in a 50 mM phosphate buffer.

    • Causality : Operating at a 3:1 acyl donor to nucleophile ratio drives the kinetically controlled condensation. The hydrochloride salt is mandatory here; attempting this with the free base would result in a biphasic slurry, severely limiting mass transfer to the enzyme's active site.

  • pH Titration & Stabilization : Adjust the solution to pH 6.5 using 2M NaOH.

    • Causality : This specific pH is a calculated compromise. At pH 6.5, the amino group of 6-APA (pKa ~4.7) is fully deprotonated and highly nucleophilic, while the spontaneous chemical hydrolysis of the D-PGME ester is minimized. Furthermore, this falls exactly within the optimal catalytic window for PGA.

  • Biocatalytic Coupling : Introduce 10 U/mL of immobilized Penicillin G Acylase (PGA) and maintain the temperature at 20°C.

    • Causality : Immobilization on a bi-disperse gel matrix prevents downstream protein contamination and allows for immediate catalyst recovery via filtration. The lower temperature (20°C) suppresses the competing thermodynamic hydrolysis pathway.

  • Reaction Monitoring (Self-Validation) : Monitor the reaction via HPLC (C18 column, 254 nm). The system is self-validating: the peak area of ampicillin must inversely correlate with the depletion of 6-APA. The reaction is quenched when the ampicillin peak plateaus (typically 2-3 hours).

  • Isoelectric Precipitation : Filter the immobilized enzyme, then adjust the filtrate pH to 4.8 using 1M HCl.

    • Causality : At a pH of 4.8 (the isoelectric point of ampicillin), the molecule's net charge is zero, drastically reducing its solubility. This forces selective crystallization of the pure product, leaving unreacted D-PGME and 6-APA safely in the supernatant.

Protocol 2: Chiral Resolution of Racemic Phenylglycine
  • Diastereomeric Salt Formation : Dissolve racemic DL-phenylglycine and (+)-camphorsulfonic acid (resolving agent) in a hot ethanol/water mixture.

    • Causality : Enantiomers cannot be separated by standard physical means. Reacting them with a chiral resolving agent creates diastereomers, which possess distinct thermodynamic solubilities.

  • Fractional Crystallization : Cool the solution linearly to 5°C over 4 hours.

    • Causality : The D-phenylglycine-(+)-camphorsulfonate salt has a significantly lower solubility product (Ksp) than its L-counterpart. Controlled cooling prevents solvent entrapment and yields high-purity crystals.

  • Salt Cleavage & Hydrochloride Formation : Resuspend the filtered crystals in aqueous HCl (1M) and extract the resolving agent with an organic solvent (e.g., dichloromethane).

    • Causality : The strong acid displaces the camphorsulfonate, directly yielding the highly soluble D-phenylglycine hydrochloride in the aqueous phase, ready for lyophilization.

Conclusion

D-Phenylglycine hydrochloride is far more than a simple amino acid derivative; it is a meticulously engineered chiral building block that bridges the gap between biological efficacy and industrial manufacturability. By leveraging the enhanced solubility of its hydrochloride salt, process chemists can exploit kinetically controlled enzymatic pathways to produce the world's most critical β -lactam antibiotics with high atom economy and unprecedented purity.

References

  • PubChem . "(R)-2-Amino-2-phenylacetic acid hydrochloride | C8H10ClNO2 | CID 12238435". National Center for Biotechnology Information.[Link]

  • PubMed . "Metabolic engineering of the E. coli L-phenylalanine pathway for the production of D-phenylglycine (D-Phg)". Müller et al.[Link]

  • Grokipedia . "Phenylglycine - Appearance, solubility, and stability".[Link]

  • ACS Publications . "Nonconventional Reactor for Enzymatic Synthesis of Semi-Synthetic β-Lactam Antibiotics". Industrial & Engineering Chemistry Research.[Link]

Sources

Foundational

Discovery and history of D-Phenylglycine hydrochloride synthesis

An In-Depth Technical Guide to the Discovery, Synthesis, and Evolution of D-Phenylglycine Hydrochloride Executive Summary D-Phenylglycine (D-Phg) and its activated derivative, D-phenylglycine chloride hydrochloride, are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Evolution of D-Phenylglycine Hydrochloride

Executive Summary

D-Phenylglycine (D-Phg) and its activated derivative, D-phenylglycine chloride hydrochloride, are indispensable chiral building blocks in the pharmaceutical industry. Primarily utilized as the side-chain precursor for semi-synthetic β -lactam antibiotics such as ampicillin, cephalexin, and amoxicillin, the demand for enantiomerically pure D-Phg has driven decades of chemical and biocatalytic innovation[1][2]. This whitepaper provides an authoritative analysis of the historical discovery, resolution methodologies, and the definitive synthetic protocols for D-phenylglycine hydrochloride, grounded in mechanistic causality and field-proven data.

Historical Context and the Chiral Challenge

D-Phenylglycine is a non-proteinogenic α -amino acid. Unlike standard aliphatic amino acids, the phenyl ring directly attached to the α -carbon significantly increases the acidity of the α -proton. This structural feature makes D-Phg highly susceptible to base-catalyzed racemization via an enolate intermediate[2].

Historically, the synthesis of phenylglycine relied on the classical Strecker synthesis (reacting benzaldehyde, ammonia, and hydrogen cyanide), which inherently yields a racemic mixture (DL-phenylglycine). Because only the D-enantiomer is biologically active in the synthesis of β -lactam antibiotics[2][3], the critical bottleneck in early pharmaceutical manufacturing was the efficient resolution of this racemate.

The Era of Fractional Crystallization

The earliest industrial method for resolving DL-phenylglycine involved diastereomeric salt formation using chiral resolving agents, most notably DL-camphorsulfonic acid[3].

  • Mechanistic Causality: The chiral acid forms diastereomeric salts with the D- and L-enantiomers of phenylglycine. These salts exhibit differential solubility profiles in specific solvent systems, allowing the D-phenylglycine salt to be selectively crystallized and isolated.

  • Limitations: This process was thermodynamically inefficient, required massive volumes of solvents, and hinged on the costly recovery of camphorsulfonic acid, prompting the industry to seek catalytic alternatives[3].

The Biocatalytic Revolution

To bypass the poor atom economy of chemical resolution, the industry pivoted to enzymatic kinetic resolution.

  • Penicillin G Acylase (PGA): PGA was employed to stereoselectively hydrolyze N-acyl-DL-phenylglycine derivatives. The enzyme specifically targets the L-enantiomer, leaving the N-acyl-D-phenylglycine intact for subsequent chemical hydrolysis into pure D-Phg[3][4].

  • Nitrilase/Amidase Systems: More modern approaches utilize whole-cell biocatalysts (e.g., Pseudomonas aeruginosa or Rhodococcus species) to perform dynamic kinetic resolution (DKR) directly on racemic phenylglycinonitrile, achieving theoretical yields of D-Phg exceeding 50% by continuously racemizing the unreacted substrate[5][6].

G Benzaldehyde Benzaldehyde + NH3 + HCN Strecker Strecker Synthesis Benzaldehyde->Strecker DL_Phg DL-Phenylglycine (Racemate) Strecker->DL_Phg ChemRes Chemical Resolution (Camphorsulfonic Acid) DL_Phg->ChemRes Historical Route EnzRes Enzymatic Resolution (PGA / Nitrilase) DL_Phg->EnzRes Modern Route D_Phg D-Phenylglycine (>99% ee) ChemRes->D_Phg L_Phg L-Phenylglycine (Byproduct) ChemRes->L_Phg EnzRes->D_Phg EnzRes->L_Phg

Evolution of D-Phenylglycine synthesis from racemic mixtures to enantiopure products.

Synthesis of D-Phenylglycine Chloride Hydrochloride

While D-Phg is the core building block, it cannot be directly coupled to β -lactam nuclei (like 6-APA or 7-ADCA) without activation. The carboxylic acid must be converted into a highly reactive acid chloride. However, exposing an unprotected amino acid to harsh chlorinating agents leads to self-polymerization (peptide bond formation) and rapid racemization.

To prevent this, the amino group is first protected via protonation using dry hydrochloric acid gas, forming D-phenylglycine hydrochloride . This salt is then safely chlorinated to produce D-(-)-phenylglycine chloride hydrochloride , the ultimate acylating agent for antibiotic synthesis[1][7].

Experimental Protocol: Industrial Synthesis Workflow

The following protocol outlines the self-validating system for synthesizing high-purity D-phenylglycine chloride hydrochloride in a non-chlorinated solvent system, optimizing both yield and environmental safety[1][7].

Reagents & Materials:

  • D-(-)-Phenylglycine (Enantiopure)

  • Dry Hydrochloric Acid (HCl) gas

  • Phosphorus Pentachloride ( PCl5​ ) or Phosphorus Trichloride/Chlorine gas ( PCl3​/Cl2​ )

  • Phosphorus Oxychloride ( POCl3​ ) (Reaction promoter)

  • Inert Solvent: Toluene, p-Xylene, or Ethylbenzene

Step-by-Step Methodology:

  • Suspension & Amine Protection: In a 250 mL reactor, suspend 11.0 g (0.073 mol) of D-(-)-phenylglycine in 80 mL of an inert, non-chlorinated solvent (e.g., p-xylene or ethylbenzene)[1][7].

  • Hydrochlorination (In Situ): Under continuous stirring, bubble dry HCl gas through the suspension for exactly 1 hour at a controlled temperature of 25°C.

    • Causality: Water must be strictly excluded. Aqueous HCl would lead to the hydrolysis of the subsequent acid chloride. The dry HCl protonates the α -amino group ( NH3+​ ), rendering it non-nucleophilic and preventing self-condensation[7][8].

  • Cooling & Promoter Addition: Cool the resulting D-(-)-phenylglycine hydrochloride suspension to 23°C. Add 36.8 g of POCl3​ .

    • Causality: POCl3​ acts as a reaction-promoting medium that increases the solubility of the chlorinating agents and stabilizes the transition state of the carboxylic acid activation[1].

  • Chlorination: Slowly dose 18.2 g (0.087 mol) of PCl5​ (or generate it in situ using PCl3​ and Cl2​ gas) into the mixture over 45 minutes[1][7].

    • Causality: PCl5​ converts the carboxylic acid to the acid chloride. The temperature is kept strictly at 23-25°C to prevent thermal degradation and racemization of the chiral center.

  • Maturation & Isolation: Stir the mixture for an additional 9 hours at 23°C to ensure complete conversion. Filter the resulting suspension under an inert atmosphere.

  • Washing & Drying: Wash the obtained crystals with 30 mL of the mother solvent (e.g., p-xylene) to remove residual phosphorus byproducts. Dry under high vacuum to yield approximately 14.7 g of white crystalline D-(-)-phenylglycine chloride hydrochloride[1][7].

Protocol Step1 Step 1: Suspension D-Phg in p-Xylene Step2 Step 2: Protection Dry HCl Gas @ 25°C Step1->Step2 Amine Protonation Step3 Step 3: Chlorination PCl5 + POCl3 @ 23°C Step2->Step3 Carboxyl Activation Step4 Step 4: Isolation Filtration & Vacuum Drying Step3->Step4 Crystallization Product D-(-)-Phenylglycine Chloride Hydrochloride Step4->Product

Chemical workflow for the synthesis of D-phenylglycine chloride hydrochloride.

Quantitative Data: Comparison of Resolution & Synthesis Methods

To understand the shift in industrial paradigms, the following table summarizes the efficiency metrics of various D-Phg production methodologies based on historical and modern data[3][4][5][9].

MethodologyCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)Environmental Impact
Fractional Crystallization DL-Camphorsulfonic Acid< 45%> 98%High (High solvent/reagent waste)
Enzymatic Resolution Penicillin G Acylase (PGA)~ 48%> 99%Low (Aqueous systems, recyclable)
Dynamic Kinetic Resolution Nitrilase / Amidase (Whole cell)50 - 81%> 95%Low (Aqueous-octanol biphasic)
Acid Chloride Activation PCl5​ / Dry HCl> 90%> 96%Moderate (Requires inert solvents)

Note: Dynamic Kinetic Resolution (DKR) surpasses the theoretical 50% yield limit of standard resolution by continuously racemizing the unwanted enantiomer in situ[9].

Modern Discoveries: The Biosynthetic Pathway

While bulk manufacturing relies on chemo-enzymatic methods, recent genomic sequencing has unveiled how nature synthesizes phenylglycines. In 2011, the biosynthesis genes for D-Phg were finally identified in Streptomyces pristinaespiralis, the producer of the antibiotic pristinamycin[2][10].

The characterization of the pglA-E operon revealed that nature synthesizes phenylglycine starting from phenylpyruvate, which is converted into phenylacetyl-CoA by the enzymes PglB and PglC, followed by transamination[2]. Genetic engineering of these pathways in Streptomyces lividans represents the frontier of fermentative, fully biological production of D-phenylglycine, potentially eliminating the need for toxic cyanides used in the classical Strecker precursor synthesis[10].

References

  • Process for the preparation of D-(-)
  • D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents ResearchGate URL:[Link]

  • Google Patents (US4260684A)
  • A process for the preparation of D-(-)-phenylglycine chloride hydrochloride European Patent Office (EP0614882A1) URL:[Link]

  • Enzymic resolution of DL-phenylglycine ResearchGate URL:[Link]

  • dl-Phenylglycinium chloride ResearchGate URL:[Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products RSC Publishing URL:[Link]

  • Genetic engineering approaches for the fermentative production of phenylglycines ResearchGate URL:[Link]

  • High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution Lookchem / Tetrahedron Letters URL:[Link]

  • Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst SciELO URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Solubility of D-Phenylglycine Hydrochloride

Foreword: Navigating the Data Landscape In the realm of pharmaceutical development, D-Phenylglycine and its derivatives are critical chiral building blocks for several life-saving antibiotics. Understanding the solubilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Data Landscape

In the realm of pharmaceutical development, D-Phenylglycine and its derivatives are critical chiral building blocks for several life-saving antibiotics. Understanding the solubility of these active pharmaceutical ingredients (APIs) is not merely a preliminary step; it is the foundation upon which formulation, bioavailability, and ultimately, therapeutic efficacy are built. This guide is dedicated to providing an in-depth technical overview of the solubility of D-Phenylglycine hydrochloride.

It is crucial, however, to address a significant challenge in the public domain: a scarcity of specific, quantitative solubility data for D-Phenylglycine hydrochloride. Much of the available literature pertains to its esters, such as D-Phenylglycine methyl ester hydrochloride (CAS 19883-41-1), which possesses a fundamentally different solubility profile due to the esterification of the carboxylic acid group.

Therefore, this guide adopts a dual strategy to deliver maximum value and scientific integrity. We will first build a robust theoretical framework by examining the well-characterized physicochemical properties of the parent compound, D-(-)-α-Phenylglycine (CAS: 875-74-1) . We will then use these foundational principles to predict and explain the expected solubility behavior of its hydrochloride salt. This is complemented by providing comprehensive, field-proven experimental protocols that empower researchers to determine this critical parameter with precision in their own laboratories.

Section 1: Physicochemical Characterization: The Molecule and Its Salt

The solubility of a compound is dictated by its intrinsic molecular properties. To understand D-Phenylglycine hydrochloride, we must first dissect its parent molecule, D-Phenylglycine.

D-(-)-α-Phenylglycine: The Zwitterionic Foundation

D-Phenylglycine is an α-amino acid, and as such, exists predominantly as a zwitterion or inner salt in aqueous solution and in its solid state.[1] This is the result of an internal acid-base reaction where the acidic carboxylic acid protonates the basic amino group.[1] This charge separation imparts a high degree of polarity and a strong crystal lattice structure, leading to high melting points and a characteristic solubility profile.[1]

Table 1: Physicochemical Properties of D-(-)-α-Phenylglycine (CAS: 875-74-1)

PropertyValueSource
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
AppearanceWhite to off-white crystalline powder[2]
Melting Point~302 °C (decomposes)[2]
pKa (α-carboxyl)~1.94 (Predicted)[2]
pKa (α-amino)Not found; typically ~9-10 for α-amino acids
Isoelectric Point (pI)Calculated to be ~5.5 - 6 (Estimated)
LogP-1.7 to -2.07[3][4]

The very low LogP value underscores the compound's hydrophilic nature, yet its water solubility is limited by the strong intermolecular forces (hydrogen bonding and electrostatic interactions) in its crystal lattice. One source notes its water solubility as 0.3 g/100 mL, which is considered slightly soluble.

D-Phenylglycine Hydrochloride: The Impact of Salt Formation

The formation of the hydrochloride salt fundamentally alters the molecule's ionization state. By introducing hydrochloric acid, the α-amino group is fully protonated to form an ammonium chloride salt.

Chemical Transformation: C₆H₅CH(NH₂⁺)COO⁻ (Zwitterion) + HCl → C₆H₅CH(NH₃⁺Cl⁻)COOH (Hydrochloride Salt)

This transformation has two profound consequences for solubility:

  • Disruption of the Zwitterionic Crystal Lattice: The strong ionic interactions of the zwitterionic solid are replaced by the ionic character of the hydrochloride salt. This often, though not always, results in a different, potentially more easily solvated crystal structure.

  • Enhanced Polarity and Ionization: The resulting molecule is a cationic species with a free carboxylic acid. This significantly increases its overall polarity and its ability to interact with polar solvents, particularly water. The presence of the chloride counter-ion further enhances its character as an ionic salt.

Based on these principles, D-Phenylglycine hydrochloride is expected to exhibit significantly higher aqueous solubility compared to its free amino acid parent, especially at acidic to neutral pH.

Section 2: Solubility Profile and Solvent Selection

While quantitative data is sparse, we can construct a predictive solubility table based on fundamental chemical principles ("like dissolves like") and the known behavior of similar amino acid hydrochlorides.

Table 2: Predicted Solubility Profile of D-Phenylglycine Hydrochloride

Solvent ClassExample SolventsPredicted SolubilityRationale (The "Why")
Polar Protic Water, Methanol, EthanolHigh The ionic nature of the ammonium chloride salt and the polar carboxylic acid group allow for strong ion-dipole interactions and hydrogen bonding with protic solvents. Solubility is expected to be highest in water due to its high dielectric constant, which effectively shields the ionic charges.
Polar Aprotic DMSO, DMFModerate to High These solvents have large dipole moments and can solvate the cationic portion of the molecule effectively. However, their ability to donate hydrogen bonds to the chloride anion and carboxylic acid is limited compared to protic solvents, which may slightly reduce solubility.
Ketones AcetoneLow to Moderate Acetone has a significant dipole moment but is a less effective hydrogen bond acceptor than DMSO or water. It will struggle to disrupt the ionic lattice efficiently.
Ethers / Esters Diethyl Ether, Ethyl AcetateVery Low / Insoluble These solvents have low polarity and lack the ability to form strong interactions with the ionic salt, making them poor solvents for this highly polar compound.
Nonpolar Toluene, HexanesInsoluble The large disparity in polarity between the ionic solute and the nonpolar solvent provides no favorable intermolecular forces to overcome the crystal lattice energy.
The Critical Influence of pH on Aqueous Solubility

For an ionizable compound like D-Phenylglycine hydrochloride, pH is the most critical factor governing its aqueous solubility. The molecule has two ionizable groups: the α-carboxyl group (pKa ~1.94) and the α-ammonium group (pKa ~9-10).

  • At pH < 1.94: The molecule exists predominantly as a cation (C₆H₅CH(NH₃⁺)COOH). This fully protonated form is expected to be highly soluble.

  • At pH between ~2 and ~9 (The Isoelectric Region): As the pH increases above the carboxyl pKa, the molecule begins to deprotonate, forming the zwitterion (C₆H₅CH(NH₃⁺)COO⁻). Solubility is expected to decrease significantly in this range, reaching a minimum near the isoelectric point (pI).

  • At pH > 9-10: As the pH surpasses the ammonium pKa, the molecule deprotonates to become an anion (C₆H₅CH(NH₂)COO⁻). Solubility will increase again due to the formation of the anionic salt.

Therefore, when developing aqueous formulations, maintaining a pH well below the pI is essential for maximizing the solubility of D-Phenylglycine hydrochloride.

Section 3: Gold-Standard Experimental Protocols for Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of an API is the Saturation Shake-Flask Method .[5] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol 1: Equilibrium Shake-Flask Solubility Determination

This protocol is designed as a self-validating system by sampling over time to ensure equilibrium has been achieved.

Objective: To determine the thermodynamic equilibrium solubility of D-Phenylglycine hydrochloride in a given solvent at a specified temperature.

Materials:

  • D-Phenylglycine hydrochloride (API)

  • Solvent of interest (e.g., pH 1.2 HCl buffer, methanol)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pH meter (for aqueous systems)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility and low API binding)

  • HPLC system with a suitable column and validated analytical method for the API

Step-by-Step Methodology:

  • Preparation: Add an excess amount of D-Phenylglycine hydrochloride to a series of vials.

    • Causality: An excess of solid is critical to ensure that the solution becomes and remains saturated throughout the experiment.[5] A visual confirmation of undissolved solid at the end of the experiment is a key validation point.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 5.0 mL) to each vial.

  • Equilibration: Place the sealed vials on a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C) and agitate at a consistent speed.

    • Causality: Agitation increases the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.[5] Constant temperature is paramount as solubility is temperature-dependent.

  • Sampling Over Time: Withdraw samples at predetermined time points (e.g., 4, 8, 24, and 48 hours).

    • Causality: Equilibrium is confirmed only when the measured concentration plateaus across successive time points.[1] A single time point measurement can be misleading and may represent kinetic, not thermodynamic, solubility.

  • Phase Separation (Critical Step): Immediately filter the withdrawn suspension using a syringe filter into an HPLC vial.

    • Causality: This step separates the saturated solution (filtrate) from the excess solid. Inadequate separation is a major source of error. Pre-rinsing the filter with a small amount of the solution can help saturate any potential binding sites on the filter membrane.[6] Centrifugation followed by careful withdrawal of the supernatant is an alternative.[6]

  • Analysis: Dilute the filtrate as necessary and analyze the concentration of the dissolved API using a validated HPLC method. For aqueous solutions, measure the pH of the final saturated solution to check for any shifts.[5]

  • Data Analysis: Plot concentration versus time. The solubility is the average concentration of the plateau region.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sampling & Analysis A Add Excess API to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temp B->C D Withdraw Sample at Time (t) C->D E Filter (Phase Separation) D->E F Analyze Filtrate via HPLC E->F G Plot Concentration vs. Time F->G Repeat for t = 4, 8, 24, 48h H Determine Plateau (Equilibrium Solubility) G->H

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Protocol 2: Polythermal Method for Solubility Screening

The polythermal method is a higher-throughput technique useful for screening solubility in various solvents or for detecting polymorphic transitions. It determines the temperature at which a known concentration of solute completely dissolves upon heating.

Objective: To rapidly determine the saturation temperature for various concentrations of D-Phenylglycine hydrochloride.

Materials:

  • D-Phenylglycine hydrochloride (API)

  • Solvents of interest

  • Small-volume vials with magnetic stir bars

  • A multiple-reactor system with controlled heating/cooling and turbidity or imaging probes (e.g., Crystal16®).

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a series of vials with a known, precise concentration of the API in the solvent (e.g., 5 mg/mL, 10 mg/mL, 20 mg/mL).

  • Heating Cycle: Heat the slurries at a slow, constant rate (e.g., 0.5 °C/min) with constant stirring.

    • Causality: A slow heating rate is crucial to ensure the system remains near equilibrium and to avoid overshooting the dissolution point.[2]

  • Clear Point Detection: Monitor the vials for the "clear point" – the temperature at which the last crystal dissolves. This can be done visually or, more accurately, with automated turbidity probes. This temperature is the saturation temperature for that specific concentration.

  • Cooling Cycle (Optional): Subsequently, cool the solution at a controlled rate to determine the "cloud point" (temperature of initial crystallization), which provides information on the metastable zone width.

  • Data Analysis: Plot the clear points (temperature) against their corresponding concentrations to generate a solubility curve.

G A Prepare Slurries of Known Concentration B Heat at Slow, Constant Rate (e.g., 0.5°C/min) A->B C Monitor Turbidity or Image B->C D Record Temperature at 'Clear Point' (Last Crystal Dissolves) C->D E Repeat for Multiple Concentrations D->E F Plot Temperature vs. Concentration to Generate Solubility Curve E->F

Caption: Workflow for the Polythermal Solubility Determination Method.

References

  • Glomme, A., & Bergström, C. A. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Qingdao Fengchen Technology and Trade Co.,Ltd. (n.d.). D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1. Retrieved from [Link]

  • ChemBK. (2024, April 9). D(-)-alpha-Phenylglycine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]

  • University of Calgary. (n.d.). pKa and pI values. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylglycine. Retrieved from [Link]

  • PubChem. (n.d.). Phenylglycine, D-. Retrieved from [Link]

  • Rodríguez-Hornedo, N., & Z Kristallogr, N. C. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 19(7), 4146-4156. [Link]

  • Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • Jouyban, A. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of D-Phenylglycine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of D-Phenylglycine Hydrochloride Introduction D-Phenylglycine hydrochloride is a non-proteinogenic amino acid derivative of significant interest in the ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of D-Phenylglycine Hydrochloride

Introduction

D-Phenylglycine hydrochloride is a non-proteinogenic amino acid derivative of significant interest in the pharmaceutical and fine chemical industries. As a crucial chiral building block, it is integral to the synthesis of several semi-synthetic antibiotics, including ampicillin and cephalexin. The stereochemical purity and structural integrity of D-Phenylglycine hydrochloride are paramount to the efficacy and safety of these final active pharmaceutical ingredients (APIs). Consequently, robust analytical characterization is not merely a procedural step but a cornerstone of quality assurance.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core spectroscopic techniques used to characterize D-Phenylglycine hydrochloride: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causality behind experimental choices, the interpretation of spectral features, and the synergistic power of these methods in confirming the molecule's identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Workflow: ¹H and ¹³C NMR

The acquisition of high-quality NMR spectra for D-Phenylglycine hydrochloride, a polar salt, necessitates careful selection of the solvent and experimental parameters. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the sample and its residual solvent peak does not obscure key analyte signals. Furthermore, its ability to slow the exchange of labile protons (like those on -NH₃⁺ and -COOH) allows for their observation.

Below is a generalized workflow for acquiring NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of D-Phenylglycine HCl prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 Insert sample and lock on DMSO-d6 signal prep3->acq1 acq2 Shim magnet coils for homogeneous field acq1->acq2 acq3 Acquire 1H Spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C Spectrum (e.g., 1024 scans) acq2->acq4 proc1 Apply Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate (1H) and Peak Pick (1H & 13C) proc3->proc4

Caption: Generalized workflow for NMR analysis.

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum provides a quantitative map of the different types of non-exchangeable protons. For D-Phenylglycine hydrochloride, we expect signals corresponding to the aromatic protons, the alpha-proton (methine), and the labile amine and carboxylic acid protons.

Table 1: Expected ¹H NMR Data for D-Phenylglycine Hydrochloride in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.7 (broad s)Singlet, broad3H-NH₃⁺The protons on the ammonium group are deshielded and often appear as a broad signal due to quadrupolar coupling with nitrogen and chemical exchange.
7.45 - 7.60 (m)Multiplet5HPhenyl (Ar-H)The five protons of the monosubstituted benzene ring typically appear as a complex multiplet in this region.
~5.2 (s)Singlet1Hα-CHThis methine proton is adjacent to the electron-withdrawing ammonium and carboxyl groups, causing a significant downfield shift.
>10 (very broad s)Singlet, very broad1H-COOHThe carboxylic acid proton is highly deshielded and its signal is often very broad, sometimes becoming indistinguishable from the baseline.

Note: The exact chemical shifts can vary depending on sample concentration and the specific spectrometer used.

The integration of the signals is a self-validating feature of the protocol. The ratio of the aromatic protons to the alpha-proton should be exactly 5:1, providing strong confirmation of the core structure.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Expected ¹³C NMR Data for D-Phenylglycine Hydrochloride in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~170Carbonyl (-COOH)The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~135Aromatic C (quaternary)The ipso-carbon of the phenyl ring to which the chiral center is attached.
~129.5Aromatic C-HOrtho- and meta-carbons of the phenyl ring. Signal overlap is common.[1][2]
~128.8Aromatic C-HPara-carbon of the phenyl ring.[1][2]
~56Alpha-Carbon (α-C)The chiral carbon, shifted downfield by the adjacent nitrogen and carbonyl group.

The presence of six distinct signals in the ¹³C NMR spectrum is consistent with the molecular structure of D-Phenylglycine.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The hydrochloride salt form significantly influences the spectrum, particularly in the regions of N-H and O-H vibrations.

Experimental Workflow: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often utilize an ATR accessory, which simplifies sample handling. A small amount of the solid sample is pressed directly onto a crystal (e.g., diamond or germanium), and the spectrum is collected.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure ATR crystal is clean prep2 Place a small amount of solid sample on the crystal prep1->prep2 prep3 Apply pressure using the anvil prep2->prep3 acq1 Collect background spectrum (clean crystal) prep3->acq1 acq2 Collect sample spectrum (typically 32 scans) acq1->acq2 proc1 Automatic background subtraction acq2->proc1 proc2 Identify and label key absorption bands proc1->proc2

Caption: Workflow for ATR-FTIR analysis.

IR Spectroscopy: Data and Interpretation

The IR spectrum of D-Phenylglycine hydrochloride will display characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Key IR Absorption Bands for D-Phenylglycine Hydrochloride

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
2500-3300 (very broad)O-H StretchCarboxylic Acid (-COOH)This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid. It often overlaps with C-H and N-H stretches.
~3000 (broad)N-H StretchAmmonium (-NH₃⁺)The stretching vibrations of the N-H bonds in the protonated amine appear in this region.
~1730C=O StretchCarboxylic Acid (-COOH)A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid.
~1600, ~1490C=C StretchAromatic RingThese absorptions are characteristic of carbon-carbon stretching within the phenyl ring.
~1500N-H BendAmmonium (-NH₃⁺)The bending vibration of the ammonium group typically appears in this region.

The presence of both a strong carbonyl absorption around 1730 cm⁻¹ and broad ammonium absorptions around 3000 cm⁻¹ is a definitive indicator of the amino acid hydrochloride structure, as opposed to the zwitterionic form of the free amino acid.[3][4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and gaining further structural insights. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid hydrochlorides.

Experimental Workflow: ESI Mass Spectrometry

For ESI-MS, the sample is dissolved in a suitable solvent, infused into the mass spectrometer, and ionized.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Positive ESI Mode) cluster_proc Data Processing prep1 Prepare a dilute solution (e.g., 10 µg/mL) prep2 Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid prep1->prep2 acq1 Infuse sample via syringe pump prep2->acq1 acq2 Apply high voltage to create charged droplets acq1->acq2 acq3 Acquire full scan mass spectrum (e.g., m/z 50-500) acq2->acq3 proc1 Identify the molecular ion peak [M+H]+ acq3->proc1 proc2 Analyze fragmentation pattern (if MS/MS is performed) proc1->proc2

Caption: Workflow for ESI-MS analysis.

Mass Spectrometry: Data and Interpretation

In positive ion ESI-MS, the molecule is expected to be observed as the protonated free base, [M+H]⁺.

  • Molecular Formula (Free Base) : C₈H₉NO₂

  • Molecular Weight (Free Base) : 151.16 g/mol [1]

  • Expected [M+H]⁺ ion : m/z 152.07

Table 4: Expected Mass Spectrometry Data for D-Phenylglycine

m/z (amu)IonInterpretation
152.07[C₈H₁₀NO₂]⁺The protonated molecular ion ([M+H]⁺) of the free base. Its presence confirms the molecular weight.
106.06[C₇H₈N]⁺A common fragment resulting from the loss of the carboxyl group (-COOH, 45 Da) and H. This fragment is often the base peak in GC-MS analysis.[1]

The accurate mass measurement of the molecular ion using a high-resolution mass spectrometer can further confirm the elemental composition, providing an exceptionally high degree of confidence in the compound's identity.

Summary and Conclusion

The spectroscopic characterization of D-Phenylglycine hydrochloride is a clear example of how orthogonal analytical techniques provide a comprehensive and self-validating picture of a molecule.

  • NMR provides the definitive molecular structure and connectivity.

  • IR rapidly confirms the presence of key functional groups and the hydrochloride salt form.

  • MS verifies the molecular weight and offers insights into fragmentation pathways.

Together, these techniques provide an unambiguous confirmation of the identity, structure, and purity of D-Phenylglycine hydrochloride, ensuring its suitability for use in research and pharmaceutical development.

Safety and Handling

According to available Safety Data Sheets (SDS), D-Phenylglycine hydrochloride should be handled with care. It may cause skin and eye irritation.[5][6] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5][6] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5]

References

  • PubChem. (n.d.). Phenylglycine, D-. National Center for Biotechnology Information. Retrieved from [Link]

  • Guedes, R. C., et al. (2003). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Brazilian Journal of Chemical Engineering, 20(4), 429-435. Retrieved from [Link]

  • Vijayakumari, R., et al. (2021). Structural, spectral, electronic and optical investigations of D-(−)-alpha-Phenylglycine: protease kinase inhibitor. Spectroscopy Letters, 54(7), 487-504. Retrieved from [Link]

  • Jayavel, R., et al. (2013). Raman and IR spectral studies of D-phenylglycinium perchlorate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). L-Phenylglycine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Chiral properties of D-Phenylglycine hydrochloride

print(google_search.search(queries=["D-Phenylglycine hydrochloride specific rotation values", "chiral HPLC method development for D-Phenylglycine hydrochloride", "circular dichroism spectroscopy of D-Phenylglycine", "D-P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

print(google_search.search(queries=["D-Phenylglycine hydrochloride specific rotation values", "chiral HPLC method development for D-Phenylglycine hydrochloride", "circular dichroism spectroscopy of D-Phenylglycine", "D-Phenylglycine hydrochloride use in semi-synthetic penicillins and cephalosporins"]))

print(google_search.search(queries=["D-Phenylglycine hydrochloride physicochemical properties", "protocol for polarimetry of D-Phenylglycine hydrochloride", "chiral stationary phases for HPLC separation of phenylglycine enantiomers", "D-Phenylglycine hydrochloride role in asymmetric synthesis", "racemization of phenylglycine under different conditions", "synthesis of ampicillin using D-Phenylglycine"]))

print(google_search.search(queries=["D-Phenylglycine hydrochloride stability pH temperature", "sample preparation for chiral HPLC of D-Phenylglycine hydrochloride", "interpretation of circular dichroism spectra for amino acids", "mechanism of action of D-Phenylglycine as a chiral auxiliary", "industrial synthesis of D-Phenylglycine hydrochloride"]))

print(google_search.search(queries=["D-Phenylglycine hydrochloride quality control and impurity profiling", "validation of chiral HPLC method for D-Phenylglycine hydrochloride", "application of circular dichroism in pharmaceutical analysis", "case studies of D-Phenylglycine in drug development", "regulatory requirements for chiral drugs"]))

Foundational

D-Phenylglycine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Non-Proteinogenic Amino Acid Core to Pharmaceutical Synthesis Introduction: The Expanding Role of Non-Proteinogenic Amino Acids in Drug Discovery The twenty proteinogenic amino acids, encoded...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration of a Non-Proteinogenic Amino Acid Core to Pharmaceutical Synthesis

Introduction: The Expanding Role of Non-Proteinogenic Amino Acids in Drug Discovery

The twenty proteinogenic amino acids, encoded by the universal genetic code, form the fundamental building blocks of proteins and peptides in most living organisms. However, nature's repertoire of amino acids extends far beyond this canonical set. Non-proteinogenic amino acids (NPAAs), which are not naturally encoded in the genome, represent a vast and structurally diverse class of molecules with significant biological and pharmacological relevance.[1][2][3] These "unnatural" amino acids can be found in various natural products, including bacterial cell walls, toxins, and as intermediates in metabolic pathways.[1][2]

In the realm of drug discovery and development, NPAAs have emerged as powerful tools for medicinal chemists and peptide scientists.[2][4] Their incorporation into peptide-based therapeutics can confer a range of advantageous properties, such as enhanced metabolic stability, improved potency and selectivity, and better oral bioavailability.[2][4] By introducing novel side chains, stereochemistries, and backbone conformations, NPAAs allow for the fine-tuning of a peptide's three-dimensional structure and its interaction with biological targets.[4][5] This guide focuses on a particularly important non-proteinogenic amino acid, D-Phenylglycine, and its hydrochloride salt, exploring its fundamental properties, synthesis, and critical role in the pharmaceutical industry.

D-Phenylglycine: A Chiral Building Block of Pharmaceutical Importance

D-Phenylglycine (D-Phg) is a non-proteinogenic amino acid characterized by a phenyl group directly attached to the α-carbon.[6] This direct attachment of a bulky aromatic side chain significantly influences its conformational properties and reactivity compared to its proteinogenic counterpart, phenylalanine, which has a methylene spacer.[6] The "D" designation refers to its stereochemical configuration, being the enantiomer of the more common L-amino acids found in proteins.[2]

The hydrochloride salt of D-Phenylglycine is a common and stable form of this amino acid, often appearing as a white to off-white crystalline powder.[7][8] This salt form enhances its solubility in aqueous solutions, a desirable characteristic for many chemical reactions and pharmaceutical formulations.[7]

Physicochemical Properties of D-Phenylglycine Hydrochloride

A thorough understanding of the physicochemical properties of D-Phenylglycine hydrochloride is essential for its effective use in research and manufacturing.

PropertyValueSource
Molecular Formula C8H10ClNO2[8]
Molecular Weight 187.63 g/mol [9]
Appearance White to off-white crystalline powder[7]
Melting Point Approximately 302 °C (decomposes)[10]
Solubility Soluble in water[7][11]
Optical Rotation [α]20/D ~ -155° (c=1 in 1 M HCl)

The Crucial Role of D-Phenylglycine in the Synthesis of Semi-Synthetic Antibiotics

The most significant application of D-Phenylglycine lies in its role as a key chiral intermediate in the synthesis of a wide range of semi-synthetic β-lactam antibiotics.[10][12][13][14][15] These include vital medicines such as ampicillin, cephalexin, and cefradine.[10][15] The chiral nature of D-Phenylglycine is paramount for the biological activity of these antibiotics.[10][13][14]

The incorporation of the D-phenylglycyl side chain is a critical step in the manufacturing process of these life-saving drugs. This structural motif is essential for the antibacterial efficacy of the final antibiotic molecules. The global demand for D-Phenylglycine is substantial, with production exceeding 5,000 tons per year, highlighting its industrial importance.[15]

Synthesis of D-Phenylglycine: From Classical Resolution to Biocatalysis

The industrial production of enantiomerically pure D-Phenylglycine has evolved over time, with various chemical and enzymatic methods being employed.

Chemical Synthesis and Resolution

Traditionally, D-Phenylglycine has been produced through the resolution of a racemic mixture (a 50:50 mixture of D- and L-phenylglycine).[12][16] The Strecker synthesis, starting from benzaldehyde, is a common route to produce the racemic mixture.[16] This is followed by a resolution step, which can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid.[12] One of the diastereomeric salts will selectively crystallize, allowing for the separation of the D- and L-enantiomers.[12] The desired D-phenylglycine can then be recovered by hydrolysis of the separated ester.[12]

Another established chemical route involves the resolution of DL-hydantoin, which is also prepared from benzaldehyde.[16] More recent one-step synthesis methods have also been developed, for example, by reacting D-mandelic acid with compounds containing active amide groups.[17]

Biocatalytic Synthesis: A Greener Approach

In recent years, biocatalysis has emerged as a powerful and more sustainable alternative to classical chemical synthesis for producing D-Phenylglycine.[16] Enzymatic methods offer high enantioselectivity and operate under milder reaction conditions.

One notable biocatalytic approach utilizes a D-phenylglycine aminotransferase (D-phgAT).[16] This enzyme can catalyze the synthesis of D-phenylglycine from benzoylformate and an amino donor like L-glutamate.[16] However, this reaction can be limited by an unfavorable equilibrium and substrate inhibition.[16][18] To overcome these challenges, controlled-release systems have been developed where the substrate is gradually released into the reaction mixture, leading to significant improvements in product yield.[16][18]

Another biocatalytic strategy involves the use of nitrilase enzymes. Certain bacterial strains, such as Pseudomonas aeruginosa, possess nitrilases that can enantioselectively hydrolyze 2-phenyl-2-amino-acetonitrile to produce D-phenylglycine with high enantiomeric excess.

D-Phenylglycine in Modern Drug Discovery: Beyond Antibiotics

While its role in antibiotic synthesis is well-established, the utility of D-Phenylglycine and its derivatives extends to other areas of modern drug discovery. As a non-proteinogenic amino acid, it is a valuable building block in peptide synthesis for creating peptidomimetics and peptide analogs with improved therapeutic properties.[4][19]

The incorporation of D-amino acids, like D-Phenylglycine, into peptide sequences can significantly enhance their resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[2][5] Furthermore, the unique conformational constraints imposed by the bulky phenyl group of D-Phenylglycine can be exploited to design peptides with specific secondary structures, leading to enhanced binding affinity and selectivity for their biological targets.[4][19]

D-Phenylglycine and its derivatives also serve as chiral building blocks in the synthesis of a variety of other pharmaceuticals, including those targeting neurological disorders.[19][20] Its amide form, D-Phenylglycine amide hydrochloride, is also a crucial building block in medicinal chemistry.[20]

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Biocatalytic Synthesis of D-Phenylglycine using Immobilized Aminotransferase

This protocol is a generalized representation based on published methods and serves as a starting point for laboratory-scale synthesis.

Materials:

  • Immobilized D-phenylglycine aminotransferase (D-phgAT)

  • Benzoylformate

  • L-glutamate

  • Pyridoxal 5'-phosphate (PLP)

  • Tris buffer (e.g., 100 mM, pH 7.5)

  • Amberlite resin (e.g., IRA-400) for controlled release

  • Reaction vessel with agitation and temperature control

  • HPLC system with a chiral column for analysis

Procedure:

  • Substrate Adsorption (for controlled-release): Adsorb benzoylformate onto the Amberlite resin according to established procedures.

  • Reaction Setup: In a reaction vessel, combine the Tris buffer, L-glutamate, and PLP.

  • Initiate Reaction: Add the immobilized D-phgAT and the resin-adsorbed benzoylformate to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) with constant agitation for a specified period (e.g., 12 hours).[16]

  • Sampling and Analysis: Periodically take aliquots from the reaction mixture. To stop the reaction in the sample, heat it in boiling water for a few minutes and then filter.[16]

  • HPLC Analysis: Analyze the clear filtrate by HPLC using a suitable chiral column to determine the concentration of D-phenylglycine and the enantiomeric excess. A typical mobile phase could be an isocratic potassium phosphate buffer.[16]

Diagram of Biocatalytic Synthesis Workflow:

Biocatalytic_Synthesis cluster_prep Substrate Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis Benzoylformate Benzoylformate Adsorption Adsorption Benzoylformate->Adsorption Resin Amberlite Resin Resin->Adsorption Resin_Adsorbed Resin-Adsorbed Benzoylformate Adsorption->Resin_Adsorbed Reactor Reaction Vessel (37°C, Agitation) Resin_Adsorbed->Reactor Sampling Sampling & Quenching Reactor->Sampling Components L-Glutamate PLP Tris Buffer Components->Reactor Enzyme Immobilized D-phgAT Enzyme->Reactor HPLC Chiral HPLC Analysis Sampling->HPLC Product D-Phenylglycine (Quantification & ee) HPLC->Product

Caption: Workflow for the biocatalytic synthesis of D-Phenylglycine.

Protecting Group Strategies in Peptide Synthesis

When incorporating D-Phenylglycine into a peptide chain using solid-phase peptide synthesis (SPPS), the α-amino group must be temporarily protected. The most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).

Diagram of Protecting Group Strategy:

Protecting_Group_Strategy cluster_protection Protection cluster_synthesis Peptide Synthesis (SPPS) cluster_final Final Product DPG D-Phenylglycine Protected_DPG Fmoc-D-Phg-OH or Boc-D-Phg-OH DPG->Protected_DPG Reaction Protecting_Agent Fmoc-OSu or Boc-Anhydride Protecting_Agent->Protected_DPG Coupling Coupling Protected_DPG->Coupling Resin Resin-Bound Peptide Resin->Coupling New_Peptide Elongated Peptide Coupling->New_Peptide Deprotection Deprotection Deprotection->Resin Ready for next cycle New_Peptide->Deprotection Cleavage Cleavage from Resin & Deprotection New_Peptide->Cleavage Final_Peptide Final Peptide containing D-Phenylglycine Cleavage->Final_Peptide

Caption: Protecting group strategy for D-Phenylglycine in SPPS.

Safety and Handling

D-Phenylglycine hydrochloride and its derivatives are laboratory chemicals and should be handled in accordance with good industrial hygiene and safety practices.[21] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to prevent skin and eye contact.[21][22] Handling should be done in a well-ventilated area to avoid inhalation of dust.[21][22] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[21] If swallowed, seek immediate medical attention.[21] Always consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.[21]

Conclusion

D-Phenylglycine hydrochloride stands as a testament to the pivotal role of non-proteinogenic amino acids in modern science, particularly in the pharmaceutical industry. Its unique structural features and chirality make it an indispensable building block for the synthesis of essential antibiotics and a valuable tool for the design of novel peptide-based therapeutics. As synthetic methodologies continue to advance, with a growing emphasis on greener and more efficient biocatalytic routes, the importance of D-Phenylglycine in both industrial manufacturing and cutting-edge research is set to endure. For researchers and drug development professionals, a deep understanding of the properties, synthesis, and applications of this versatile non-proteinogenic amino acid is crucial for driving innovation and addressing unmet medical needs.

References

  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: D-(-)-2-Phenylglycine chloride hydrochloride.
  • Taylor & Francis Online. (2009, July 11). Controlled-release biocatalysis for the synthesis of D-phenylglycine.
  • Chem-Impex. D-Phenylglycine.
  • JPT Peptide Technologies. All About Amino Acids.
  • Google Patents. US3887606A - Process for the preparation of DL-phenylglycine esters.
  • Taylor & Francis Online. Controlled-release biocatalysis for the synthesis of D-phenylglycine.
  • Google Patents. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
  • Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis.
  • Chem-Impex. D-Phenylglycine amide hydrochloride.
  • Biosynthesis Inc. (2026, March 29). Non-Proteinogenic (Unnatural) Amino Acid Peptide Synthesis.
  • Autech. (2025, August 13). Understanding D-2-Phenylglycine: A Vital Intermediate for Pharmaceutical Excellence.
  • PMC. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • NINGBO INNO PHARMCHEM CO.,LTD. D-Phenylglycine: A Versatile Pharmaceutical Intermediate and Its Role in Custom Synthesis.
  • Alfa Chemistry. CAS 875-74-1 D-Phenylglycine.
  • CymitQuimica. CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride.
  • CymitQuimica. CAS 17609-52-8: Benzyloxycarbonyl-D-phenylglycine.
  • Chem-Impex. D-Phenylglycine methyl ester hydrochloride.
  • ResearchGate. Whole cells coexpressing nine enzymes, the synthesis of d‐phenyl glycine 3.
  • SciELO. Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: D-(-)-2-Phenylglycine methyl ester hydrochloride.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: D-(-)-2-Phenylglycine methyl ester hydrochloride.
  • ECHEMI. D-Phenylglycine methyl ester hydrochloride SDS, 19883-41-1 Safety Data Sheets.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 28). Exploring the Chemical Properties and Applications of D-Phenylglycine for Research and Industry.
  • Wikipedia. Non-proteinogenic amino acids.
  • ChemicalBook. D-2-Phenylglycine synthesis.
  • J&K Scientific. D-Phenylglycine | 875-74-1.
  • PubChem - NIH. Phenylglycine, D- | C8H9NO2 | CID 70134.
  • Sigma-Aldrich. D -(-)-a-Phenylglycine 99 875-74-1.
  • PMC. (2020, February 20). Genetic engineering approaches for the fermentative production of phenylglycines.
  • International Union of Crystallography. D-Phenylglycine Hydrochloride.
  • Organic Syntheses. dl-Phenylglycine.
  • ACS Publications. (2022, March 4). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy.
  • Sigma-Aldrich. D -(-)-a-Phenylglycine 99 875-74-1.
  • RSC Publishing. (2015, May 5). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.

Sources

Exploratory

A Technical Guide to Unlocking Novel Research Frontiers with D-Phenylglycine Hydrochloride

Abstract D-Phenylglycine hydrochloride, a non-proteinogenic α-amino acid, has long been a cornerstone in the pharmaceutical industry, primarily as a chiral building block for the synthesis of blockbuster β-lactam antibio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

D-Phenylglycine hydrochloride, a non-proteinogenic α-amino acid, has long been a cornerstone in the pharmaceutical industry, primarily as a chiral building block for the synthesis of blockbuster β-lactam antibiotics.[1][2][3] However, its utility extends far beyond this traditional role. This guide delves into the established applications of D-Phenylglycine hydrochloride and, more critically, illuminates promising, yet underexplored, research avenues. By leveraging its unique stereochemistry and reactive functionalities, researchers can unlock novel therapeutic agents and innovative chemical methodologies. This document provides a scientifically grounded framework for future investigations into D-Phenylglycine hydrochloride, encompassing novel drug design, advanced materials science, and innovative biocatalysis.

Foundational Knowledge: The Established Role of D-Phenylglycine Hydrochloride

D-Phenylglycine is a chiral α-amino acid distinguished by a phenyl group attached to its α-carbon.[3] The hydrochloride salt enhances its stability and solubility, making it a versatile reagent in various chemical transformations.[4]

Physicochemical Properties of D-Phenylglycine Hydrochloride
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.63 g/mol
Appearance White to off-white crystalline powder[5]
Solubility Soluble in water[4]
Chirality Exists as D-(-)- and L-(+)-enantiomers. The D-enantiomer is of primary industrial significance.[3]
Cornerstone of β-Lactam Antibiotic Synthesis

The most prominent application of D-Phenylglycine is in the semi-synthesis of β-lactam antibiotics, such as ampicillin, amoxicillin, and cephalexin.[1][3] Its D-configuration is crucial for the biological activity of these drugs. The synthesis involves the acylation of 6-aminopenicillanic acid (6-APA) or 7-aminodeacetoxycephalosporanic acid (7-ADCA) with an activated D-phenylglycine derivative.[1]

The following workflow illustrates the enzymatic synthesis of ampicillin, a widely adopted green chemistry approach.

D_Phg D-Phenylglycine Derivative (e.g., D-PGME) PGA Penicillin G Acylase (Immobilized) D_Phg->PGA APA 6-Aminopenicillanic Acid (6-APA) APA->PGA Ampicillin Ampicillin PGA->Ampicillin Kinetically Controlled Synthesis Byproduct Byproduct (e.g., Methanol) PGA->Byproduct

Figure 1: Enzymatic synthesis of Ampicillin.

A Versatile Tool in Asymmetric Synthesis and Chiral Resolution

Beyond antibiotics, the inherent chirality of D-Phenylglycine makes it a valuable tool in asymmetric synthesis.[2][3] It can be employed as a chiral auxiliary to control the stereochemical outcome of a reaction, or as a resolving agent to separate enantiomers from a racemic mixture.[5][6]

Potential Research Areas: Charting the Future of D-Phenylglycine Hydrochloride

While its role in antibiotic synthesis is well-documented, the unique chemical architecture of D-Phenylglycine hydrochloride presents numerous opportunities for novel research and development.

Design and Synthesis of Novel Bioactive Molecules

The phenylglycine scaffold is a privileged structure in medicinal chemistry. Its derivatives have shown a range of biological activities that warrant further investigation.

2.1.1. Exploration of Novel Anticonvulsant and Neuromodulatory Agents

Recent studies have highlighted the potential of phenylglycinamide derivatives as broad-spectrum anticonvulsants.[7] This opens up a significant research avenue for the development of new therapeutics for epilepsy and other neurological disorders. Furthermore, phenylglycine derivatives have been instrumental as pharmacological tools for investigating metabotropic glutamate receptors (mGluRs) in the central nervous system.[8]

Proposed Research Workflow:

D_Phg_HCl D-Phenylglycine Hydrochloride Scaffold_Mod Scaffold Modification & Derivative Synthesis D_Phg_HCl->Scaffold_Mod HTS High-Throughput Screening (e.g., in vivo seizure models) Scaffold_Mod->HTS Lead_Opt Lead Optimization (Structure-Activity Relationship) HTS->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Figure 2: Workflow for novel anticonvulsant discovery.

Experimental Protocol: Synthesis of a Phenylglycinamide Derivative Library

  • Activation of D-Phenylglycine: Convert D-Phenylglycine hydrochloride to its N-protected form (e.g., Boc-D-Phenylglycine).

  • Amide Coupling: Couple the protected D-Phenylglycine with a diverse library of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Deprotection: Remove the N-protecting group to yield the final phenylglycinamide derivatives.

  • Purification and Characterization: Purify the compounds by chromatography and confirm their structures using NMR and mass spectrometry.

2.1.2. Development of Novel Anti-inflammatory and Analgesic Agents

Early research has indicated that alkylesters of D,L-2-phenylglycine possess anti-inflammatory and spasmolytic activities.[9] This area is ripe for further exploration, with the potential to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics.[5]

Key Research Questions:

  • What is the mechanism of action for the anti-inflammatory effects?

  • Can the potency and selectivity be improved through structural modifications?

  • What is the pharmacokinetic and pharmacodynamic profile of lead compounds?

Advanced Applications in Biocatalysis and Green Chemistry

The enzymatic synthesis of β-lactam antibiotics using D-Phenylglycine derivatives is a prime example of successful industrial biocatalysis.[10] This success can be expanded to other areas.

2.2.1. Engineering Novel Biocatalysts for D-Phenylglycine Synthesis

The production of enantiomerically pure D-Phenylglycine is a critical step in its industrial application. While chemical resolution methods are established, biocatalytic approaches offer a more sustainable alternative.[11][12] Research into novel nitrilases or aminotransferases capable of producing D-Phenylglycine from inexpensive starting materials is a promising avenue.[13]

Table of Biocatalytic Approaches for D-Phenylglycine Synthesis:

Enzymatic ApproachSubstrate(s)Key Enzyme(s)Advantages
Kinetic Resolution of Racemic Precursors DL-phenylglycinamideAmidaseHigh enantioselectivity
Asymmetric Synthesis from Prochiral Substrates Phenylglyoxylic acidD-aminotransferaseDirect synthesis of the desired enantiomer
Deracemization DL-PhenylglycineRacemase coupled with an enantioselective enzymeTheoretical 100% yield
2.2.2. D-Phenylglycine as a Building Block for Bio-based Polymers

The incorporation of amino acids into polymer backbones can impart unique properties such as biodegradability and functionality. D-Phenylglycine, with its rigid phenyl group, could be used to synthesize novel polyamides or polyesters with enhanced thermal and mechanical properties.

Innovations in Material Science and Analytical Chemistry

The unique structural features of D-Phenylglycine can be harnessed for applications beyond pharmaceuticals.

2.3.1. Development of Chiral Stationary Phases for Chromatography

D-Phenylglycine derivatives have been successfully used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC).[14] These CSPs are effective for the enantioselective separation of various chiral compounds. Further research could focus on developing novel CSPs with improved separation efficiency and broader applicability.

Logical Relationship for CSP Development:

D_Phg_Deriv D-Phenylglycine Derivative Covalent_Bonding Covalent Bonding D_Phg_Deriv->Covalent_Bonding Silica Silica Support Silica->Covalent_Bonding CSP Chiral Stationary Phase (CSP) Covalent_Bonding->CSP

Figure 3: Development of a D-Phenylglycine-based CSP.

2.3.2. D-Phenylglycine in Peptide Synthesis and Peptidomimetics

D-Phenylglycine is a valuable non-proteinogenic amino acid for use in peptide synthesis.[15] Its incorporation can induce specific secondary structures and increase the proteolytic stability of peptides. This makes it an attractive building block for the design of peptidomimetics with therapeutic potential.

Conclusion

D-Phenylglycine hydrochloride remains a molecule of significant industrial importance. While its legacy is firmly rooted in the world of antibiotics, its future potential is far more diverse. The research areas outlined in this guide – from the development of novel neurotherapeutics and anti-inflammatory agents to innovations in biocatalysis and materials science – represent fertile ground for scientific discovery. By embracing a multidisciplinary approach and leveraging the unique properties of this chiral building block, the scientific community can continue to unlock new applications for D-Phenylglycine hydrochloride, driving innovation in medicine, chemistry, and beyond.

References

  • Scheme 16 Synthesis of b-lactam antibiotics ampicillin, amoxicillin and... - ResearchGate. (n.d.).
  • D-Phenylglycine methyl ester hydrochloride - Chem-Impex. (n.d.).
  • Synthesis of beta-lactam antibiotics containing alpha-aminophenylacetyl group in the acyl moiety catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase - PubMed. (1987).
  • Towards biocatalytic synthesis of beta-lactam antibiotics | Request PDF - ResearchGate. (n.d.).
  • D-Phenylglycine: A Versatile Pharmaceutical Intermediate and Its Role in Custom Synthesis. (n.d.).
  • D-Phenylglycine methyl ester hydrochloride | 19883-41-1 - J&K Scientific LLC. (n.d.).
  • Pharmacological properties of D,L-2-phenylglycine alkylesters with special consideration of their antiinflammatory activity - PubMed. (1982).
  • Exploring the Chemical Properties and Applications of D-Phenylglycine for Research and Industry. (2026).
  • CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride - CymitQuimica. (n.d.).
  • ReproSil Chiral-D-PhenylGlycin - Dr. Maisch. (n.d.).
  • Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed. (1993).
  • D-Phenylglycine amide hydrochloride - Chem-Impex. (n.d.).
  • NL9300422A - Process for the preparation of D - (-) - phenylglycine chloride hydrochloride. - Google Patents. (n.d.).
  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. (2022).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC. (n.d.).
  • EP0339751B1 - Process for the enzymatic preparation of beta-lactams - Google Patents. (n.d.).
  • D-Phenylglycine methyl ester hydrochloride SDS, 19883-41-1 Safety Data Sheets - ECHEMI. (n.d.).
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC. (n.d.).
  • A process for the preparation of D---phenylglycine chloride hydrochloride - European Patent Office - EP 0614882 A1. (1994).
  • Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem - NIH. (n.d.).
  • (PDF) Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent - ResearchGate. (2015).
  • Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary | Request PDF - ResearchGate. (n.d.).
  • Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst - SciELO. (n.d.).
  • Efficient synthesis of β-lactam antibiotics with very low product hydrolysis by a mutant Providencia rettgeri penicillin G acylase - PubMed. (2018).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Resolution processes - Kessels SA. (n.d.).
  • Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. (2005).
  • US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents. (n.d.).
  • CN102165950B - Bacteriostatic and bactericidal activity of phenylglycine derivative on escherichia coli - Google Patents. (n.d.).
  • DL-PHENYL GLYCINE CAS NO 2835-06-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. - Semantic Scholar. (2001).
  • D-Phenylglycine amide hydrochloride | 63291-39-4 - J&K Scientific. (n.d.).
  • Phenylglycine - Wikipedia. (n.d.).
  • D-Phenylglycine - Chem-Impex. (n.d.).
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. (2015).
  • D-(-)-2-Phenylglycine Methyl Ester Hydrochloride | 19883-41-1 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Chemoenzymatic Synthesis of D-Phenylglycine Hydrochloride from Benzaldehyde

Strategic Rationale & Mechanistic Paradigm D-(-)-Phenylglycine (D-PG) is an indispensable chiral synthon in pharmaceutical manufacturing, serving as the primary side-chain precursor for semi-synthetic β-lactam antibiotic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Paradigm

D-(-)-Phenylglycine (D-PG) is an indispensable chiral synthon in pharmaceutical manufacturing, serving as the primary side-chain precursor for semi-synthetic β-lactam antibiotics such as ampicillin and cephalexin. Historically, the industrial synthesis of D-PG relied on the classical resolution of racemic DL-phenylglycine via diastereomeric salt formation (e.g., using camphor sulfonic acid). This traditional route is fundamentally limited by a maximum theoretical yield of 50%, necessitating energy-intensive recycling and racemization of the unwanted L-enantiomer.

To overcome this thermodynamic bottleneck, modern drug development protocols employ a Chemoenzymatic Dynamic Kinetic Resolution (DKR) . This application note details a continuous, self-validating workflow that couples a modified Strecker synthesis with an enantioselective nitrilase enzyme, followed by anhydrous hydrochloride salt formation. By continuously racemizing the unwanted intermediate in situ, this pathway drives the theoretical yield toward 100%, culminating in the isolation of high-purity D-phenylglycine hydrochloride 1.

Pathway Visualization

Pathway cluster_dkr Dynamic Kinetic Resolution (DKR) Benz Benzaldehyde + KCN + NH3 rac_PGN rac-Phenylglycinonitrile (pH 9.5) Benz->rac_PGN Strecker Reaction S_PGN (S)-Phenylglycinonitrile rac_PGN->S_PGN R_PGN (R)-Phenylglycinonitrile rac_PGN->R_PGN S_PGN->R_PGN Base-catalyzed Racemization Nitrilase Nitrilase Enzyme (Enantioselective) R_PGN->Nitrilase D_PG D-Phenylglycine (>99% ee) Nitrilase->D_PG Hydrolysis HCl Dry HCl Gas (in Toluene) D_PG->HCl D_PG_HCl D-Phenylglycine Hydrochloride (Crystalline Solid) HCl->D_PG_HCl Salt Formation

Chemoenzymatic workflow for D-phenylglycine hydrochloride synthesis via Dynamic Kinetic Resolution.

Quantitative Optimization Metrics

The following table summarizes the optimized thermodynamic and kinetic parameters required to maintain the delicate balance between chemical racemization and enzymatic hydrolysis.

Reaction PhaseKey Reagents / BiocatalystOptimal Temp (°C)Optimal pHTarget Yield (%)Enantiomeric Excess (ee %)
1. Strecker Synthesis Benzaldehyde, KCN, NH₄OH409.5> 95N/A (Racemic)
2. DKR Hydrolysis Nitrilase (E. coli whole cells)409.581> 99
3. Salt Formation Dry HCl gas, Toluene25Anhydrous> 98> 99

Experimental Methodologies & Causal Logic

Protocol A: Synthesis of rac-Phenylglycinonitrile (Modified Strecker)

Objective: Convert benzaldehyde to racemic phenylglycinonitrile (rac-PGN) under conditions primed for immediate downstream enzymatic resolution.

  • Preparation: In a 2 L jacketed glass reactor, prepare a 500 mM ammonium acetate/NH₄OH buffer solution. Adjust the pH strictly to 9.5.

  • Reagent Addition: Add 150 mM of Potassium Cyanide (KCN) to the buffer. Caution: Highly toxic; perform strictly under a fume hood with cyanide-neutralization protocols in place.

  • Substrate Introduction: Slowly dose 50 mM of Benzaldehyde into the stirring mixture.

  • Incubation: Maintain the reaction at 40°C with vigorous stirring (1,500 rpm) for 2–4 hours.

  • Causal Logic: The use of a pH 9.5 buffer is a deliberate, forward-looking choice. While standard Strecker syntheses often utilize lower pH values, pH 9.5 is the exact inflection point where the subsequent base-catalyzed racemization of the aminonitrile is rapid enough to support DKR, yet mild enough to prevent the degradation of the nitrilase enzyme 1.

  • Self-Validation (Go/No-Go): Analyze a 10 µL aliquot via RP-HPLC (C18 column, 254 nm). The benzaldehyde peak must be <5% of the initial area before proceeding.

Protocol B: Nitrilase-Mediated Dynamic Kinetic Resolution (DKR)

Objective: Selectively hydrolyze (R)-phenylglycinonitrile to D-phenylglycine while continuously racemizing the unreacted (S)-enantiomer.

  • Biphasic Setup (Optional but Recommended): To prevent substrate inhibition, introduce 1-octanol to create an aqueous-1-octanol biphasic system. This acts as a substrate reservoir, slowly releasing rac-PGN into the aqueous phase 2.

  • Biocatalyst Addition: Add 600 mg (dry weight equivalent) of resting E. coli cells overexpressing an (R)-specific nitrilase directly to the reaction mixture from Protocol A.

  • DKR Execution: Maintain the reactor at 40°C and pH 9.5 for 24 hours.

  • Isolation: Centrifuge the mixture at 7,000 x g for 15 minutes to pellet the biocatalyst. Separate the aqueous phase and adjust the pH to 5.5–6.0 (the isoelectric point of D-PG) using dilute HCl. Filter the precipitated white crystals of D-phenylglycine and dry under vacuum.

  • Causal Logic: The nitrilase enzyme exclusively recognizes and hydrolyzes the (R)-enantiomer. Because the system is held at pH 9.5, the unreacted (S)-enantiomer undergoes rapid deprotonation at the α-carbon, spontaneously racemizing back to a 50:50 mixture. This continuously feeds the enzyme the required (R)-substrate, breaking the 50% yield barrier of standard resolutions.

  • Self-Validation (Go/No-Go): Dissolve a sample of the precipitate and analyze via Chiral HPLC (e.g., Crownpak CR(+) column). The ee must be >99%. If ee drops, it indicates the chemical racemization rate was outpaced by enzymatic hydrolysis, suggesting the pH drifted below 9.5.

Protocol C: Anhydrous Conversion to D-Phenylglycine Hydrochloride

Objective: Convert the zwitterionic D-PG to a highly pure hydrochloride salt suitable for downstream acyl chloride formation.

  • Suspension: In a dry 250 mL round-bottom flask, suspend 10 g (0.066 mol) of the isolated D-(-)-phenylglycine in 90 mL of anhydrous toluene 3.

  • Protonation: Under vigorous stirring, bubble dry hydrochloric acid (HCl) gas directly into the suspension for exactly 1 hour at a controlled temperature of 25°C.

  • Maturation: Allow the resulting D-(-)-phenylglycine hydrochloride suspension to stir for an additional 30 minutes to ensure complete crystalline maturation.

  • Harvesting: Filter the suspension through a sintered glass funnel under an inert atmosphere. Wash the crystalline filter cake with 30 mL of fresh, anhydrous toluene. Dry thoroughly under high vacuum.

  • Causal Logic: Utilizing a non-chlorinated, non-polar solvent like toluene ensures that the zwitterion remains suspended rather than dissolved. As the dry HCl gas protonates the amine, the resulting hydrochloride salt becomes entirely insoluble in toluene, driving the equilibrium forward and forcing quantitative precipitation. The strict exclusion of water prevents the hydration of the crystal lattice, which is critical if the salt is to be subsequently reacted with phosphorus pentachloride (PCl₅) to form D-phenylglycyl chloride.

  • Self-Validation (Go/No-Go): Perform an argentometric titration (Mohr method) on a 100 mg sample. The chloride content must strictly align with the theoretical value of ~18.9% (w/w), confirming a 1:1 stoichiometric salt formation without excess trapped HCl.

References

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Microbiology.
  • High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system. Tetrahedron Letters.
  • Process for the preparation of D-(-)-phenylglycine chloride hydrochloride (US5504250A).

Sources

Application

Protocol A: Conversion of D-Phenylglycine Hydrochloride to Fmoc-D-Phg-OH

Application Note: Stereoretentive Solid-Phase Peptide Synthesis Using D-Phenylglycine Hydrochloride 1. Executive Summary & Mechanistic Context D-Phenylglycine (D-Phg) is a non-proteinogenic aromatic amino acid integral t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoretentive Solid-Phase Peptide Synthesis Using D-Phenylglycine Hydrochloride

1. Executive Summary & Mechanistic Context D-Phenylglycine (D-Phg) is a non-proteinogenic aromatic amino acid integral to the architecture of numerous bioactive compounds, including glycopeptide antibiotics (e.g., vancomycin), streptogramins, and hepatitis C virus (HCV) NS3 protease inhibitors[1]. Despite its immense pharmaceutical value, incorporating D-Phg into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents a notorious biochemical hurdle: rapid epimerization .

The Causality of Epimerization: The α -proton of phenylglycine is exceptionally acidic. This acidity is driven by the electron-withdrawing nature and resonance-stabilizing effect of the directly adjacent phenyl ring. During standard Fmoc-SPPS coupling, the carboxylic acid is activated (e.g., as an active ester). When exposed to strong, unhindered bases like N,N -diisopropylethylamine (DIPEA), the activated species rapidly undergoes α -deprotonation, often forming an oxazolone intermediate. This results in a catastrophic loss of chiral integrity, yielding a racemic mixture of D- and L-enantiomers[2].

To circumvent this, we must abandon standard HATU/DIPEA protocols. Instead, this guide leverages the hydrochloride salt of D-Phenylglycine (D-Phg·HCl) as a highly stable, cost-effective starting material, detailing its conversion to Fmoc-D-Phg-OH, followed by a stereoretentive coupling strategy using sterically hindered bases (TMP) and specialized uronium/phosphonium coupling reagents (COMU or DEPBT)[2, 3].

G A Activated D-Phg (Active Ester) B1 Standard Base (e.g., DIPEA) A->B1 High Risk B2 Hindered Weak Base (e.g., TMP / DMP) A->B2 Optimized C1 Rapid α-Proton Abstraction (Resonance Stabilized) B1->C1 C2 Minimal Deprotonation (Steric Clash) B2->C2 D1 Oxazolone Formation Racemization (D/L mix) C1->D1 D2 Stereoretentive Acylation (>98% D-enantiomer) C2->D2

Caption: Mechanistic divergence of D-Phg activation based on base selection during SPPS.

2. Quantitative Assessment of Coupling Reagents The selection of the coupling reagent and base is the single most critical variable in this workflow. As demonstrated by Liang et al., replacing DIPEA with 2,4,6-trimethylpyridine (TMP) drastically reduces base-catalyzed racemization. TMP provides sufficient basicity to drive the coupling reaction but is too sterically hindered to abstract the α -proton[2].

Coupling ReagentBase (Equivalents)Coupling TimeEpimerization RiskRetention of D-Configuration
HATU (3 eq)DIPEA (4 eq)1 hourCritical< 65%
HATU (3 eq)TMP (4 eq)1 hourModerate~ 85%
COMU (3 eq)TMP (4 eq)1 hourNegligible> 98%
DEPBT (3 eq)TMP (4 eq)2 hoursNegligible> 99%

Table 1: Impact of coupling reagents and bases on the chiral integrity of D-Phg during SPPS. Data synthesized from established optimization studies.

3. Workflow & Experimental Protocols

Workflow N1 D-Phg·HCl Starting Material N2 Fmoc Protection (Fmoc-OSu, Na2CO3) N1->N2 N3 Fmoc-D-Phg-OH Isolation N2->N3 N4 SPPS Coupling (COMU, TMP, 1h) N3->N4 N5 Resin Cleavage (TFA/Scavengers) N4->N5 N6 Chiral LC-MS Validation N5->N6

Caption: End-to-end workflow from D-Phg·HCl to validated stereopure peptide.

Causality: D-Phg·HCl is highly stable, preventing premature degradation during storage. Before SPPS, the amine must be Fmoc-protected. The hydrochloride salt requires neutralization with a mild base prior to reacting with Fmoc-OSu to ensure the amine is nucleophilic enough to attack the succinimidyl carbonate.

Materials:

  • D-Phenylglycine hydrochloride (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethyl N -succinimidyl carbonate) (1.1 eq)

  • Sodium carbonate ( Na2​CO3​ ) (2.5 eq)

  • 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Procedure:

  • Neutralization: Dissolve D-Phg·HCl (10 mmol) in 25 mL of distilled water. Slowly add Na2​CO3​ (25 mmol) under continuous stirring at 0∘C . Note: The excess base neutralizes the HCl salt and deprotonates the amine.

  • Fmoc Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes at 0∘C .

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Washing: Extract the aqueous layer twice with ethyl acetate (50 mL) to remove unreacted Fmoc-OSu and organic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0∘C and carefully acidify to pH 2.0 using 6M HCl. The Fmoc-D-Phg-OH will precipitate as a white solid.

  • Isolation: Extract the acidified mixture with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Verify the product mass via LC-MS (Expected [M+H]+≈374.4 ).

Protocol B: Stereoretentive Solid-Phase Coupling

Causality: Once Fmoc-D-Phg-OH is synthesized, it must be coupled to the resin-bound peptide. We utilize COMU and TMP to ensure rapid acylation without triggering α -proton abstraction. Interestingly, once D-Phg is successfully coupled and bound to the resin, it becomes remarkably resistant to epimerization during subsequent piperidine deprotection steps[2].

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF ( 2×10 min). Wash thoroughly with DMF ( ).

  • Activation: In a separate vial, dissolve Fmoc-D-Phg-OH (3.0 eq relative to resin loading) and COMU (3.0 eq) in a minimal volume of DMF (approx. 0.1 M concentration).

  • Base Addition: Add TMP (4.0 eq) to the activation vial. The solution may undergo a slight color change.

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 1 hour.

  • Monitoring (Self-Validation): Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If positive (blue beads), repeat the coupling step using DEPBT (3.0 eq) and TMP (4.0 eq) for 2 hours.

  • Washing: Wash the resin with DMF ( ) and DCM ( ).

Protocol C: Cleavage and Chiral Validation

Causality: A protocol is only as reliable as its validation mechanism. To definitively prove that epimerization was avoided, the cleaved peptide must be analyzed against a known standard.

Step-by-Step Procedure:

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.

  • Chiral LC-MS Analysis: Dissolve the crude peptide in water/acetonitrile. Inject onto a reverse-phase HPLC system coupled to a mass spectrometer.

  • Self-Validating Control: For absolute certainty, synthesize a micro-batch of the identical sequence using Fmoc-L-Phg-OH. Co-inject the L-Phg peptide and the D-Phg peptide. The distinct retention times of the diastereomers will definitively confirm the enantiomeric excess (ee > 98%) of your D-Phg product.

4. Conclusion By understanding the mechanistic vulnerabilities of D-Phenylglycine—specifically the resonance-stabilized acidity of its α -proton—researchers can proactively design synthesis routes that bypass epimerization. The transition from standard HATU/DIPEA to COMU/TMP transforms a highly problematic coupling step into a robust, stereoretentive, and self-validating process.

References

  • W. C. Schinzel et al., "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products," Natural Product Reports, vol. 32, pp. 1207-1235, 2015.[URL: https://doi.org/10.1039/C5NP00025D]
  • C. Liang, M. A. M. Behnam, T. R. Sundermann, and C. D. Klein, "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions," Tetrahedron Letters, vol. 58, no. 24, pp. 2325-2329, 2017.[URL: https://doi.org/10.1016/j.tetlet.2017.04.045]
  • Sigma-Aldrich (Merck KGaA), "Fmoc-D-Phg-OH Novabiochem Product Guidelines and Coupling Reagents," 2024.[URL: https://www.sigmaaldrich.com/US/en/product/novabiochem/852232]
  • J. R. Kurbasic et al., "Peptide Bond Formation Between Unprotected Amino Acids: Convergent Synthesis of Oligopeptides," Journal of the American Chemical Society, 2024.[URL: https://pubs.acs.org/doi/10.1021/jacs.4c06203]
Method

Application Notes and Protocols: The Pivotal Role of D-Phenylglycine Hydrochloride in the Synthesis of β-Lactam Antibiotics

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utilization of D-Phenylglycine and its hydrochloride salt as a critical precursor in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utilization of D-Phenylglycine and its hydrochloride salt as a critical precursor in the synthesis of semi-synthetic β-lactam antibiotics, with a focus on ampicillin and cephalexin. This document elucidates the underlying chemical principles, compares synthetic strategies, and offers detailed, field-proven protocols for both chemical and enzymatic synthesis methodologies.

Introduction: The Strategic Importance of the D-Phenylglycine Side Chain

The discovery of the β-lactam core, 6-aminopenicillanic acid (6-APA), was a watershed moment in medicine, enabling the chemical modification of the acyl side chain to create a vast arsenal of semi-synthetic penicillins.[1][2] Similarly, the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus is the foundational scaffold for numerous cephalosporins.[3][4] The nature of the acyl side chain profoundly influences the antibiotic's spectrum of activity, stability to acid and enzymatic degradation, and pharmacokinetic properties.[1][5]

D-Phenylglycine, a non-proteinogenic amino acid, is a cornerstone of this synthetic endeavor.[6][7] Its specific D-chiral configuration is essential for the biological activity of several broad-spectrum antibiotics, including ampicillin and cephalexin.[6][8] The phenyl group contributes to the antibiotic's efficacy, while the α-amino group imparts crucial properties. D-Phenylglycine is typically used in its hydrochloride salt form to improve stability and handling. For acylation reactions, it must be "activated," for instance, as D-phenylglycyl chloride hydrochloride or as an ester derivative like D-phenylglycine methyl ester (PGME).[3][9][10][11]

This guide will explore the two primary industrial routes for incorporating the D-phenylglycine side chain onto the β-lactam nucleus: traditional chemical synthesis and modern, greener enzymatic synthesis.

Synthetic Strategies: A Comparative Overview

The choice between chemical and enzymatic synthesis for producing ampicillin or cephalexin involves a trade-off between versatility, cost, and environmental impact.

FeatureChemical SynthesisEnzymatic Synthesis
Reagents Often involves harsh reagents (e.g., thionyl chloride), toxic organic solvents (e.g., dichloromethane), and silylating agents for protecting groups.[3][9]Utilizes enzymes (e.g., immobilized Penicillin G Acylase) in aqueous media under mild conditions (neutral pH, moderate temperatures).[3][4][9]
Reaction Conditions Typically requires very low temperatures to control reactivity and side reactions.[9]Performed at or near room temperature, reducing energy consumption.[9]
Stereoselectivity May require chiral starting materials or resolution steps to ensure the correct stereochemistry.Highly stereospecific, selectively acylating with the D-isomer of phenylglycine derivatives.[12]
Environmental Impact Generates significant amounts of chemical waste, posing disposal challenges.[13]Considered a "green chemistry" approach with less waste and use of benign solvents (water).[3][14]
Yield & Purity Can achieve high yields, but may require extensive purification to remove byproducts and residual toxic reagents.Often results in higher purity and yields due to the high specificity of the enzyme, simplifying downstream processing.[3][15]
Process Complexity Multi-step process often involving protection and deprotection of functional groups.[3][9]Can be performed in a one-pot, two-step process, although isolation of the β-lactam nucleus is common.[16] Can be simplified further in aqueous suspension systems.[4]

Chemical Synthesis Protocols

Chemical synthesis offers a versatile and well-established route to β-lactam antibiotics. The following protocols provide a framework for the synthesis of ampicillin and cephalexin.

Synthesis of Ampicillin via D-Phenylglycyl Chloride Hydrochloride

This method involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated D-phenylglycine derivative.

Workflow for Chemical Synthesis of Ampicillin

cluster_activation Step 1: Activation of D-Phenylglycine cluster_condensation Step 2: Condensation with 6-APA cluster_workup Step 3: Product Isolation D_PG D-Phenylglycine PCl5 PCl5 or Thionyl Chloride in non-chlorinated solvent D_PG->PCl5 Chlorination D_PG_Cl D-Phenylglycyl Chloride Hydrochloride PCl5->D_PG_Cl Six_APA 6-Aminopenicillanic Acid (6-APA) in aqueous NaHCO3/acetone Reaction Vigorous Stirring Room Temperature 2-4 hours Six_APA->Reaction D_PG_Cl_input D-Phenylglycyl Chloride Hydrochloride D_PG_Cl_input->Reaction Acidification Acidify with dilute HCl to pH ~3-4 Reaction->Acidification Filtration Vacuum Filtration Acidification->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Ampicillin Ampicillin Product Drying->Ampicillin cluster_reaction Step 1: Enzymatic Reaction cluster_monitoring Step 2: Reaction Monitoring cluster_isolation Step 3: Product Isolation Seven_ADCA 7-ADCA Suspension in Deionized Water Reaction_Vessel Thermostatted Vessel Controlled pH (6.0-7.2) Controlled Temperature Seven_ADCA->Reaction_Vessel PGME D-PGME·HCl PGME->Reaction_Vessel Continuous Feeding IPGA Immobilized Penicillin G Acylase (IPGA) IPGA->Reaction_Vessel Sampling Withdraw Samples at Intervals Reaction_Vessel->Sampling Enzyme_Removal Filter to Remove IPGA Reaction_Vessel->Enzyme_Removal Analysis HPLC Analysis Sampling->Analysis Precipitation Cephalexin Precipitates Enzyme_Removal->Precipitation Filtration Isolate by Filtration Precipitation->Filtration Cephalexin Cephalexin Product Filtration->Cephalexin

Caption: Enzymatic synthesis workflow for Cephalexin.

Materials:

  • 7-Amino-3-deacetoxycephalosporanic acid (7-ADCA)

  • D-phenylglycine methyl ester hydrochloride (PGME·HCl) [3]* Immobilized Penicillin G Acylase (IPGA)

  • Deionized water

  • Ammonia solution or dilute HCl for pH control

Protocol: [3][4][13]1. Suspend 7-ADCA in deionized water in a temperature-controlled reaction vessel. 2. Adjust the pH of the suspension to between 6.0 and 7.2 using an ammonia solution. 3. Add the immobilized Penicillin G Acylase to the vessel. 4. Initiate the reaction by adding PGME·HCl. Continuous feeding of PGME·HCl has been shown to be more efficient than a single batch addition. [4]The molar ratio of PGME·HCl to 7-ADCA is typically between 1.15:1 and 1.6:1. [13]5. Maintain the pH of the reaction mixture between 6.0 and 7.2 by the controlled addition of a base (e.g., ammonia solution) as the reaction proceeds. 6. Monitor the reaction progress by taking samples periodically and analyzing them by HPLC. 7. As the reaction proceeds, the product, cephalexin, will precipitate from the solution. 8. Upon completion, separate the immobilized enzyme from the cephalexin suspension by filtration. The enzyme can often be recycled. 9. Isolate the cephalexin product by filtration, wash with cold water, and dry.

Note on Yields: Under optimized conditions in a suspension aqueous solution system, this method can achieve a 7-ADCA conversion ratio of up to 99.3%. [4]In a one-pot, two-step enzymatic process for ampicillin synthesis, a maximum conversion of 47% has been reported. [16]

Analytical Monitoring

Close monitoring of the reaction is crucial for optimizing yield and purity. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Detection: UV detection at a wavelength appropriate for the antibiotic being synthesized (e.g., 254 nm).

  • Purpose: To quantify the concentrations of the starting materials (6-APA or 7-ADCA), the acyl donor (e.g., PGME), the desired product (ampicillin or cephalexin), and any byproducts like D-phenylglycine. [15]

Safety and Handling

D-Phenylglycine Hydrochloride and its Derivatives:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [17][18][19]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [17][19]* Hazards: May cause skin and eye irritation. Avoid breathing dust. [17][18]In case of contact, rinse thoroughly with water. [19] Other Reagents:

  • PCl₅ and SOCl₂: Highly corrosive and react violently with water. Handle only in a fume hood with appropriate PPE.

  • Organic Solvents: Use in well-ventilated areas and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use. [17][18][19]

Conclusion

D-Phenylglycine hydrochloride is an indispensable building block in the pharmaceutical industry for the manufacture of life-saving β-lactam antibiotics. While traditional chemical synthesis remains a viable method, the advantages of enzymatic synthesis in terms of environmental impact, safety, and product purity are driving its adoption. The protocols outlined in these notes provide a robust foundation for researchers to explore and optimize the synthesis of ampicillin, cephalexin, and other valuable antibiotic agents.

References

  • Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control - PMC. National Center for Biotechnology Information. [Link]

  • Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of Cefalexin - PrepChem.com. PrepChem.com. [Link]

  • US7029885B2 - Process for the preparation of ampicillin - Google Patents.
  • Highly efficient synthesis of ampicillin in an "aqueous solution-precipitate" system: Repetitive addition of substrates in a semicontinuous process - ResearchGate. ResearchGate. [Link]

  • A Two-Step, One-Pot Enzymatic Synthesis of Cephalexin From D-phenylglycine Nitrile. Europe PMC. [Link]

  • EP0988393B1 - Process for the preparation of ampicillin - Google Patents.
  • Enzymatic coupling using a mixture of side chain donors affords a greener process for ampicillin - Green Chemistry (RSC Publishing) DOI:10.1039/B104344G. Royal Society of Chemistry. [Link]

  • Exploring the Chemical Properties and Applications of D-Phenylglycine for Research and Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Understanding D-2-Phenylglycine: A Vital Intermediate for Pharmaceutical Excellence. Medium. [Link]

  • Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system. National Center for Biotechnology Information. [Link]

  • CN103805671A - Method for preparing cefalexin - Google Patents.
  • Genetic engineering approaches for the fermentative production of phenylglycines - PMC. National Center for Biotechnology Information. [Link]

  • A process for the preparation of D---phenylglycine chloride hydrochloride - European Patent Office - EP 0614882 A1. European Patent Office. [Link]

  • D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents | Request PDF - ResearchGate. ResearchGate. [Link]

  • EP0339751B1 - Process for the enzymatic preparation of beta-lactams - Google Patents.
  • US5504250A - Process for the preparation of D-(-)-phenylglycine chloride hydrochloride - Google Patents.
  • Structural Insights for β-Lactam Antibiotics - PMC. National Center for Biotechnology Information. [Link]

  • Biosynthesis and modification of β- lactam antibiotics. SlideShare. [Link]

Sources

Application

Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures Using D-Phenylglycine Hydrochloride

Introduction: The Imperative of Enantiomeric Purity In the realm of pharmaceutical sciences and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity

In the realm of pharmaceutical sciences and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. While one enantiomer may provide the desired therapeutic effect, its counterpart can be inactive or, in some cases, elicit adverse effects. Consequently, the production of enantiomerically pure compounds is a cornerstone of modern drug development and chemical manufacturing.[1]

Diastereomeric salt crystallization stands as a robust and scalable classical method for the resolution of racemic mixtures—equimolar mixtures of two enantiomers.[1][2][3] This technique hinges on the reaction of a racemate with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physicochemical characteristics, including solubility, which enables their separation by fractional crystallization.[1][3]

This application note provides a comprehensive guide to the theory and practice of chiral resolution using D-Phenylglycine hydrochloride as a resolving agent. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the analytical techniques for assessing the success of the resolution, empowering researchers to effectively implement this powerful separation methodology.

The Resolving Agent: D-Phenylglycine Hydrochloride

D-Phenylglycine is a chiral amino acid that, in its enantiomerically pure form, serves as an effective resolving agent for a variety of racemic compounds.[4] Its utility stems from its ability to form stable, crystalline diastereomeric salts with acidic or basic functional groups present in the target racemate. The hydrochloride salt of D-Phenylglycine is often employed to enhance its handling properties and facilitate the salt formation reaction.

The selection of a resolving agent is a critical first step in developing a successful resolution process. While a universal resolving agent does not exist, D-Phenylglycine and its derivatives have demonstrated efficacy in numerous applications.[5]

Mechanism of Chiral Recognition and Separation

The chiral resolution process using D-Phenylglycine hydrochloride can be dissected into three key stages:

  • Diastereomeric Salt Formation: The racemic mixture, for instance, a racemic amine (R/S-amine), is reacted with enantiomerically pure D-Phenylglycine hydrochloride (D-PG-HCl). This acid-base reaction results in the formation of two diastereomeric salts: (R-amine)-(D-PG) and (S-amine)-(D-PG).

  • Fractional Crystallization: The two diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will preferentially crystallize out of the solution.[1]

  • Liberation of the Enantiomer and Recovery of the Resolving Agent: The isolated diastereomeric salt is then treated with an acid or base to break the salt and liberate the desired enantiomerically enriched compound. The D-Phenylglycine hydrochloride can then be recovered and potentially recycled, enhancing the economic viability of the process.[2]

The efficiency of the separation is contingent upon the difference in the crystal lattice energies of the two diastereomeric salts, which in turn influences their solubility.[6]

Visualizing the Workflow: A Step-by-Step Guide

The following diagram illustrates the logical workflow of a typical chiral resolution experiment using D-Phenylglycine hydrochloride.

Chiral_Resolution_Workflow cluster_0 1. Diastereomeric Salt Formation cluster_1 2. Separation cluster_2 3. Enantiomer & Resolving Agent Recovery racemic_mixture Racemic Mixture (e.g., R/S-Amine) dissolution Dissolution in Suitable Solvent racemic_mixture->dissolution resolving_agent D-Phenylglycine HCl (D-PG-HCl) resolving_agent->dissolution reaction Acid-Base Reaction dissolution->reaction diastereomeric_mixture Mixture of Diastereomeric Salts ((R-Amine)-(D-PG) & (S-Amine)-(D-PG)) reaction->diastereomeric_mixture crystallization Fractional Crystallization (Cooling, Anti-solvent) diastereomeric_mixture->crystallization filtration Filtration crystallization->filtration less_soluble Isolated Less Soluble Diastereomeric Salt filtration->less_soluble mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor liberation Liberation of Enantiomer (Acid/Base Treatment) less_soluble->liberation extraction Extraction & Purification liberation->extraction pure_enantiomer Purified Enantiomer extraction->pure_enantiomer recovered_agent Recovered D-PG-HCl extraction->recovered_agent

Caption: General workflow for chiral resolution.

Experimental Protocols: A Practical Guide

The success of a chiral resolution is highly dependent on the meticulous execution of the experimental protocol. The following sections provide detailed, step-by-step methodologies for the key stages of the process.

Protocol 1: Screening for Optimal Crystallization Conditions

The selection of an appropriate solvent system is paramount for achieving efficient separation. A solvent screening should be conducted to identify a system where the diastereomeric salts exhibit a significant difference in solubility.[7]

Materials:

  • Racemic mixture

  • D-Phenylglycine hydrochloride

  • A range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof)

  • 96-well plate or small-scale vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the racemic mixture in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of D-Phenylglycine hydrochloride at the same molar concentration.

  • Salt Formation:

    • In a series of vials or wells of a 96-well plate, combine equimolar amounts of the racemic mixture and D-Phenylglycine hydrochloride stock solutions.

    • Evaporate the solvent to obtain the solid diastereomeric salt mixture.

  • Solvent Addition and Observation:

    • To each vial/well, add a small, measured volume of a different solvent or solvent mixture.

    • Observe for dissolution and subsequent precipitation at room temperature and upon cooling (e.g., in an ice bath). Note the extent of precipitation and the crystalline nature of the solid.

  • Analysis:

    • Isolate the precipitated solids by filtration or centrifugation.

    • Analyze the diastereomeric purity of the isolated solid (e.g., by NMR or chiral HPLC after liberation of the amine/acid) to determine if selective crystallization has occurred.

Protocol 2: Preparative Scale Chiral Resolution

Once an optimal solvent system has been identified, the resolution can be performed on a larger scale.

Materials:

  • Racemic mixture (e.g., 10 mmol)

  • D-Phenylglycine hydrochloride (10 mmol)

  • Optimal solvent system identified from screening

  • Apparatus for heating, cooling, and filtration

Procedure:

  • Dissolution and Salt Formation:

    • Dissolve the D-Phenylglycine hydrochloride in the chosen solvent system at an elevated temperature to ensure complete dissolution.

    • Slowly add the racemic mixture to the hot solution with stirring.

    • Stir the mixture for a defined period to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can promote crystallization.[8]

    • For further crystallization, the mixture can be cooled in an ice bath or refrigerator for a specified time. The rate of cooling can significantly impact crystal size and purity.[9]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

Protocol 3: Liberation of the Enantiomer and Recovery of the Resolving Agent

Materials:

  • Isolated diastereomeric salt

  • Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Salt Dissociation:

    • Suspend the dried diastereomeric salt in water.

    • Adjust the pH of the aqueous suspension with an acid or base to liberate the free enantiomer and the resolving agent. For example, if resolving a racemic amine, add a base to deprotonate the amine. If resolving a racemic acid, add an acid to protonate the carboxylate.

  • Extraction:

    • Extract the liberated enantiomer into a suitable organic solvent. Repeat the extraction multiple times to ensure complete recovery.

    • The aqueous layer now contains the D-Phenylglycine hydrochloride.

  • Purification of the Enantiomer:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the enantiomerically enriched product.

  • Recovery of D-Phenylglycine Hydrochloride:

    • The aqueous layer can be acidified (if necessary) and concentrated to recover the D-Phenylglycine hydrochloride, which can be purified by recrystallization for reuse.[2]

Data Presentation and Analysis: Quantifying Success

The success of a chiral resolution is quantified by the yield of the desired enantiomer and its enantiomeric excess (ee).

Table 1: Example Data for Solvent Screening
Solvent SystemTemperature (°C)ObservationDiastereomeric Excess (de) of Crystals (%)
Methanol25Clear Solution-
Ethanol0Crystalline Precipitate85
Isopropanol0Amorphous Solid60
Acetone25Oily Precipitate-
Acetonitrile:Water (9:1)0Fine Needles92
Analytical Techniques for Purity Determination

Accurate determination of enantiomeric excess is crucial for validating the resolution process.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess.[10][11] The enantiomers are separated on a chiral stationary phase, and the ee is calculated from the relative peak areas of the two enantiomers.[10]

    Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. The observed optical rotation of the sample is compared to the specific rotation of the pure enantiomer to determine the optical purity, which is often used interchangeably with enantiomeric excess.[7][12] However, it's important to note that polarimetry can be less accurate than chiral HPLC due to its sensitivity to impurities and experimental conditions.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to induce different chemical shifts for the two enantiomers in the NMR spectrum, allowing for their quantification.[13]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
No Crystallization - Inappropriate solvent system- Solution is not supersaturated- Impurities inhibiting crystallization- Conduct a thorough solvent screening[7]- Concentrate the solution or add an anti-solvent[7]- Purify the starting materials
Poor Crystal Quality - Crystallization is too rapid- Decrease the rate of cooling- Use a solvent in which the desired salt is slightly more soluble
Low Enantiomeric Excess - Inefficient separation of diastereomers- Co-crystallization of both diastereomers- Recrystallize the diastereomeric salt- Optimize the solvent system and crystallization temperature

Conclusion

The chiral resolution of racemic mixtures by diastereomeric salt formation with D-Phenylglycine hydrochloride is a powerful and versatile technique. By understanding the underlying principles of diastereomer formation and solubility differences, and by systematically optimizing the experimental conditions, researchers can effectively separate enantiomers to obtain compounds with high optical purity. The protocols and analytical methods outlined in this application note provide a solid foundation for the successful implementation of this essential methodology in both research and industrial settings.

References

  • Benchchem. (n.d.). How to overcome poor crystallization in diastereomeric salt formation.
  • National Institutes of Health. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry.
  • ResearchGate. (n.d.). Direct Crystallization of Enantiomers and Dissociable Diastereomers. Retrieved from [Link]

  • Filinchuk, Y. (2019). Structural Analysis of D‐Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. Retrieved from [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • Stereochemistry. (n.d.). SC6. Optical Rotation and Enantiomeric Purity. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • ACS Publications. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Retrieved from [Link]

  • SciELO. (n.d.). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Retrieved from [Link]

  • Kessels SA. (n.d.). Resolution processes. Retrieved from [Link]

  • ACS Publications. (2006). Crystallization-Induced Diastereomer Transformations. Retrieved from [Link]

  • Google Patents. (n.d.). Resolution of racemic mandelic acid.
  • Dr. Maisch. (n.d.). ReproSil Chiral-D-PhenylGlycin. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity. Retrieved from [Link]

  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]

Sources

Method

D-Phenylglycine Hydrochloride: A Critical Intermediate in the Synthesis of Beta-Lactam Antibiotics - Application Notes and Protocols

Introduction: The Cornerstone of Semi-Synthetic Antibiotics D-Phenylglycine and its hydrochloride salt are pivotal chiral building blocks in the pharmaceutical industry, primarily serving as essential intermediates in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cornerstone of Semi-Synthetic Antibiotics

D-Phenylglycine and its hydrochloride salt are pivotal chiral building blocks in the pharmaceutical industry, primarily serving as essential intermediates in the manufacture of a multitude of life-saving semi-synthetic β-lactam antibiotics.[1][2] The stereochemistry of D-Phenylglycine is of paramount importance; the "D" configuration is crucial for the biological activity of the final antibiotic molecules, such as ampicillin and cephalexin.[1][3] This guide provides an in-depth exploration of the applications and protocols involving D-Phenylglycine hydrochloride, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic and analytical processes.

Physicochemical Properties and Quality Control of D-Phenylglycine Hydrochloride

A comprehensive understanding of the physicochemical properties of D-Phenylglycine hydrochloride is fundamental for its effective use in pharmaceutical synthesis. It is typically a white to off-white crystalline powder.[3] The hydrochloride salt form enhances the stability and solubility of D-Phenylglycine, which is advantageous for various synthetic applications.[4]

Table 1: Physicochemical Properties of D-Phenylglycine and its Derivatives

PropertyD-PhenylglycineD-Phenylglycine HydrochlorideD-Phenylglycine Methyl Ester Hydrochloride
CAS Number 875-74-163291-39-419883-41-1
Molecular Formula C₈H₉NO₂C₈H₁₀ClNO₂C₉H₁₂ClNO₂
Molecular Weight 151.16 g/mol 187.62 g/mol 201.65 g/mol
Melting Point >300 °C (decomposes)[5]Not specified189-191 °C[6]
Solubility Sparingly soluble in water, soluble in aqueous acid.[3]Soluble in water.Soluble in water and organic solvents like methanol.[4][6]
Appearance White crystalline powder.[7]White to off-white powder.White to off-white crystalline powder.[4]

Quality Control and Impurity Profiling:

Ensuring the purity of D-Phenylglycine hydrochloride is critical for the quality and safety of the final active pharmaceutical ingredient (API). Common impurities can arise from the synthetic route and must be carefully monitored.

Table 2: Common Impurities in D-Phenylglycine and Control Limits

ImpurityTypical SourceRecommended Control Limit
L-Phenylglycine (enantiomeric impurity)Incomplete resolution during synthesis< 1.0%[8]
Phenylacetic acidSide reactions or starting material impurity≤ 0.2%[8]
BenzaldehydeUnreacted starting material≤ 0.1%[8]
Residual SolventsManufacturing processConforming to ICH Q3C limits[8]

Application in Pharmaceutical Synthesis: Ampicillin and Cephalexin

D-Phenylglycine hydrochloride is a key side-chain precursor for the synthesis of ampicillin and cephalexin. The primary synthetic strategies involve either chemical or enzymatic acylation of the β-lactam nucleus (6-aminopenicillanic acid for ampicillin and 7-aminodeacetoxycephalosporanic acid for cephalexin).

Chemical Synthesis Pathway

The chemical synthesis route typically involves the activation of the carboxylic acid group of D-Phenylglycine to form a more reactive species, such as an acid chloride. D-phenylglycyl chloride hydrochloride is a common activated intermediate used for this purpose.[9]

G cluster_activation Activation of D-Phenylglycine cluster_acylation Acylation Reaction cluster_purification Purification D_PG_HCl D-Phenylglycine Hydrochloride Chlorinating_Agent Chlorinating Agent (e.g., PCl5, SOCl2) D_PG_HCl->Chlorinating_Agent Reaction D_PG_Cl_HCl D-Phenylglycyl Chloride Hydrochloride Chlorinating_Agent->D_PG_Cl_HCl D_PG_Cl_HCl_2 D-Phenylglycyl Chloride Hydrochloride Beta_Lactam_Nucleus β-Lactam Nucleus (e.g., 6-APA or 7-ADCA) Beta_Lactam_Nucleus->D_PG_Cl_HCl_2 Acylation Base Base (e.g., Triethylamine) Crude_Antibiotic Crude Antibiotic (Ampicillin or Cephalexin) Base->Crude_Antibiotic Neutralization Crude_Antibiotic_2 Crude Antibiotic Crystallization Crystallization Crude_Antibiotic_2->Crystallization Pure_Antibiotic Purified Antibiotic Crystallization->Pure_Antibiotic

Protocol 1: Synthesis of D-Phenylglycine Methyl Ester Hydrochloride

This protocol describes the esterification of D-Phenylglycine, a common preliminary step for enzymatic synthesis.

Materials:

  • D-Phenylglycine

  • Methanol

  • Thionyl chloride or Concentrated Sulfuric Acid

  • Ammonia solution

  • Deionized water

Procedure:

  • Suspend D-Phenylglycine in methanol in a suitable reactor.[10][11]

  • Cool the mixture to 10-15°C.[11]

  • Slowly add thionyl chloride or concentrated sulfuric acid, maintaining the temperature below 55°C.[10][11]

  • After the addition is complete, heat the mixture to reflux (60-70°C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).[10][11]

  • Cool the reaction mixture and concentrate under reduced pressure.[10]

  • Add water to the residue and adjust the pH to 7.5-8.0 with ammonia solution to precipitate the product.[11]

  • Filter the solid, wash with cold water, and dry under vacuum to obtain D-Phenylglycine methyl ester.

  • To prepare the hydrochloride salt, the methyl ester can be dissolved in a suitable solvent and treated with hydrochloric acid.

Enzymatic Synthesis Pathway

Enzymatic synthesis is often preferred due to its higher specificity, milder reaction conditions, and reduced environmental impact. Penicillin G acylase (PGA) is a widely used enzyme for this purpose.[12][13]

G cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_workup Product Isolation & Purification PGA Penicillin G Acylase (PGA) Support Support Matrix (e.g., Agarose, Magnetic Nanoparticles) PGA->Support Immobilization Immobilized_PGA Immobilized PGA Support->Immobilized_PGA Immobilized_PGA_2 Immobilized PGA Beta_Lactam_Nucleus β-Lactam Nucleus (6-APA or 7-ADCA) D_PGME_HCl D-Phenylglycine Methyl Ester Hydrochloride Beta_Lactam_Nucleus->D_PGME_HCl Acylation Aqueous_Buffer Aqueous Buffer (Controlled pH) Antibiotic_Solution Antibiotic in Solution Aqueous_Buffer->Antibiotic_Solution Antibiotic_Solution_2 Antibiotic in Solution Filtration Filtration to remove enzyme Antibiotic_Solution_2->Filtration Crystallization Crystallization Filtration->Crystallization Pure_Antibiotic Purified Antibiotic Crystallization->Pure_Antibiotic

Protocol 2: Enzymatic Synthesis of Cephalexin

This protocol outlines the general steps for the enzymatic synthesis of cephalexin using immobilized Penicillin G Acylase.

Materials:

  • 7-aminodeacetoxycephalosporanic acid (7-ADCA)

  • D-Phenylglycine methyl ester hydrochloride (D-PGME·HCl)

  • Immobilized Penicillin G Acylase (PGA)

  • Deionized water

  • Ammonia solution (for pH adjustment)

  • Suitable buffer (e.g., phosphate buffer)

Procedure:

  • Suspend 7-ADCA in deionized water or a suitable buffer in a temperature-controlled reaction vessel.[12]

  • In a separate container, dissolve D-PGME·HCl in deionized water.[12]

  • Add the immobilized PGA to the 7-ADCA suspension.

  • Continuously feed the D-PGME·HCl solution into the reactor. Continuous feeding is often more efficient than a batch addition.[13]

  • Maintain the pH of the reaction mixture at a controlled level (typically around 6.0-7.5) using an ammonia solution.[4]

  • Monitor the reaction progress by HPLC until maximum conversion of 7-ADCA is achieved.

  • Upon completion, separate the immobilized enzyme by filtration for reuse.[12]

  • The crude cephalexin, which often precipitates from the reaction mixture, is collected by filtration.[12]

  • Purify the crude cephalexin by crystallization.[12]

Analytical Characterization

Robust analytical methods are essential for quality control of both the D-Phenylglycine hydrochloride intermediate and the final antibiotic product.

Protocol 3: HPLC Analysis of D-Phenylglycine Hydrochloride and Ampicillin

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions for Ampicillin:

  • Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 3 µm particle size).[7]

  • Mobile Phase: A mixture of deionized water (acidified with 0.1% acetic acid) and acetonitrile (80:20 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 254 nm.[7]

  • Temperature: Ambient.[7]

Sample Preparation:

  • For serum samples containing ampicillin, a protein precipitation step with methanol is typically required.[7]

  • For in-process samples, dilute with the mobile phase to an appropriate concentration.

Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of quantification.[14]

Spectroscopic Characterization:

¹H and ¹³C NMR Spectroscopy: NMR is a powerful tool for structural elucidation and purity assessment. The spectra of D-Phenylglycine will show characteristic peaks for the aromatic protons, the alpha-proton, and the carboxylic acid proton.[15][16]

FTIR Spectroscopy: FTIR provides information about the functional groups present in the molecule. The spectrum of D-Phenylglycine will exhibit characteristic absorption bands for the amino group, the carboxylic acid group, and the phenyl ring.[6][17][18][19]

Conclusion and Future Perspectives

D-Phenylglycine hydrochloride remains a cornerstone of semi-synthetic antibiotic manufacturing. The shift towards more sustainable and efficient enzymatic processes highlights the ongoing innovation in this field. A thorough understanding of the chemistry, reaction kinetics, and analytical methodologies, as outlined in these notes, is crucial for researchers and professionals to ensure the production of high-quality, safe, and effective β-lactam antibiotics. Future advancements will likely focus on the development of more robust and reusable immobilized enzymes and the implementation of continuous manufacturing processes to further enhance efficiency and reduce costs.

References

  • ACS Publications. (2014, January 14). Immobilization of Penicillin G Acylase on Mesostructured Cellular Foams through a Cross-Linking Network Method. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Phenylglycine Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • PLOS. (2024, January 19). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 28). Exploring the Chemical Properties and Applications of D-Phenylglycine for Research and Industry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 13). Understanding D-2-Phenylglycine: A Vital Intermediate for Pharmaceutical Excellence. Retrieved from [Link]

  • PMC. (n.d.). Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control. Retrieved from [Link]

  • ChemBK. (2024, April 9). D(-)-alpha-Phenylglycine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.
  • Veeprho. (n.d.). Ampicillin Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of potential impurities of Ampicillin trihydrate. Retrieved from [Link]

  • PubMed. (2021, February 15). Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system. Retrieved from [Link]

  • PubChem. (n.d.). Phenylglycine, D-. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Ampicillin. Retrieved from [Link]

  • ResearchGate. (2026, January 5). Enzymatic synthesis of cephalexin in aqueous two-phase systems. Retrieved from [Link]

  • Google Patents. (n.d.). US3978078A - Process for the preparation of ampicillin.
  • PMC. (n.d.). Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. Retrieved from [Link]

  • Google Patents. (n.d.). EP0988393B1 - Process for the preparation of ampicillin.
  • Google Patents. (n.d.). US7029885B2 - Process for the preparation of ampicillin.
  • Google Patents. (n.d.). CN106187795A - A kind of synthetic method of D Phenylglycine methyl ester.
  • Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. (n.d.). Ampicillin sodium. Retrieved from [Link]

  • Asian Publication Corporation. (2026, January 31). Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate: N-Formyl Ampicilloic Acid and D-Phenylglycylampi. Retrieved from [Link]

  • Google Patents. (2008, September 18). PROCESS FOR THE PREPARATION OF AMINO ACID METHYL ESTERS - European Patent Office - EP 2132166 B1.
  • Pharmaffiliates. (n.d.). Ampicillin-impurities. Retrieved from [Link]

  • PMC. (n.d.). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. Retrieved from [Link]

  • PubMed. (2011, July 15). 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Raman and IR spectral studies of D‐phenylglycinium perchlorate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylglycine. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • IJRPC. (n.d.). RP-HPLC METHOD VALIDATION FOR THE DETERMINATION OF AMPICILLIN IN IRAQI HEALTHY VOLUNTEERS SERUM. Retrieved from [Link]

Sources

Application

Application Note: A Stability-Indicating Chiral HPLC Method for the Comprehensive Purity Analysis of D-Phenylglycine Hydrochloride

Introduction: The Critical Role of Chiral Purity D-Phenylglycine is a non-proteinogenic α-amino acid of paramount importance in the pharmaceutical industry. It serves as a fundamental chiral building block for the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Chiral Purity

D-Phenylglycine is a non-proteinogenic α-amino acid of paramount importance in the pharmaceutical industry. It serves as a fundamental chiral building block for the synthesis of numerous semi-synthetic antibiotics, most notably penicillins like ampicillin and cephalosporins such as cephalexin.[1] The biological activity of these active pharmaceutical ingredients (APIs) is intrinsically linked to their stereochemistry. Consequently, the enantiomeric purity of the D-Phenylglycine hydrochloride starting material is a critical quality attribute that directly impacts the efficacy and safety of the final drug product.

The presence of the undesired L-enantiomer or other process-related impurities can lead to reduced therapeutic effect, the formation of diastereomeric impurities in subsequent steps, and potential unforeseen toxicological effects.[2] Therefore, a robust, accurate, and precise analytical method is required to quantify the purity of D-Phenylglycine hydrochloride, with a specific focus on separating and quantifying its enantiomeric impurity, L-Phenylglycine.

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method designed for this purpose. The method leverages a chiral stationary phase (CSP) for the direct and efficient separation of D- and L-Phenylglycine enantiomers, while also being capable of separating potential degradation products. We will explore the causality behind the method's design, provide a detailed experimental protocol, and outline the necessary validation steps according to the International Council for Harmonisation (ICH) guidelines to ensure a self-validating and trustworthy analytical system.[3]

The Analytical Challenge and Chromatographic Strategy

The primary analytical challenge lies in the separation of enantiomers—molecules that are non-superimposable mirror images and possess identical physical properties in an achiral environment. Standard reversed-phase HPLC columns (e.g., C18) cannot differentiate between them.[4] To resolve this, a chiral environment must be introduced into the chromatographic system. There are two prevalent strategies:

  • Direct Separation using a Chiral Stationary Phase (CSP): This is the most direct and widely adopted approach. The stationary phase contains a covalently bonded chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies of formation and dissociation, leading to different retention times and, thus, separation. For amino acids like phenylglycine, macrocyclic glycopeptides (e.g., teicoplanin) and polysaccharide-based CSPs have demonstrated excellent enantioselectivity.[3][5] This method was chosen for its robustness and superior resolving power.

  • Indirect Separation via Chiral Mobile Phase Additive: This technique involves adding a chiral selector to the mobile phase, which then forms diastereomeric complexes with the analyte enantiomers in the solution before they interact with a standard achiral stationary phase (like C18). A common example is the use of a copper (II) salt complexed with a chiral ligand like L-proline.[6] While cost-effective as it avoids expensive chiral columns, this approach can be more complex to develop and optimize, with potential for lower efficiency and column bleed issues.

This protocol focuses on the direct separation method, which provides a more stable and reproducible system for routine quality control applications.

Experimental Protocol: Chiral HPLC Method

This section provides a detailed, step-by-step methodology for the purity analysis of D-Phenylglycine hydrochloride.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data Acquisition: Chromatographic software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Reagents: HPLC-grade methanol, HPLC-grade water, copper (II) sulfate pentahydrate (analytical grade).

  • Reference Standards: D-Phenylglycine hydrochloride (USP/Ph. Eur. Reference Standard), L-Phenylglycine.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column Nucleosil® Chiral-1, 5 µm, 250 mm x 4.6 mm (or equivalent chiral column)
Mobile Phase 1.0 mM Copper (II) Sulfate (CuSO₄) in HPLC-grade water
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Rationale for Choices:

  • Column: A chiral ligand-exchange column like Nucleosil® Chiral-1 provides specific interaction sites for the enantioseparation of amino acids.[7]

  • Mobile Phase: An aqueous solution of a copper salt is a simple, effective mobile phase for ligand-exchange chromatography. The copper ions form complexes with the chiral selector on the stationary phase and the analyte, facilitating the separation of enantiomers.[6][7]

  • Detection Wavelength: 240 nm provides good sensitivity for the phenyl group in the molecule.[7]

Preparation of Solutions
  • Mobile Phase (1.0 mM CuSO₄):

    • Accurately weigh approximately 250 mg of copper (II) sulfate pentahydrate (CuSO₄·5H₂O).

    • Dissolve in and dilute to 1000 mL with HPLC-grade water in a volumetric flask.

    • Mix thoroughly and filter through a 0.45 µm membrane filter.

    • Degas the solution for 15 minutes using sonication or helium sparging.

  • Diluent: Mobile Phase (1.0 mM CuSO₄).

  • Standard Stock Solution (approx. 500 µg/mL of D-Phenylglycine):

    • Accurately weigh about 25 mg of D-Phenylglycine hydrochloride reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the Diluent. Mix well.

  • L-Enantiomer Stock Solution (for specificity and resolution check, approx. 50 µg/mL):

    • Accurately weigh about 5 mg of L-Phenylglycine into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the Diluent. Mix well.

  • System Suitability Solution (Spiked Standard):

    • Prepare a working standard of D-Phenylglycine at the target concentration (e.g., 100 µg/mL).

    • Spike this solution with a small amount of the L-Enantiomer Stock Solution to achieve a final concentration of approximately 1% of the D-isomer (e.g., 1 µg/mL). This solution is used to verify the system's ability to separate the two enantiomers.

  • Sample Solution (approx. 500 µg/mL):

    • Accurately weigh about 25 mg of the D-Phenylglycine hydrochloride test sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the Diluent. Mix well.

System Performance and Validation

A chromatographic method is only reliable if its performance is verified. This is achieved through System Suitability Testing (SST) before each analytical run and comprehensive Method Validation.

System Suitability Testing (SST)

Inject the System Suitability Solution in five or six replicates before analyzing any samples. The system is deemed ready for use only if all acceptance criteria are met.

ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs between D- and L-Phenylglycine peaks ≥ 2.0Ensures baseline separation of the enantiomers, allowing for accurate quantification.
Tailing Factor (T) T for the D-Phenylglycine peak ≤ 2.0Measures peak symmetry; a value >2 indicates tailing, which can affect integration accuracy.
Theoretical Plates (N) N for the D-Phenylglycine peak ≥ 2000A measure of column efficiency. Higher numbers indicate sharper peaks.
% RSD of Peak Area ≤ 2.0% for 5 or 6 replicate injectionsDemonstrates the precision of the injection and detection system.
Method Validation Protocol (ICH Q2(R1) Framework)

The analytical method must be validated to prove it is suitable for its intended purpose. The following diagram illustrates the logical flow of the validation process.

G cluster_validation Method Validation Workflow Start Define Analytical Method & Scope Specificity Specificity / Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Final Validation Report Robustness->ValidationReport

Caption: Logical workflow for HPLC method validation based on ICH guidelines.

  • Specificity (Stability-Indicating): A forced degradation study must be performed to demonstrate that the method can separate the D-Phenylglycine peak from any potential degradation products and related impurities.[8][9][10]

    • Protocol: Expose the sample solution to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 24 hours (for solid sample).

      • Photolytic: Expose solution to UV light (e.g., 200 watt-hours/m²) and cool white light (e.g., 1.2 million lux-hours).

    • Acceptance: The D-Phenylglycine peak should be well-resolved from all degradation peaks, and peak purity analysis (using a DAD) should confirm its homogeneity.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., from the Limit of Quantitation to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of D-Phenylglycine at three different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze at least six preparations of the same sample. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of results should be within acceptable limits.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the L-enantiomer that can be quantified with acceptable precision and accuracy. This is crucial for impurity reporting. Typically, the signal-to-noise ratio should be at least 10:1.

  • Robustness: Deliberately vary key method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results and system suitability.

Experimental Workflow Diagram

The following diagram outlines the complete experimental process from sample receipt to final analysis.

G cluster_workflow Analytical Workflow for D-Phenylglycine Purity Prep Solution Preparation (Mobile Phase, Standards, Samples) SST System Suitability Test (SST) (Inject Spiked Standard) Prep->SST Check Check SST Criteria (Resolution, Tailing, %RSD) SST->Check Analysis Sequence Analysis (Inject Blank, Standards, Samples) Check->Analysis Pass Troubleshoot Troubleshoot System Check->Troubleshoot Fail Integration Data Processing (Peak Integration & Identification) Analysis->Integration Calculation Calculation (% Purity, % Impurities) Integration->Calculation Report Final Report Generation Calculation->Report Troubleshoot->SST

Caption: Step-by-step workflow for the HPLC analysis of D-Phenylglycine HCl.

Conclusion

This application note provides a comprehensive and scientifically grounded chiral HPLC method for determining the purity of D-Phenylglycine hydrochloride. By employing a direct separation approach on a chiral stationary phase and adhering to a rigorous validation framework based on ICH guidelines, this method ensures trustworthy and accurate results. The stability-indicating nature of the assay confirms its specificity and suitability for analyzing samples throughout the product lifecycle. This protocol serves as a robust foundation for researchers, scientists, and quality control professionals in the pharmaceutical industry to confidently assess the quality of this critical raw material.

References

  • Sajewicz, M., Gontarska, M., & Kowalska, T. (2014). HPLC-DAD evidence of the oscillatory chiral conversion of phenylglycine. Journal of Chromatographic Science, 52(4), 329-333. Available at: [Link]

  • Lay, A. N., et al. (2002). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Brazilian Journal of Microbiology. Available at: [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Wannarit, N., et al. (2017). Enantioseparation of Phenylglycine by Ligand Exchange Chromatography. Isan Journal of Pharmaceutical Sciences. Available at: [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. Available at: [Link]

  • Veeprho Pharmaceuticals. (n.d.). Phenylglycine Impurities and Related Compound. Available at: [Link]

  • Dolan, J. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Hossain, M. A., et al. (2000). The HPLC analysis of process materials of semi-synthetic penicillins. ResearchGate. Available at: [Link]

  • Rahman, M. M., et al. (2019). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PMC. Available at: [Link]

  • European Patent Office. (1994). A process for the preparation of D-(-)-phenylglycine chloride hydrochloride. EP 0614882 A1. Available at: [Link]

Sources

Method

Enzymatic resolution for the production of D-Phenylglycine.

Application Note & Protocol Title: High-Efficiency Production of D-Phenylglycine via Enzymatic Kinetic Resolution Abstract D-phenylglycine is a critical chiral building block, most notably serving as a side-chain precurs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: High-Efficiency Production of D-Phenylglycine via Enzymatic Kinetic Resolution

Abstract

D-phenylglycine is a critical chiral building block, most notably serving as a side-chain precursor for the synthesis of vital semi-synthetic β-lactam antibiotics such as ampicillin and cephalexin[1][2]. Traditional chemical methods for resolving DL-phenylglycine often rely on harsh conditions and generate significant chemical waste[3]. This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic phenylglycine derivatives using Penicillin G Acylase (PGA). This biocatalytic approach offers superior enantioselectivity, milder reaction conditions, and enhanced sustainability. We present a detailed protocol for the resolution of N-acetyl-DL-phenylglycine using immobilized PGA, methods for product separation, and an analysis of the key parameters governing reaction efficiency. Furthermore, we discuss the principles of Dynamic Kinetic Resolution (DKR) as an advanced strategy to overcome the inherent 50% yield limit of conventional kinetic resolution.

Introduction: The Case for Biocatalysis

The stereochemistry of active pharmaceutical ingredients (APIs) is paramount. For many β-lactam antibiotics, the D-configuration of the phenylglycine side chain is essential for their antibacterial activity. Consequently, robust and efficient methods for producing enantiomerically pure D-phenylglycine are of high industrial importance.

While classical chemical synthesis and resolution methods exist, they are often beset by challenges:

  • Use of Hazardous Reagents: Methods like the Strecker synthesis may involve highly toxic cyanides[4].

  • Waste Generation: Stoichiometric use of resolving agents and harsh acidic or basic conditions contribute to a poor environmental footprint[3].

  • Low Overall Yields: Multiple protection/deprotection steps and the inherent 50% maximum yield of classical resolution can reduce efficiency.

Enzymatic resolution emerges as a powerful alternative, leveraging the exquisite stereospecificity of enzymes to selectively transform one enantiomer in a racemic mixture. Penicillin G Acylase (PGA, E.C. 3.5.1.11), an enzyme used industrially for the hydrolysis of Penicillin G, is exceptionally well-suited for this purpose[5][6]. It can stereoselectively hydrolyze the N-acyl group from L-phenylglycine derivatives, leaving the desired N-acyl-D-phenylglycine untouched and ready for simple separation and subsequent hydrolysis[2][7]. This guide focuses on this industrially proven method.

Principle of Kinetic Resolution using Penicillin G Acylase

Kinetic resolution exploits the difference in reaction rates of two enantiomers with a chiral catalyst—in this case, the PGA enzyme. The substrate is a racemic mixture of N-acetyl-DL-phenylglycine. PGA, particularly from sources like Escherichia coli, exhibits high specificity for the L-enantiomer[2].

The core reaction is the hydrolysis of the amide bond in N-acetyl-L-phenylglycine to yield L-phenylglycine and acetic acid. The N-acetyl-D-phenylglycine remains unreacted.

The Causality Behind the Method: The enzyme's active site, featuring a key N-terminal serine residue, is a three-dimensional chiral environment[1]. This architecture allows for a geometrically favorable binding and subsequent hydrolysis of the L-enantiomer, while sterically hindering the productive binding of the D-enantiomer. This rate difference is so profound that the conversion of the L-form is essentially complete before any significant hydrolysis of the D-form occurs.

The process results in a mixture containing two easily separable compounds: a free amino acid (L-phenylglycine) and an N-acetylated amino acid (N-acetyl-D-phenylglycine). Their different chemical properties (e.g., solubility at different pH values) form the basis for a straightforward separation.

Kinetic_Resolution_Workflow sub Racemic Mixture (N-acetyl-DL-phenylglycine) enz Immobilized Penicillin G Acylase (PGA) sub->enz Substrate mix Reaction Mixture (L-Phenylglycine + N-acetyl-D-phenylglycine) enz->mix Selective Hydrolysis sep Separation (e.g., pH adjustment, extraction) mix->sep prod_L L-Phenylglycine (Byproduct) sep->prod_L Soluble Fraction prod_D_int N-acetyl-D-phenylglycine (Intermediate) sep->prod_D_int Insoluble/Extracted Fraction hydrolysis Acid Hydrolysis prod_D_int->hydrolysis prod_D_final D-Phenylglycine (Target Product) hydrolysis->prod_D_final

Figure 1: Workflow for the kinetic resolution of N-acetyl-DL-phenylglycine using PGA.

Experimental Protocol: Resolution of N-acetyl-DL-phenylglycine

This protocol is a self-validating system. Successful separation in Part 3.3 confirms the enzymatic stereoselectivity in Part 3.2. Chiral HPLC analysis provides the ultimate quantitative validation of enantiomeric excess (ee).

Materials & Reagents
  • Substrate: N-acetyl-DL-phenylglycine (If not available, synthesize from DL-phenylglycine and acetic anhydride).

  • Enzyme: Immobilized Penicillin G Acylase (IMEPGA). Commercial preparations are available. Immobilization on supports like Eupergit C or functionalized magnetic nanoparticles enhances stability and allows for reuse[8][9].

  • Buffers: 50 mM Potassium Phosphate buffer, pH 8.0.

  • Titrant: 1 M Sodium Hydroxide (NaOH) for pH-stat.

  • Acids/Bases: Hydrochloric Acid (HCl) and NaOH for pH adjustments.

  • Solvents: Ethyl acetate for extraction.

  • Analytical: Chiral HPLC system with a suitable column for amino acid enantiomers.

Enzymatic Resolution Reaction

The selective hydrolysis of the L-enantiomer is monitored by the consumption of NaOH required to maintain a constant pH, as the reaction produces acetic acid.

  • Reaction Setup: Prepare a 0.5% (w/v) solution of N-acetyl-DL-phenylglycine in a temperature-controlled reaction vessel at 37°C[7].

  • pH Adjustment: Adjust the pH of the substrate slurry to 8.0 using 1 M NaOH. This pH is optimal for most immobilized PGA preparations[9].

  • Enzyme Addition: Add the immobilized PGA. A typical enzyme loading is ~130 International Units (IU) per gram of substrate[7].

  • Reaction Monitoring (pH-Stat Method): Maintain the pH at 8.0 by the automated addition of 1 M NaOH. The reaction is complete when NaOH consumption ceases, which indicates that all the N-acetyl-L-phenylglycine has been hydrolyzed. This typically takes 45-60 minutes under these conditions[7].

  • Enzyme Recovery: Once the reaction is complete, stop the agitation and either filter or magnetically separate the immobilized enzyme. Wash the enzyme with buffer and store it for subsequent batches. IMEPGA can often be reused for over 50 cycles[7].

Product Separation

This step leverages the solubility difference between the free amino acid (L-phenylglycine) and the N-acetylated D-form.

  • Acidification: Cool the reaction mixture to room temperature and adjust the pH to ~2.0 with 6 M HCl. At this acidic pH, N-acetyl-D-phenylglycine is protonated and will precipitate out of the aqueous solution. L-phenylglycine remains dissolved as its hydrochloride salt.

  • Isolation of D-intermediate: Stir the acidified mixture at 4°C for 1-2 hours to maximize precipitation. Collect the solid N-acetyl-D-phenylglycine by vacuum filtration. Wash the solid with cold water and dry.

  • Isolation of L-byproduct (Optional): The L-phenylglycine can be recovered from the filtrate by adjusting the pH to its isoelectric point (~pH 6.0), causing it to precipitate.

Hydrolysis of N-acetyl-D-phenylglycine

The final step is the chemical removal of the acetyl group to yield the target D-phenylglycine.

  • Acid Hydrolysis: Reflux the isolated N-acetyl-D-phenylglycine in 3 M HCl for 2-4 hours.

  • Product Isolation: Cool the reaction mixture. The D-phenylglycine hydrochloride will crystallize.

  • Neutralization: To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (~pH 6.0) with a base like ammonium hydroxide.

  • Final Product: Collect the crystalline D-phenylglycine by filtration, wash with cold water and ethanol, and dry under vacuum.

Analytical Validation
  • Confirmation: Use chiral HPLC to determine the enantiomeric excess (ee) of the final D-phenylglycine product. An ee of >95% is typically achievable with this method[2].

  • Yield Calculation: Calculate the isolated yield based on the initial amount of D-enantiomer in the racemic mixture (theoretical max is 50%).

Optimizing the Resolution: Key Parameters

The efficiency and selectivity of the enzymatic resolution are highly dependent on reaction conditions. The following table summarizes optimal parameters derived from literature for immobilized PGA.

ParameterOptimal RangeRationale & Expert Insight
pH 8.0 - 8.5This range represents the pH optimum for the catalytic activity of PGA. Maintaining this pH is critical for achieving maximum reaction velocity and minimizing reaction time.
Temperature 37 - 50°CWhile higher temperatures increase reaction rates, they can also accelerate enzyme denaturation. The 37-50°C range offers a balance between high activity and maintaining the long-term operational stability of the immobilized enzyme.
Substrate Conc. 0.5% - 10% (w/v)Higher concentrations can lead to substrate inhibition or solubility issues. Starting at lower concentrations (e.g., 0.5-1.0%) ensures complete dissolution and accessibility to the enzyme's active site[8].
Enzyme Support VariousImmobilization is key for industrial viability. It prevents enzyme loss, simplifies product purification, and significantly increases thermal and pH stability, allowing for extensive reuse[10].

Advanced Strategy: Dynamic Kinetic Resolution (DKR)

A key limitation of conventional kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. Dynamic Kinetic Resolution (DKR) is an advanced strategy that overcomes this barrier by integrating the enzymatic resolution with an in situ racemization of the unwanted enantiomer[11].

In the context of D-phenylglycine production, a DKR process often employs a different starting material and enzyme system, such as the resolution of DL-phenylglycinonitrile using a nitrilase enzyme[12][13].

The DKR Principle:

  • An (R)-selective nitrilase hydrolyzes (R)-phenylglycinonitrile to D-phenylglycine.

  • Simultaneously, the unreacted (S)-phenylglycinonitrile is racemized back to DL-phenylglycinonitrile under mildly alkaline conditions[12][14].

  • This racemization continuously replenishes the (R)-substrate for the enzyme, allowing the reaction to proceed theoretically to 100% conversion into the desired D-enantiomer[13].

DKR_Concept sub_L Unwanted Enantiomer (e.g., S-Phenylglycinonitrile) racemization In Situ Racemization (e.g., alkaline pH) sub_L->racemization Equilibrium enzyme Enantioselective Enzyme (e.g., R-Nitrilase) sub_L->enzyme Slow/No Reaction sub_pool Racemic Substrate Pool sub_R Desired Enantiomer (e.g., R-Phenylglycinonitrile) sub_R->enzyme Fast Reaction racemization->sub_R product Single Enantiomer Product (e.g., D-Phenylglycine) Yield -> 100% enzyme->product

Figure 2: The principle of Dynamic Kinetic Resolution (DKR).

This DKR approach represents a more complex but highly efficient "green" process, as it minimizes waste by converting the entire racemic starting material into the desired product, achieving yields as high as 81% in practice[13].

Conclusion

The enzymatic resolution of DL-phenylglycine derivatives using Penicillin G Acylase is a robust, scalable, and environmentally benign alternative to traditional chemical methods. The protocol detailed herein provides a clear, validated workflow for producing high-purity D-phenylglycine, a crucial intermediate for the pharmaceutical industry. By understanding and optimizing key reaction parameters, researchers can achieve high efficiency and stereoselectivity. Furthermore, exploring advanced strategies like Dynamic Kinetic Resolution opens the door to even more efficient processes that maximize atom economy and align with the principles of green chemistry.

References

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. Available at: [Link]

  • Penicillin Acylase in the Industrial Production of β-Lactam Antibiotics - ACS Publications. Available at: [Link]

  • CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents.
  • Production of D-phenylglycine-related amino acids by immobilized microbial cells - PubMed. Available at: [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - OPUS. Available at: [Link]

  • Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst - SciELO. Available at: [Link]

  • Enzymic resolution of DL-phenylglycine | Request PDF - ResearchGate. Available at: [Link]

  • Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide - ResearchGate. Available at: [Link]

  • dl-PHENYLGLYCINE - Organic Syntheses. Available at: [Link]

  • De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy | ACS Synthetic Biology - ACS Publications. Available at: [Link]

  • Resolution of DL-Phenylglycine by Penicillin G acylase - PubMed. Available at: [Link]

  • High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system - Lookchem. Available at: [Link]

  • D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents | Request PDF - ResearchGate. Available at: [Link]

  • WO2004111241A1 - Penicillin acylase - Google Patents.
  • Synergy of Ion Exchange and Covalent Reaction: Immobilization of Penicillin G Acylase on Heterofunctional Amino-Vinyl Sulfone Agarose - MDPI. Available at: [Link]

  • Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - Frontiers. Available at: [Link]

  • Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from - University of Groningen. Available at: [Link]

  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - RSC Publishing. Available at: [Link]

  • Production, purification, immobilization and application of penicillin acylase from Acremonium sclerotigenum - Tribal Digital Document Repository. Available at: [Link]

  • US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents.
  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - Frontiers. Available at: [Link]

  • Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dynamic Kinetic Resolution – The Bäckvall Group. Available at: [Link]

Sources

Application

Application Note: Large-Scale Biocatalytic Production and Downstream Purification of D-Phenylglycine Hydrochloride

Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Causality D-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Causality

D-Phenylglycine (D-Phg) is a non-proteinogenic, chiral amino acid that serves as a critical side-chain building block for semi-synthetic β -lactam antibiotics, including ampicillin and cephalexin[1][2]. Driven by the global demand for these essential medicines, the industrial production of D-Phg exceeds 5,000 tons annually[1][3].

Historically, D-Phg was synthesized via the classical chemical resolution of racemic mixtures, a process fundamentally flawed by a theoretical maximum yield of 50% and heavy reliance on petrochemical feedstocks[2][4]. Modern industrial frameworks have transitioned to biocatalysis , specifically leveraging the dynamic kinetic resolution (DKR) of DL-phenylhydantoin or advanced transaminase cascades. DKR is particularly elegant: by operating at a mildly alkaline pH, the unreacted L-enantiomer spontaneously racemizes, effectively driving the theoretical yield of the D-enantiomer to 100%[1].

Why the Hydrochloride Salt? In its free base form, D-Phg is a zwitterion with poor solubility in organic solvents, making it unreactive for downstream pharmaceutical coupling. By converting D-Phg to its hydrochloride salt (D-Phg·HCl) in a non-chlorinated, anhydrous solvent (such as ethylbenzene or toluene), the amine group is protonated. This breaks the zwitterionic lattice, drastically altering its solubility and reactivity profile, and perfectly primes the molecule for subsequent activation into D-phenylglycine chloride hydrochloride—the ultimate electrophile used in antibiotic synthesis[5][6][7].

Process Visualization

The following diagram illustrates the mechanistic flow from the racemic substrate through the enzymatic cascade, culminating in the downstream crystallization of the hydrochloride salt.

G N1 DL-Phenylhydantoin (Racemic Substrate) N2 D-Hydantoinase (Stereoselective Cleavage) N1->N2 Biocatalysis N7 L-Phenylhydantoin N1->N7 Dynamic Kinetic Resolution N3 N-Carbamoyl-D-phenylglycine (Intermediate) N2->N3 N4 D-Carbamoylase (Decarbamoylation) N3->N4 N5 Crude D-Phenylglycine (Aqueous Phase) N4->N5 Yield >95% N8 Anhydrous HCl Gas in Ethylbenzene N5->N8 Solvent Extraction & Drying N6 Spontaneous Racemization (pH > 8.0) N6->N1 N7->N6 N9 D-Phenylglycine Hydrochloride (Crystalline Product) N8->N9 Crystallization

Workflow of D-Phg biocatalysis via dynamic kinetic resolution and hydrochloride crystallization.

Quantitative Data: Comparison of Production Routes

To justify the selection of the hydantoinase/carbamoylase route for large-scale operations, we benchmark it against other emerging biocatalytic methodologies.

Production RouteBiocatalyst / Enzyme SystemYield (%)Enantiomeric Excess (ee)Reference
Dynamic Kinetic Resolution D-Hydantoinase & D-Carbamoylase>95%>99%[1]
Transaminase Cascade DAAT & ARTA (B. sphericus)89%>99%[1]
Nitrile Hydratase/Amidase Pseudomonas aeruginosa 1014550% (Isolated)>95%[4][8]
Fermentative Biosynthesis Recombinant E. coli (HmaS, Hmo, HpgAT)N/A (Titer-based)>99%[2][9]

Experimental Protocols

Protocol A: Upstream Large-Scale Enzymatic Production of D-Phg

Causality & Design: This protocol utilizes a whole-cell or immobilized dual-enzyme system. Operating strictly at pH 8.5 is non-negotiable; this specific alkalinity is the thermodynamic driver that forces the unreactive L-phenylhydantoin to spontaneously racemize back into the bio-available D-form, ensuring near-quantitative conversion[1][10].

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 50 g/L of DL-phenylhydantoin in a 100 mM potassium phosphate buffer within a stirred-tank bioreactor.

  • Thermal & pH Equilibration: Bring the reactor to 40°C. Adjust the pH to exactly 8.5 using 2M NaOH.

  • Biocatalyst Addition: Inoculate the reactor with immobilized D-hydantoinase and D-carbamoylase (or engineered whole cells co-expressing both).

  • Self-Validating Reaction Monitoring (pH-Stat):

    • Mechanism: The decarbamoylation step releases ammonia ( NH3​ ), which naturally drives the pH upward.

    • Validation: The bioreactor's automated pH-stat must continuously dose 1M H2​SO4​ to maintain pH 8.5. The reaction is self-validating; the exact moment the system stops demanding acid titrant, the substrate is entirely exhausted.

  • Harvesting: Filter the mixture through a 0.22 µm membrane to recover the immobilized biocatalyst for recycling. The resulting permeate contains crude, highly enantio-pure D-Phg.

  • Isoelectric Precipitation: Adjust the permeate to pH 5.5 (the isoelectric point of D-Phg) to precipitate the free amino acid. Filter and dry under vacuum.

Protocol B: Downstream Purification and Hydrochloride Salt Formation

Causality & Design: Pharmaceutical regulations increasingly restrict the use of chlorinated solvents (like dichloromethane)[5]. This protocol utilizes ethylbenzene, which acts as a superior dispersion medium. D-Phg free base is insoluble in ethylbenzene, but as anhydrous HCl gas is introduced, the formed D-Phg·HCl crystallizes out cleanly, driving the equilibrium forward without solvent integration[5][6].

Step-by-Step Methodology:

  • Solvent Suspension: In a dry, inert-gas-flushed 250 mL jacketed reactor, suspend 11.0 g (0.073 mol) of completely desiccated D-Phg free base in 80 mL of anhydrous ethylbenzene[5].

  • Temperature Control: Set the reactor jacket to maintain an internal temperature of exactly 25°C. Initiate high-shear stirring (400 RPM) to maintain a uniform suspension.

  • Anhydrous HCl Sparging: Slowly bubble dry hydrochloric acid (HCl) gas directly into the suspension at a controlled rate for 60 minutes[5][6].

  • Self-Validating Phase Transition:

    • Mechanism: The protonation of the amine is highly exothermic.

    • Validation: You must observe a transient temperature spike (requiring active jacket cooling to hold at 25°C). Concurrently, the visual texture of the suspension will shift dramatically from a coarse, granular slurry to a dense, fine white crystalline precipitate. If the temperature does not spike, the system is compromised by moisture, or the HCl flow is insufficient.

  • Isolation: Filter the dense D-(-)-phenylglycine hydrochloride suspension under an inert atmosphere.

  • Washing & Drying: Wash the crystal cake with 30 mL of chilled ethylbenzene to remove residual impurities. Dry the product in a vacuum oven at 40°C until constant weight is achieved[6].

Note: The resulting high-purity D-Phg·HCl can be directly subjected to chlorination (e.g., using PCl3​ and Cl2​ or SOCl2​ ) in the same ethylbenzene solvent system to yield D-phenylglycine chloride hydrochloride for immediate antibiotic synthesis[5][7].

References

  • Advances in Enzymatic Synthesis of D-Amino Acids MDPI URL
  • Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst SciELO URL
  • Metabolic engineering of the E. coli L-phenylalanine pathway for the production of D-phenylglycine (D-Phg)
  • PMC (NIH)
  • De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route ACS Synthetic Biology URL
  • Advances in Enzymatic Synthesis of D-Amino Acids (Semantic Scholar Overview)
  • Process for the preparation of D-(-)-phenylglycine chloride hydrochloride (US5504250A)
  • Organic Process Research & Development (ACS)
  • Process for the preparation of D - (-) - phenylglycine chloride hydrochloride (NL9300422A)
  • A process for the preparation of D-(-)-phenylglycine chloride hydrochloride (EP 0614882 A1)

Sources

Method

Use of D-Phenylglycine hydrochloride in asymmetric synthesis

An in-depth analysis of the application of D-Phenylglycine and its derivatives in the field of asymmetric synthesis, designed for researchers, scientists, and professionals in drug development. This guide provides detail...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the application of D-Phenylglycine and its derivatives in the field of asymmetric synthesis, designed for researchers, scientists, and professionals in drug development. This guide provides detailed protocols, mechanistic insights, and data-driven examples to demonstrate the versatility of this chiral building block.

Introduction: The Strategic Importance of D-Phenylglycine

D-Phenylglycine, a non-proteinogenic α-amino acid, stands as a cornerstone chiral building block in the synthesis of a multitude of pharmaceuticals and fine chemicals.[1][2] Its rigid phenyl group and versatile amino and carboxylic acid functionalities make it an invaluable scaffold for inducing stereoselectivity. Most notably, it is a critical component in the side chains of semi-synthetic β-lactam antibiotics like ampicillin.[3] Supplied typically as a stable white crystalline hydrochloride salt, D-Phenylglycine and its derivatives are leveraged in asymmetric synthesis primarily in three strategic roles: as potent chiral auxiliaries, as effective chiral resolving agents, and as foundational precursors for the synthesis of sophisticated chiral ligands and organocatalysts. This guide elucidates the principles and practical applications behind each of these roles, providing field-proven protocols and explaining the causality behind key experimental choices.

PART 1: D-Phenylglycine Derivatives as High-Fidelity Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered. Derivatives of D-Phenylglycine, particularly (R)-phenylglycine amide, have proven to be exceptionally effective auxiliaries.

Application Focus: Asymmetric Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. In its asymmetric variant, a chiral amine is used to form a chiral imine intermediate, which is then diastereoselectively attacked by a cyanide nucleophile. (R)-phenylglycine amide, readily accessible from D-phenylglycine, is a premier chiral auxiliary for this transformation.[4][5]

Mechanistic Insight: Crystallization-Induced Asymmetric Transformation (CIAT)

A key advantage of using (R)-phenylglycine amide is its ability to facilitate a Crystallization-Induced Asymmetric Transformation (CIAT).[4] The addition of cyanide to the imine is often reversible, leading to an equilibrium mixture of two diastereomeric α-amino nitriles in solution. If conditions are optimized such that one diastereomer is significantly less soluble and selectively crystallizes, Le Châtelier's principle dictates that the equilibrium will shift to continuously produce more of that insoluble diastereomer. This powerful dynamic process allows for the conversion of a nearly 1:1 diastereomeric mixture in solution into a single, isolable, diastereomerically pure solid in high yield, far exceeding the 50% limit of a simple resolution.[4][6]

Experimental Protocol 1: Asymmetric Synthesis of (S)-tert-Leucine Precursor via Strecker Reaction with CIAT

This protocol, adapted from Boesten et al., describes the synthesis of the α-amino nitrile precursor to (S)-tert-leucine using (R)-phenylglycine amide as the chiral auxiliary.[4]

Materials:

  • (R)-Phenylglycine amide hydrochloride

  • Pivaldehyde (2,2-dimethylpropanal)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • 6 N Hydrochloric Acid (HCl)

Procedure:

  • Imine Formation and Cyanide Addition:

    • In a round-bottom flask, suspend (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.0 eq) in a mixture of MeOH/H₂O (e.g., 1/1 v/v).

    • Stir the mixture at room temperature to form the corresponding imine in situ.

    • Carefully add a solution of NaCN (1.1 eq) in water dropwise to the reaction mixture. Caution: NaCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 50 °C) for 24-72 hours. The desired diastereomeric α-amino nitrile will selectively precipitate as a white solid.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with cold water and then a minimal amount of cold methanol to remove soluble impurities.

    • Dry the solid under vacuum to yield the nearly diastereomerically pure (R,S)-amino nitrile. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage and Hydrolysis:

    • Suspend the isolated (R,S)-amino nitrile in 6 N HCl.

    • Heat the mixture at reflux (approx. 100-110 °C) for several hours until the amide and nitrile groups are fully hydrolyzed.

    • Cool the solution and extract with an organic solvent (e.g., diethyl ether) to remove the phenylglycine auxiliary.

    • The aqueous layer, containing the desired (S)-tert-leucine hydrochloride, can be further purified by standard methods such as crystallization.

Data Presentation: Effect of Reaction Conditions on Strecker Synthesis

The choice of solvent and temperature is critical for achieving an effective CIAT. The following table summarizes representative data on how these variables can influence the reaction outcome.[4]

EntrySolvent (v/v)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr) [(R,S):(R,R)]
1MeOH23966055:45 (in solution)
2MeOH/H₂O (1:1)507285>99:1 (isolated solid)
3H₂O604891>99:1 (isolated solid)
Visualization: Workflow for Asymmetric Strecker Synthesis

G cluster_0 Step 1: In Situ Reaction cluster_1 Step 2: Crystallization-Induced Asymmetric Transformation (CIAT) cluster_2 Step 3: Hydrolysis & Auxiliary Removal A R-Phenylglycine Amide HCl D Equilibrating Diastereomers (R,S) and (R,R) in Solution A->D B Pivaldehyde B->D C NaCN C->D E Selective Precipitation of (R,S)-Amino Nitrile D->E Equilibrium Shift F Hydrolysis with HCl E->F G Final Product: (S)-tert-Leucine F->G H Recovered Auxiliary: Phenylglycine F->H

Caption: Workflow of the CIAT-driven asymmetric Strecker synthesis.

Application Focus: Diastereoselective Synthesis of β-Lactams

Derivatives of D-phenylglycine are also instrumental in the asymmetric synthesis of β-lactams (2-azetidinones), the core structural motif of penicillin and cephalosporin antibiotics. In this context, an imine derived from (R)-phenylglycine methyl ester can react with an ester enolate in a formal [2+2] cycloaddition. The stereochemistry of the phenylglycine auxiliary dictates the absolute configuration of the two newly formed stereocenters at C3 and C4 of the β-lactam ring.[7] The use of zinc enolates, formed by transmetalation from a lithium enolate with zinc chloride (ZnCl₂), is often crucial for achieving high diastereoselectivity, favoring the formation of trans-β-lactams.[7]

Experimental Protocol 2: Synthesis of a Chiral (3S, 4S)-β-Lactam

This protocol is a generalized procedure based on the work of van der Veen et al. for the zinc-mediated condensation of an ester enolate with an imine derived from (R)-phenylglycine methyl ester.[7]

Materials:

  • N-benzylidene-(R)-phenylglycine methyl ester (the imine)

  • An appropriate ester (e.g., ethyl acetate derivative)

  • Lithium diisopropylamide (LDA)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Zinc Enolate Formation:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the ester (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of LDA (1.05 eq) and stir for 30-60 minutes to form the lithium enolate.

    • In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.1 eq) in THF.

    • Add the ZnCl₂ solution to the enolate solution at -78 °C and allow the mixture to warm slightly (e.g., to 0 °C) to facilitate transmetalation to the zinc enolate. Re-cool the solution to -78 °C.

  • Imine Complexation and Reaction:

    • In another flame-dried flask, dissolve the imine (1.0 eq) in anhydrous THF and cool to -30 °C.

    • Add a solution of anhydrous ZnCl₂ (1.0 eq) in THF to form the imine-ZnCl₂ complex. This Lewis acid activation is critical for the reaction to proceed.[7]

    • Slowly add the solution of the complexed imine to the zinc enolate solution at -78 °C.

    • Stir the reaction at -78 °C for several hours until analysis (e.g., TLC) indicates completion.

  • Work-up and Purification:

    • Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired trans-β-lactam.

PART 2: D-Phenylglycine as a Chiral Resolving Agent

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. The most common method involves reacting the racemate with a single enantiomer of a second chiral compound, the resolving agent. This creates a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by fractional crystallization.[8][9]

Principle of Diastereomeric Salt Formation

D-Phenylglycine, being an amino acid, is amphoteric. Both its acidic carboxyl group and its basic amino group can be used to form salts. For resolving a racemic base (e.g., an amine), D-phenylglycine itself can be used. For resolving a racemic acid, a derivative like N-acetyl-D-phenylglycine is often employed to mask the amino group and present a single acidic functionality.[10] The key to a successful resolution is a significant difference in the lattice energies, and thus solubilities, of the two diastereomeric salts formed.

Experimental Protocol 3: Resolution of DL-Phenylalanine Methyl Ester

This protocol is based on the method described by Li et al., using N-acetyl-D-phenylglycine as an efficient resolving agent for a racemic amino acid ester.[10]

Materials:

  • DL-Phenylalanine methyl ester (racemic mixture)

  • N-acetyl-D-phenylglycine (resolving agent)

  • Methanol

  • Diethyl ether

  • Aqueous Sodium Hydroxide (NaOH)

  • Aqueous Hydrochloric Acid (HCl)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve N-acetyl-D-phenylglycine (0.75 eq) in warm methanol.

    • In a separate flask, dissolve DL-phenylalanine methyl ester (1.0 eq) in methanol.

    • Add the amine solution to the resolving agent solution. Stir the mixture and allow it to cool slowly to a specific temperature (e.g., -10 °C) for several hours (e.g., 4 h) to induce crystallization. The less soluble diastereomeric salt (N-acetyl-D-phenylglycine · D-phenylalanine methyl ester) will precipitate.

  • Separation:

    • Collect the crystalline salt by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol or diethyl ether to remove the mother liquor containing the more soluble diastereomeric salt.

  • Liberation of the Enantiomer:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Basify the aqueous layer by adding a dilute NaOH solution to deprotonate the amine, breaking the salt.

    • Separate the layers. The free D-phenylalanine methyl ester will be in the organic layer.

    • Wash, dry, and evaporate the organic layer to obtain the resolved D-enantiomer with high optical purity.

  • Recovery of the Resolving Agent:

    • Take the aqueous layer from the previous step, which contains the sodium salt of N-acetyl-D-phenylglycine.

    • Acidify the aqueous layer with dilute HCl until the resolving agent precipitates.

    • Collect the solid by filtration, wash with cold water, and dry. The recovered N-acetyl-D-phenylglycine can be reused.

Visualization: The Chiral Resolution Cycle

Caption: General workflow for diastereomeric salt resolution.

PART 3: D-Phenylglycine as a Precursor to Chiral Ligands and Catalysts

The rigid chiral scaffold of D-Phenylglycine is an excellent starting point for the synthesis of more complex chiral molecules that function as ligands in metal-catalyzed reactions or as organocatalysts themselves.

1. Synthesis of Chiral Oxazoline Ligands: Reduction of the carboxylic acid of D-phenylglycine yields D-phenylglycinol. This chiral β-amino alcohol is a key precursor for synthesizing a wide range of "privileged" ligands, such as bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX). These ligands are highly effective in a vast number of asymmetric reactions, including hydrogenations, cycloadditions, and allylic alkylations. For example, D-phenylglycinol can be condensed with 2-cyanophenol in the presence of a metal salt like manganese acetate to directly form a chiral organometallic salicyloxazoline complex in a single step.[11]

2. Precursors for Organocatalysis: Amino acids and their derivatives are central to the field of organocatalysis.[12] While D-phenylglycine itself is less commonly used as a direct catalyst compared to proline, its derivatives are building blocks for highly effective catalysts. For instance, (R)-methylphenylglycinate was used by Corey and coworkers as the starting material for the first general route to chiral C₂-symmetric bicyclic guanidine organocatalysts, which are powerful Brønsted bases for enantioselective catalysis.[13]

Visualization: Synthetic Utility of D-Phenylglycine

G DPG D-Phenylglycine DPG_ol D-Phenylglycinol DPG->DPG_ol Reduction (e.g., LiAlH4) Guanidine Chiral Guanidine Organocatalysts DPG->Guanidine Multi-step Synthesis Oxazoline Chiral Oxazoline Ligands (e.g., BOX, PHOX) DPG_ol->Oxazoline Condensation with Nitriles

Caption: D-Phenylglycine as a precursor for advanced chiral ligands and catalysts.

Conclusion

D-Phenylglycine hydrochloride is far more than a simple amino acid; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its derivatives serve as highly effective chiral auxiliaries, capable of directing the formation of new stereocenters with exceptional fidelity, often enhanced by dynamic processes like crystallization-induced asymmetric transformation. As a resolving agent, it provides a classical and robust method for accessing enantiopure compounds through diastereomeric salt formation. Finally, its inherent chirality makes it a valuable and economical starting material for the construction of sophisticated chiral ligands and organocatalysts that drive a new generation of asymmetric transformations. The strategic application of D-phenylglycine continues to enable the efficient and stereocontrolled synthesis of complex molecules essential for drug discovery and development.

References

  • Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. Available from: [Link]

  • van der Veen, J. M., Kan-Fan, C., & van der Steen, F. H. (1990). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Journal of the Chemical Society, Chemical Communications, (14), 931-933. Available from: [Link]

  • Kaptein, B., Elsenberg, H. L. M., & Boesten, W. H. J. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. D-Phenylglycine: A Versatile Pharmaceutical Intermediate and Its Role in Custom Synthesis. Available from: [Link]

  • Google Patents. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
  • Greszler, S. N., Zhao, G., Leitch, M. A., Ramos, A. L., Webster, M. P., & Frank, K. E. (2025). Asymmetric Synthesis of Small Molecule Inhibitors of IL-17A via Crystallization-Induced Diastereoselective Strecker Reaction. Organic Letters, 27(21), 5331-5337. Available from: [Link]

  • Boesten, W., Seerden, J., de Lange, B., van der Laan, H., Elsenberg, H., Kaptein, B., Moody, H., Kellogg, R., & Broxterman, Q. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3, 1121-4. Available from: [Link]

  • Li, J., et al. (2015). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. ResearchGate. Available from: [Link]

  • Google Patents. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • Chen, Y., et al. (2019). One-Pot Synthesis of Chiral Organometallic Complexes. IntechOpen. Available from: [Link]

  • Lacerda, P. S. B., Ribeiro, J. B., Leite, S. G. F., Ferrara, M. A., & Coelho, R. B. (2007). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Brazilian Archives of Biology and Technology, 50(4), 605-613. Available from: [Link]

  • Zhang, T., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Biotechnology Letters. Available from: [Link]

  • Zhang, L., et al. (2019). Phenylglycine amphiphile-metal ion chiral supramolecular nanozymes for enantioselective catalysis. Chemical Communications. Available from: [Link]

  • Uiterweerd, P. G. H., et al. (2003). (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. ResearchGate. Available from: [Link]

  • Vicario, J., & Badía, D. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science. Available from: [Link]

  • Lacerda, P. S. B., et al. (2007). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. ResearchGate. Available from: [Link]

  • Kessels SA. Resolution processes. Available from: [Link]

  • Bencze, G., et al. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available from: [Link]

  • Schöllkopf, U. (1998). Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. kchem.org. Available from: [Link]

  • Bella, M. D., & G. Cardillo. (2017). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. Molecules. Available from: [Link]

  • Anderson, N. G. (2022). Highlights of the Recent Patent Literature: Focus on Asymmetric Organocatalysis. Organic Process Research & Development. Available from: [Link]

  • Pesciaioli, F., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. IRIS. Available from: [Link]

  • Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available from: [Link]

  • Wang, Y., et al. (2026). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. MDPI. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: D-Phenylglycine Hydrochloride as a Chiral Building Block for Bioactive Compounds

Abstract D-Phenylglycine (D-Phg) and its hydrochloride salt are non-proteinogenic amino acids of paramount importance in pharmaceutical and medicinal chemistry. As a chiral building block, D-Phg is integral to the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

D-Phenylglycine (D-Phg) and its hydrochloride salt are non-proteinogenic amino acids of paramount importance in pharmaceutical and medicinal chemistry. As a chiral building block, D-Phg is integral to the synthesis of a wide array of bioactive compounds, most notably semi-synthetic β-lactam antibiotics such as ampicillin and cephalexin.[1][2][3] Its stereochemically defined structure allows for the creation of enantiomerically pure drugs, which is critical for therapeutic efficacy and safety.[4][5][6] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications and detailed synthetic protocols involving D-Phenylglycine hydrochloride. It covers key reaction methodologies, expert insights into experimental design, and troubleshooting, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of D-Phenylglycine

D-Phenylglycine is an α-amino acid distinguished by a phenyl group attached to its α-carbon. This structure confers unique properties, including a heightened susceptibility of the α-proton to epimerization under basic conditions, a critical factor to consider during synthesis.[3] Its primary value lies in its chirality. The D-enantiomer is a key side-chain precursor for some of the most widely used antibiotics in the world.[2][4] The hydrochloride salt form enhances stability and solubility in aqueous media, making it a convenient starting material for various synthetic transformations.[7]

This guide will explore the core synthetic strategies that leverage D-Phenylglycine hydrochloride, focusing on its application in the synthesis of β-lactam antibiotic side chains and its incorporation into novel peptide structures.

Table 1: Physicochemical Properties of D-Phenylglycine Hydrochloride & Related Esters

Property D-Phenylglycine HCl D-Phenylglycine Methyl Ester HCl
CAS Number 69-91-0 (free acid) 19883-41-1
Molecular Formula C₈H₉NO₂·HCl C₉H₁₁NO₂·HCl
Molecular Weight 187.63 g/mol 201.65 g/mol
Appearance White crystalline powder White to off-white crystalline powder[7][8]
Melting Point ~290 °C (decomposes) 180 - 205 °C[8]
Solubility Soluble in water Soluble in water and methanol[7]

| Optical Rotation | [α]D ≈ -158° (c=1, H₂O) | [α]D ≈ -132° (c=1, MeOH)[8] |

Core Application: Synthesis of β-Lactam Antibiotic Side Chains

The most significant industrial application of D-Phenylglycine is its use as the acyl side-chain donor in the semi-synthesis of penicillins (e.g., Ampicillin) and cephalosporins (e.g., Cephalexin).[1][2] The synthesis involves coupling the D-phenylglycyl moiety to the 6-aminopenicillanic acid (6-APA) or 7-aminodeacetoxycephalosporanic acid (7-ADCA) core. This can be achieved through chemical or enzymatic methods.[1][2][9]

Chemical Synthesis via Amine Protection: The Dane Salt Method

Direct acylation using D-phenylglycine is challenging due to the competing nucleophilicity of its amino group. To overcome this, the amino group must be temporarily protected. The Dane salt method is a classic and highly effective strategy.[10][11] It involves reacting D-phenylglycine with a β-dicarbonyl compound, such as ethyl acetoacetate, to form a stable enamine (the Dane salt), which protects the amine and activates the carboxyl group for subsequent coupling.[10][12]

dot graph "Dane_Salt_Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions DPhg [label="D-Phenylglycine\n(or its HCl salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; EAA [label="Ethyl Acetoacetate\n+ Base (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; DaneSalt [label="Potassium D-Phenylglycine\nDane Salt (A)", fillcolor="#FBBC05", fontcolor="#202124"]; ActivatingAgent [label="Activating Agent\n(e.g., Isobutyl Chloroformate)", fillcolor="#F1F3F4", fontcolor="#202124"]; MixedAnhydride [label="Mixed Anhydride (B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LactamCore [label="β-Lactam Core\n(e.g., 6-APA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Acylation\n(Coupling Reaction)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtectedProduct [label="N-Protected Ampicillin", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Acidic Hydrolysis\n(Deprotection)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Ampicillin", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DPhg -> DaneSalt [label="Protection"]; EAA -> DaneSalt; DaneSalt -> MixedAnhydride [label="Activation"]; ActivatingAgent -> MixedAnhydride; MixedAnhydride -> Coupling; LactamCore -> Coupling; Coupling -> ProtectedProduct; ProtectedProduct -> Deprotection; Deprotection -> FinalProduct; } caption { label: "Workflow for Ampicillin synthesis via the Dane Salt method."; fontsize: 10; }

Protocol 1: Synthesis of Ampicillin Side Chain via Dane Salt Protection

This protocol outlines the laboratory-scale synthesis of the N-protected D-phenylglycine side chain and its subsequent coupling to 6-APA.

Materials:

  • D-Phenylglycine

  • Ethyl acetoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Isobutyl chloroformate

  • N-Methylmorpholine (NMM)

  • 6-Aminopenicillanic acid (6-APA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)

Procedure:

Part A: Formation of the Potassium Dane Salt (A) [10]

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend D-phenylglycine (1.0 eq) and potassium carbonate (1.0 eq) in anhydrous methanol.

  • Addition: Add ethyl acetoacetate (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 1-2 hours. During this time, the suspension should become a clearer solution as the Dane salt forms.

  • Isolation: Cool the reaction mixture to 0-5 °C to precipitate the potassium Dane salt. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Expert Insight: The use of a mild inorganic base like K₂CO₃ is effective for this transformation.[10] Refluxing helps drive the condensation reaction to completion. Cooling is critical for maximizing the yield of the precipitated salt.

Part B: Acylation and Deprotection to form Ampicillin

  • Activation: Suspend the dried Dane salt (1.0 eq) in anhydrous DCM and cool to -10 °C under an inert atmosphere (e.g., Nitrogen).

  • Mixed Anhydride Formation: Add N-Methylmorpholine (NMM) (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq), maintaining the temperature below -5 °C. Stir for 30-60 minutes to form the mixed anhydride (B).

  • Coupling: In a separate flask, dissolve 6-APA (0.9 eq) in aqueous DCM with a suitable base. Cool this solution and add it to the mixed anhydride suspension. Allow the reaction to proceed for 2-4 hours, gradually warming to room temperature.

  • Deprotection: After the coupling is complete (monitor by TLC/HPLC), carefully acidify the reaction mixture with dilute HCl to a pH of 1.5-2.0. This step cleaves the enamine protecting group.

  • Isolation & Purification: Stir for 1-2 hours until deprotection is complete. The ampicillin product will precipitate. Isolate the solid by filtration. The crude product can be purified by recrystallization or chromatography.

Trustworthiness Check: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H-NMR, Mass Spectrometry, and HPLC. Chiral HPLC can be used to confirm that no significant racemization occurred during the coupling and deprotection steps.[13]

D-Phenylglycine in Modern Synthetic Methodologies

Beyond its classical role in antibiotic synthesis, D-phenylglycine is a valuable building block in modern organic synthesis, particularly in peptide chemistry and multicomponent reactions.

Peptide Synthesis

Incorporating D-phenylglycine into peptide sequences can induce specific secondary structures and enhance resistance to enzymatic degradation. However, the α-proton's acidity makes it prone to racemization, especially during the base-catalyzed coupling step in Fmoc-based solid-phase peptide synthesis (SPPS).[3][14]

Key Considerations for Peptide Coupling:

  • Reagent Choice: The choice of coupling reagent and base is critical to suppress epimerization. Low-racemization protocols often employ coupling reagents like COMU or DEPBT in combination with sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIEA) or 2,4,6-collidine.[14]

  • Pre-activation: Pre-activating the N-protected D-phenylglycine for a short period before adding it to the resin-bound amine can minimize exposure of the activated species to basic conditions, thus reducing racemization.[15]

dot graph "Peptide_Coupling_Decision" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions Start [label="Incorporate D-Phg into Peptide?", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckRac [label="High Risk of Racemization?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Standard [label="Standard Coupling\n(e.g., HBTU/DIEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; LowRac [label="Low-Racemization Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Use COMU/DEPBT\n+ Hindered Base (e.g., Collidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preactivate [label="Consider Pre-activation\n& Short Coupling Times", fillcolor="#F1F3F4", fontcolor="#202124"]; Verify [label="Verify Purity with\nChiral HPLC", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> CheckRac; CheckRac -> LowRac [label="Yes"]; CheckRac -> Standard [label="No\n(e.g., coupling to a hindered amine)"]; LowRac -> Reagents; LowRac -> Preactivate; Reagents -> Verify; Preactivate -> Verify; Standard -> Verify; } caption { label: "Decision workflow for coupling D-Phenylglycine in SPPS."; fontsize: 10; }

Multicomponent Reactions (MCRs)

D-phenylglycine can serve as the amino acid component in isocyanide-based multicomponent reactions, such as the Ugi four-component reaction (U-4CR).[16][17] The U-4CR combines an amine, a carboxylic acid, a carbonyl compound, and an isocyanide in a single pot to rapidly generate complex peptide-like scaffolds.[17][18][19] Using chiral D-phenylglycine as the amine or acid component allows for the stereoselective synthesis of diverse compound libraries for drug discovery screening.[16]

Safety and Handling

D-Phenylglycine hydrochloride and its derivatives, particularly activated forms like the acid chloride, must be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[20][21]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[22][23] Avoid creating dust.[20] Activated acid chlorides are corrosive and react with moisture; they should be stored under an inert atmosphere.[21]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[20] In case of eye contact, rinse cautiously with water for several minutes.[21][23] If inhaled, move to fresh air.[20] Seek immediate medical attention if symptoms persist.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. [Link]

  • Synthesis of beta-lactam antibiotics containing alpha-aminophenylacetyl group in the acyl moiety catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase. PubMed. [Link]

  • Towards biocatalytic synthesis of beta-lactam antibiotics. (2008). ResearchGate. [Link]

  • D-Phenylglycine: A Versatile Pharmaceutical Intermediate and Its Role in Custom Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Process for the enzymatic preparation of beta-lactams. (1989).
  • PROCESS FOR PREPARATION OF β-LACTAMS. (1992).
  • Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. (2024). PMC. [Link]

  • Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate: N-Formyl Ampicilloic Acid and D-Phenylglycylampi. (2026). Asian Publication Corporation. [Link]

  • Dane Salt (CAS No: 961-69-3) API Intermediate Manufacturers. apicule. [Link]

  • Preparation process of D-phenylglycine methyl ester hydrochloride crystals. (2015).
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. (2019). MDPI. [Link]

  • Synthesis of Diverse Phenylglycine Derivatives via Transformation of Ugi Four-Component Condensation Primary Adducts. (2026). ResearchGate. [Link]

  • Process for the preparation of D - (-) - phenylglycine chloride hydrochloride. (1993).
  • Peptide coupling using recyclable bicyclic benziodazolone. The Royal Society of Chemistry. [Link]

  • Ugi Reaction. Organic Chemistry Portal. [Link]

  • Dane salt and process for preparing aminopenicillins there
  • Coupling Dialkylglycines. Technical Support Information Bulletin 1147. [Link]

  • Potassium D-Phenylglycine Dane Salt (CAS 961-69-3): Pharmaceutical Intermediate Manufacturer & Supplier. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]

  • Peptide Synthesis via Fragment Condensation. Peptide Synthesis. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]

  • D(-)Para-Hydroxyl Phenylglycine Dane salt (CAS No: 69416-61-1) API Intermediate Manufacturers. apicule. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). MDPI. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. [Link]

  • Synthesis of chiral building blocks for use in drug discovery. (2004). PubMed. [Link]

  • Synthesis method of D-phenylglycine and DL-phenylglycine. (2015).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of D-Phenylglycine during peptide coupling.

[label="Activated Ester / O-Acylisourea Mechanistic pathways of D-Phenylglycine racemization during peptide coupling. Frequently Asked Questions (FAQs) Q: Which coupling reagents are the worst offenders for D-Phg racemiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Activated Ester / O-Acylisourea

Mechanistic pathways of D-Phenylglycine racemization during peptide coupling.

Frequently Asked Questions (FAQs)

Q: Which coupling reagents are the worst offenders for D-Phg racemization? A: Uronium/aminium-based reagents such as HATU and HBTU are highly efficient but are notorious for causing racemization when used with strong, unhindered bases[1]. Activation with HBTU can result in a nearly 50:50 diastereomeric mixture (complete racemization) of the Phg residue[2].

Q: What is the optimal base to use if I must use a base-driven coupling reagent? A: You must replace standard N,N-diisopropylethylamine (DIPEA, pKa 10.1) with a weaker, sterically hindered base[3]. 2,4,6-Trimethylpyridine (TMP, also known as collidine) is highly recommended. TMP provides enhanced steric shielding of the amino function and minimizes the base-catalyzed abstraction of the acidic α -proton[3][1].

Q: Does pre-activation time impact chiral integrity? A: Yes, significantly. Prolonged pre-activation of Fmoc-D-Phg-OH before addition to the resin increases the time the highly reactive intermediate spends in solution, maximizing the opportunity for oxazolone formation[1]. Reagents should be added directly to the resin without a pre-activation step.

Q: Can racemization occur after the D-Phg is successfully coupled? A: Yes. While coupling is the critical step, extended exposure to strong bases during subsequent Fmoc deprotection cycles (e.g., 20% piperidine or 1% DBU) can induce epimerization of the resin-bound peptide[3][4].

Quantitative Data: Reagent & Base Efficacy

The choice of coupling reagent and base dictates the stereochemical outcome. The following table summarizes the quantitative impact of various reagent cocktails on the diastereomeric purity of Phg-containing peptides.

Coupling ReagentBase UsedDiastereomeric Purity (% Correct Epimer)System Recommendation
HBTU DIPEA~50%Highly Discouraged [2]
HATU DIPEA~60%Discouraged [3]
DMTMM-BF4 NMM~71%⚠️ Proceed with Caution [4]
DEPBT TMP~92%Acceptable [3]
COMU TMP>98%🌟 Optimal (Base-Catalyzed) [3]
DIC OxymaPure>98%🌟 Optimal (Base-Free) [2]

Troubleshooting Workflow

If you detect diastereomeric impurities during the synthesis of a D-Phg containing sequence, follow this logical diagnostic tree to isolate and eliminate the variable causing the epimerization.

Troubleshooting Start High Epimerization Detected (>5% L-Phg Impurity) Q1 Using Uronium Reagents (HATU/HBTU) + DIPEA? Start->Q1 Fix1 Switch to COMU/TMP or DIC/OxymaPure Q1->Fix1 Yes Q2 Pre-activating Fmoc-D-Phg before resin addition? Q1->Q2 No Fix2 Eliminate pre-activation; Add reagents directly Q2->Fix2 Yes Q3 Prolonged exposure to 20% Piperidine? Q2->Q3 No Fix3 Reduce deprotection time or use Piperazine Q3->Fix3 Yes Pass Proceed to Cleavage & HPLC Validation Q3->Pass No

Troubleshooting workflow for identifying and resolving D-Phg racemization.

Self-Validating Experimental Protocol

To guarantee stereochemical integrity, we recommend the DIC/OxymaPure base-free activation method. OxymaPure acts as a highly effective racemization-suppressing additive that forms an active ester far less prone to oxazolone formation than traditional HOBt[1][2].

This protocol is designed as a self-validating system : it embeds an analytical checkpoint before you waste expensive downstream reagents on a compromised peptide chain.

Step 1: Resin Preparation & Washing
  • Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF. To minimize base exposure, use short cycles (e.g., 2 x 3 minutes) rather than a single prolonged incubation[1].

  • Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of piperidine.

Step 2: In-Situ Activation & Coupling (Zero Pre-Activation)
  • In a dry vessel, dissolve 3 to 5 equivalents of Fmoc-D-Phg-OH and 3 to 5 equivalents of OxymaPure in a minimal volume of DMF[1].

  • Crucial Step: Do not add the coupling reagent yet. Add the Fmoc-D-Phg-OH/OxymaPure solution directly to the resin.

  • Add 3 to 5 equivalents of Diisopropylcarbodiimide (DIC) directly to the resin slurry[1].

  • Agitate the reaction at room temperature for 1 to 2 hours. Note: Avoid elevated temperatures (e.g., microwave heating >50°C) during this specific coupling, as thermal energy accelerates enolization[1][4].

Step 3: Self-Validation (Micro-Cleavage Checkpoint)

Do not proceed to the next coupling without validating the chiral integrity of the D-Phg residue.

  • Perform a standard Kaiser test to ensure the coupling reaction has gone to completion (resin should remain yellow)[1].

  • Withdraw ~5 mg of the coupled resin. Wash with DCM and dry.

  • Perform a rapid micro-cleavage using TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • Evaporate the cleavage cocktail, precipitate in cold ether, and dissolve the pellet in HPLC buffer.

  • Chiral HPLC Analysis: Inject the sample onto a chiral HPLC column (or standard C18 if diastereomers resolve well). Confirm that the undesired L-Phg diastereomer is < 2%[1].

    • Logic Gate: If purity is >98%, proceed to Step 4. If purity is <95%, discard the batch and review the troubleshooting workflow (Section 4).

Step 4: Mild Chain Elongation

For all subsequent Fmoc deprotection steps after the D-Phg has been incorporated, consider switching to a milder base mixture (e.g., 5% piperazine with 0.1 M HOBt in DMF) to protect the sequence from post-coupling epimerization[3].

References

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.3

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. PubMed / ResearchGate.5

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.1

  • Epimerisation in Peptide Synthesis. PMC - NIH.6

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. ChemRxiv.2

Sources

Optimization

Technical Support Center: D-Phenylglycine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of D-Phenylglycine (D-Phg) hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of D-Phenylglycine (D-Phg) hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. D-Phenylglycine is a critical non-proteinogenic amino acid, widely used as a chiral building block for synthesizing important pharmaceuticals, including β-lactam antibiotics like ampicillin.[1][2] Achieving high yield and enantiopurity is paramount, and this document provides in-depth, field-proven insights to help you achieve your synthesis goals.

Overview of Major Synthetic Routes

To effectively troubleshoot, it's essential to understand the primary methods for synthesizing D-Phenylglycine. Each route has distinct advantages and challenges.

Synthetic RouteDescriptionCommon YieldsKey AdvantagesKey Challenges
Strecker Synthesis A two-step reaction involving the formation of an α-aminonitrile from benzaldehyde, ammonia, and cyanide, followed by hydrolysis to the amino acid.[3][4]50-70% (racemic)Cost-effective, uses readily available starting materials.[5]Produces a racemic mixture requiring a resolution step; use of highly toxic cyanides.
Bucherer-Bergs Reaction A multicomponent reaction of benzaldehyde, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[6][7][8]60-80% (racemic)Good yields, versatile for various aldehydes and ketones.Also produces a racemic mixture; requires hydrolysis of the stable hydantoin ring.
Enzymatic Resolution Utilizes enzymes, such as nitrilases or acylases, to selectively convert one enantiomer of a racemic mixture (e.g., DL-phenylglycinonitrile or N-acetyl-DL-phenylglycine), allowing for the separation of the D-enantiomer.[1][9][10]>95% ee, 80-95% yieldHigh enantioselectivity, mild reaction conditions, environmentally friendly.Requires specific enzymes, potential for enzyme inhibition, and sometimes lower substrate concentrations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of D-Phenylglycine hydrochloride, presented in a question-and-answer format.

Issue 1: Low Overall Yield

Question: My final yield of D-Phenylglycine hydrochloride is consistently below 40%. What are the most likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can originate from any stage of the synthesis, from the initial reaction to final isolation. A systematic approach is required to identify the bottleneck.

Workflow for Diagnosing Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckRoute Which Synthesis Route? Start->CheckRoute Strecker Strecker Synthesis CheckRoute->Strecker Strecker/ Bucherer-Bergs Enzymatic Enzymatic Resolution CheckRoute->Enzymatic Enzymatic Purification Final Purification/Isolation CheckRoute->Purification All Routes ImineFormation Problem: Incomplete Imine Formation Solution: Use NH4Cl, ensure anhydrous conditions, add desiccants (e.g., MgSO4). Strecker->ImineFormation NitrileHydrolysis Problem: Incomplete Nitrile Hydrolysis Solution: Increase acid concentration (e.g., 6N HCl), extend reflux time (2-4h), monitor by TLC. Strecker->NitrileHydrolysis SideReaction Problem: Side Reactions (e.g., Cyanohydrin formation) Solution: Pre-form imine before adding cyanide source. Ensure pH is mildly basic for aminonitrile formation. Strecker->SideReaction EnzymeActivity Problem: Low Enzyme Activity Solution: Check enzyme storage and age. Verify pH and temperature are optimal for the specific enzyme (e.g., pH 7-8 for acylase). Enzymatic->EnzymeActivity SubstrateInhibition Problem: Substrate/Product Inhibition Solution: Perform reaction at lower substrate concentrations or use a biphasic system to remove product from the aqueous phase. Enzymatic->SubstrateInhibition Racemization Problem: Inefficient Racemization (for DKR) Solution: Ensure reaction conditions (e.g., alkaline pH) favor in-situ racemization of the undesired enantiomer. Enzymatic->Racemization Precipitation Problem: Incomplete Precipitation Solution: Adjust pH carefully to the isoelectric point (~5.6) for precipitation. Ensure sufficient cooling. Purification->Precipitation HCl_Formation Problem: Loss during HCl Salt Formation Solution: Use dry HCl gas in a non-polar, aprotic solvent (e.g., p-xylene, toluene) to minimize solubility of the hydrochloride salt. Purification->HCl_Formation LowEETroubleshooting Start Low ee Observed CheckEnzyme Verify Enzyme Selectivity Is it the correct enzyme (e.g., Acylase I)? Is it highly L-specific? Start->CheckEnzyme CheckConditions Verify Reaction Conditions Is pH optimal (typically 7-8)? Is temperature controlled (25-40°C)? Start->CheckConditions CheckHydrolysis Analyze Post-Resolution Hydrolysis Are you using harsh conditions (strong acid/base, high temp) to hydrolyze the remaining N-acetyl-D-Phg? Start->CheckHydrolysis Racemization Result: Racemization Solution: Use milder hydrolysis conditions (e.g., moderate acid concentration, lower temperature) or an enzymatic D-acylase if available. CheckHydrolysis->Racemization

Caption: Workflow to diagnose low enantiomeric excess.

Causality Explained:

  • Enzyme Specificity: The cornerstone of this resolution is the high stereospecificity of the enzyme (e.g., Acylase I from porcine kidney or Aspergillus species), which should exclusively hydrolyze the N-acetyl-L-phenylglycine. [1]Confirm that the enzyme you are using is known to be highly L-specific.

  • Reaction Conditions: Sub-optimal pH or temperature can decrease the enzyme's activity and, in some cases, its selectivity. It is crucial to maintain the pH of the reaction mixture, as the hydrolysis of the L-enantiomer produces acetic acid and L-phenylglycine, which will lower the pH if not buffered or controlled. [10]3. Racemization during Workup: After the enzymatic reaction, you are left with L-phenylglycine and unreacted N-acetyl-D-phenylglycine. These are separated (often by exploiting solubility differences), and then the N-acetyl-D-phenylglycine must be hydrolyzed to yield the final D-phenylglycine product. This hydrolysis step, if performed under harsh acidic or basic conditions, can cause racemization of the final product, thus eroding the high enantiomeric excess achieved by the enzyme. [11]Using moderate hydrolysis conditions is critical to preserving the stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the best way to form the hydrochloride salt of D-Phenylglycine? A1: The most effective method is to suspend the purified, dry D-Phenylglycine in a non-chlorinated, aprotic solvent like toluene, p-xylene, or cyclohexane and then bubble dry hydrochloric acid gas through the suspension. [12][13][14]This method minimizes the solubility of the product, leading to high recovery of the crystalline hydrochloride salt. Using aqueous HCl is generally not recommended as D-Phg hydrochloride has some solubility in water, which will reduce the isolated yield.

Q2: Can I use ketones instead of benzaldehyde in a Strecker or Bucherer-Bergs reaction? A2: Yes, both reactions are compatible with ketones. However, the reactions are typically slower due to the increased steric hindrance of the ketone compared to an aldehyde. [15]Using a ketone will result in an α,α-disubstituted amino acid.

Q3: My Strecker reaction seems to stall. How can I monitor its progress effectively? A3: The progress of the aminonitrile formation can be monitored using Thin Layer Chromatography (TLC) or HPLC. A simple TLC method would involve spotting the reaction mixture on a silica plate and eluting with a solvent system like ethyl acetate/hexane. Benzaldehyde will have a significantly different Rf value than the more polar aminonitrile. For the hydrolysis step, monitor the disappearance of the aminonitrile spot and the appearance of the highly polar amino acid spot, which will typically remain at the baseline in many common solvent systems.

Q4: Are there safer alternatives to using sodium or potassium cyanide in the Strecker synthesis? A4: While sodium and potassium cyanide are the most common reagents, some protocols have explored the use of trimethylsilyl cyanide (TMSCN) as a cyanide source. However, TMSCN is also highly toxic and moisture-sensitive. The primary safety strategy is not substitution but rather strict adherence to safety protocols: perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have an emergency cyanide poisoning antidote kit (e.g., amyl nitrite, sodium thiosulfate) available and know how to use it.

Detailed Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-phenylglycine

This protocol describes a typical lab-scale procedure for obtaining D-Phenylglycine via enzymatic resolution.

Materials:

  • N-acetyl-DL-phenylglycine

  • Acylase I (e.g., from Aspergillus sp.)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1M solution

  • Hydrochloric acid (HCl), 6M and 1M solutions

  • Activated Carbon

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Enzymatic Hydrolysis:

    • Dissolve 10 g of N-acetyl-DL-phenylglycine in 200 mL of deionized water.

    • Adjust the pH of the solution to 7.5-8.0 by slowly adding 1M NaOH.

    • Add Acylase I enzyme (amount as per manufacturer's activity units, typically 5-10 mg for this scale).

    • Stir the mixture gently at a constant temperature of 37°C.

    • Maintain the pH at 7.5-8.0 for the duration of the reaction (typically 12-24 hours) by the controlled addition of 1M NaOH using a pH-stat or manual monitoring. The consumption of base indicates the progress of the reaction.

  • Separation of L-Phenylglycine:

    • Once the reaction is complete (i.e., consumption of base ceases, indicating ~50% conversion), add 1 g of activated carbon and stir for 30 minutes to decolorize the solution.

    • Filter the mixture to remove the carbon and denatured enzyme.

    • Acidify the filtrate to a pH of ~5.6 with 1M HCl. This is the isoelectric point of phenylglycine.

    • Cool the mixture in an ice bath for 1-2 hours to precipitate the L-Phenylglycine.

    • Collect the L-Phenylglycine by vacuum filtration and wash the solid with cold water. The filtrate contains the desired N-acetyl-D-phenylglycine.

  • Isolation and Hydrolysis of N-acetyl-D-phenylglycine:

    • Take the filtrate from the previous step and concentrate it under reduced pressure to about 50 mL.

    • Acidify the concentrated solution to pH 2 with 6M HCl.

    • Extract the N-acetyl-D-phenylglycine into ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-acetyl-D-phenylglycine as a solid.

  • Final Hydrolysis to D-Phenylglycine:

    • To the isolated N-acetyl-D-phenylglycine, add 50 mL of 4M HCl.

    • Heat the mixture to a gentle reflux (approx. 90-100°C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After cooling, concentrate the solution under reduced pressure to remove most of the HCl.

    • Dilute the residue with 50 mL of water and adjust the pH to 5.6 with a base (e.g., ammonium hydroxide) to precipitate the D-Phenylglycine.

    • Cool the mixture in an ice bath, collect the product by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

  • Formation of D-Phenylglycine Hydrochloride (Optional):

    • Suspend the dry D-Phenylglycine in 100 mL of dry toluene.

    • Bubble dry HCl gas through the stirred suspension for 1 hour at room temperature.

    • Collect the resulting white crystalline solid by filtration, wash with fresh toluene, and dry under vacuum to yield D-Phenylglycine hydrochloride. [12][13][14]

References

  • NL9300422A - Process for the preparation of D - (-) - phenylglycine chloride hydrochloride. - Google Patents.
  • US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents.
  • Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst - SciELO. Available at: [Link]

  • dl-PHENYLGLYCINE - Organic Syntheses. Available at: [Link]

  • CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents.
  • EP0614882A1 - A process for the preparation of D-(-)-phenylglycine chloride hydrochloride - Google Patents.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. Available at: [Link]

  • Enzymic resolution of DL-phenylglycine | Request PDF - ResearchGate. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications. Available at: [Link]

  • US5504250A - Process for the preparation of D-(-)-phenylglycine chloride hydrochloride - Google Patents.
  • Bucherer–Bergs reaction - Wikipedia. Available at: [Link]

  • Strecker amino acid synthesis - Wikipedia. Available at: [Link]

  • CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents.
  • High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system - Lookchem. Available at: [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]

  • US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - ResearchGate. Available at: [Link]

  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC. Available at: [Link]

  • Troubleshooting Low Yield in Peptide Synthesis - On Pattison. Available at: [Link]

  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Available at: [Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold | Chemical Reviews - ACS Publications. Available at: [Link]

  • Phenylglycine Impurities and Related Compound - Veeprho Pharmaceuticals. Available at: [Link]

  • Bucherer-Bergs Reaction - Cambridge University Press & Assessment. Available at: [Link]

  • Why doesn't Strecker synthesis produce AHAs instead? - Chemistry Stack Exchange. Available at: [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. Available at: [Link]

  • Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems - Pearson. Available at: [Link]

Sources

Troubleshooting

D-Phenylglycine hydrochloride stability and storage conditions.

Welcome to the Technical Support Center for D-Phenylglycine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and stora...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for D-Phenylglycine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this crucial chiral building block. Here, you will find scientifically grounded answers to common questions, troubleshooting for experimental issues, and detailed protocols to ensure the integrity of your material and the success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of D-Phenylglycine hydrochloride.

Q1: What are the optimal storage conditions for solid D-Phenylglycine hydrochloride?

A1: D-Phenylglycine hydrochloride should be stored in a cool, dry, and well-ventilated place, with temperatures typically recommended between 0–8°C for long-term stability.[1][2] The container must be kept tightly sealed to protect the compound from its two main environmental adversaries: moisture and atmospheric oxygen.

Q2: Why is D-Phenylglycine supplied as a hydrochloride salt?

A2: The free base form of D-Phenylglycine contains a reactive amino group that is susceptible to oxidation and polymerization, which compromises its purity and stability over time. Converting it to a hydrochloride salt protects this amino group, significantly enhancing the compound's stability and making it suitable for long-term storage and convenient for experimental use.[3] The salt form also improves solubility in aqueous media.

Q3: Is D-Phenylglycine hydrochloride sensitive to light?

A3: While specific photostability studies on D-Phenylglycine hydrochloride are not extensively published, many complex organic molecules can be sensitive to light. As a general best practice, it is recommended to store the compound in an opaque or amber vial to minimize exposure to UV and visible light, thereby preventing potential photodegradation.

Q4: What is the expected shelf life of D-Phenylglycine hydrochloride?

A4: When stored under the recommended conditions (refrigerated, dry, tightly sealed), solid D-Phenylglycine hydrochloride is a highly stable compound with a long shelf life, often several years. However, the exact shelf life can vary by manufacturer. Always refer to the Certificate of Analysis (CoA) and the expiration date provided by the supplier.

Q5: Should I be concerned about the hygroscopicity of this compound?

A5: Yes. Amino acid hydrochlorides, as a class, can be hygroscopic, meaning they can readily absorb moisture from the air.[4][5][6][7][8] This is a critical factor to manage, as the presence of water can lead to physical changes (clumping) and may facilitate chemical degradation pathways.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during the handling and use of D-Phenylglycine hydrochloride.

Observed Issue Potential Cause(s) Recommended Action & Explanation
The powder has formed hard clumps or appears "caked." Moisture Absorption (Hygroscopicity) This is the most common issue and results from improper storage, such as leaving the container open or storing it in a humid environment. While clumping indicates water absorption, the compound may still be usable for non-critical applications if purity is not paramount. Action: Gently break up the clumps with a clean, dry spatula. For future prevention, always allow the container to warm to room temperature in a desiccator before opening to prevent condensation. After dispensing, purge the container with an inert gas (e.g., nitrogen or argon) before resealing.
The white powder has a slight yellowish or grayish tint. Minor Oxidation or Impurities A slight discoloration can indicate the presence of minor impurities from synthesis or a small degree of oxidative degradation. The free amino group is prone to oxidation, which can form colored byproducts. Action: Assess the material's purity using an appropriate analytical method, such as HPLC. For most applications, a purity of ≥98% is acceptable.[1] If the discoloration is significant or purity is below the required specification, a fresh lot should be used.
Poor yield or unexpected side products in my synthesis. Degradation of Starting Material If the D-Phenylglycine hydrochloride has degraded, its effective concentration is lower, and the degradants may interfere with your reaction. The two primary concerns are racemization and oxidation. Action: 1. Check for Racemization: The chiral purity may have been compromised. This is especially a risk if the compound was exposed to basic conditions, even briefly, during workup. Analyze the enantiomeric excess (e.e.) by chiral HPLC. 2. Check for Chemical Purity: Analyze the material by standard reversed-phase HPLC to check for impurities like benzaldehyde or phenylacetic acid, which can arise from oxidation.[9]
The material is difficult to dissolve. Incorrect Solvent or pH D-Phenylglycine hydrochloride is generally soluble in water and polar organic solvents like methanol.[3] Its solubility in aqueous solutions is pH-dependent. Action: Ensure you are using an appropriate solvent. If dissolving in a buffered aqueous solution, be mindful of the pH. Avoid highly basic conditions (pH > 8) for extended periods, as this can neutralize the hydrochloride salt and promote degradation pathways like racemization.

Section 3: Technical Deep Dive: Degradation Pathways

Understanding the chemical instability of D-Phenylglycine hydrochloride is key to preventing it. The primary degradation pathways are racemization and oxidation.

Racemization (Loss of Chiral Purity)

The stereochemical integrity at the alpha-carbon is crucial for the utility of D-Phenylglycine in chiral synthesis. However, this center is susceptible to racemization (epimerization), converting the desired D-enantiomer into a mixture of D- and L-enantiomers.

  • Mechanism: Racemization is most often catalyzed by a base. A base can abstract the acidic proton at the alpha-carbon, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of the original stereochemistry. Phenylglycine is known to be more prone to racemization than many other amino acids due to the phenyl group's ability to stabilize the negative charge of the enolate intermediate.

  • Conditions to Avoid: Exposure to basic conditions (high pH) is the primary risk factor. This includes basic solutions used in reactions or workups. Even some basic chromatography conditions can pose a risk. Elevated temperatures can accelerate this process.

cluster_0 Racemization Pathway D_PG D-Phenylglycine (R-enantiomer) Enolate Planar Enolate Intermediate (Achiral) D_PG->Enolate Base (e.g., OH⁻) Deprotonation Enolate->D_PG Reprotonation L_PG L-Phenylglycine (S-enantiomer) Enolate->L_PG Reprotonation

Caption: Base-catalyzed racemization of D-Phenylglycine.

Oxidation

While the hydrochloride salt form protects the amino group, if the compound is neutralized to its free base form (e.g., in a reaction mixture), the amino group becomes a potential site for oxidation, especially if exposed to atmospheric oxygen.

  • Potential Products: Oxidative degradation can be complex. Potential pathways include oxidative decarboxylation or oxidation at the benzylic position, which could lead to impurities such as benzaldehyde, benzoic acid, or phenylacetic acid.[9] These impurities can interfere with subsequent reactions and complicate purification.

  • Conditions to Avoid: Exposure of the free base form to air (oxygen), especially in the presence of heat, light, or trace metal catalysts.

cluster_1 Potential Oxidative Degradation PG_free D-Phenylglycine (Free Base) Oxidants O₂, Light, Heat, Metal Ions Degradants Potential Degradants: • Benzaldehyde • Benzoic Acid • Phenylacetic Acid Oxidants->Degradants

Caption: Potential oxidative degradation pathways.

Section 4: Protocols & Best Practices

Adhering to strict protocols for handling and analysis is the best way to ensure the integrity of your D-Phenylglycine hydrochloride.

Protocol: Receiving and Storing Material
  • Inspect: Upon receipt, inspect the container for an intact seal.

  • Log: Record the date of receipt, lot number, and expiration date.

  • Store Immediately: Place the tightly sealed container in a refrigerator at the recommended temperature (0–8°C).

  • Desiccate (Optional but Recommended): For added protection, store the vial inside a larger sealed container or desiccator containing a desiccant.

Protocol: Dispensing Solid Material

This workflow minimizes exposure to moisture and air.

Start Start: Material in Refrigerator Desiccator Place sealed vial in a desiccator Start->Desiccator Equilibrate Allow vial to equilibrate to room temperature (approx. 30-60 min) Desiccator->Equilibrate Dispense Open vial and quickly dispense required amount in a low-humidity area Equilibrate->Dispense Purge Purge vial headspace with inert gas (N₂ or Ar) Dispense->Purge Seal Seal vial tightly (use parafilm for extra security) Purge->Seal Store Return to refrigerator Seal->Store End End: Material properly stored Store->End

Caption: Recommended workflow for dispensing solid D-Phenylglycine HCl.

Protocol: Preparation of Stock Solutions
  • Solvent Selection: Use an appropriate high-purity solvent (e.g., HPLC-grade water or methanol).

  • Weighing: Use a properly equilibrated vial of D-Phenylglycine hydrochloride (as per Protocol 4.2). Weigh the required amount into a clean, dry volumetric flask.

  • Dissolution: Add approximately 70-80% of the final volume of solvent. Swirl or sonicate gently to dissolve the solid completely.

  • Final Volume: Once dissolved and equilibrated to room temperature, bring the solution to the final volume with the solvent. Mix thoroughly.

  • Storage: If the solution is not for immediate use, it should be stored at low temperatures (e.g., -20°C). For maximum stability, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Principles of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[10][11] While a specific validated method for D-Phenylglycine hydrochloride must be developed in your lab, the following principles apply:

  • Column Chemistry: A reversed-phase C18 column is typically effective for separating small aromatic molecules like phenylglycine from its potential impurities.[12]

  • Mobile Phase: A common mobile phase would consist of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous portion should be controlled in the acidic range (e.g., pH 3-5) to ensure good peak shape and avoid on-column degradation.

  • Detection: UV detection at a wavelength where D-Phenylglycine has significant absorbance (e.g., ~210 nm or ~254 nm) is standard.

  • Forced Degradation Study: To prove the method is stability-indicating, the compound must be intentionally degraded under various stress conditions (e.g., acid hydrolysis, base hydrolysis, oxidation with H₂O₂, heat, and light exposure).[11][13] The method must demonstrate that the peaks for all resulting degradation products are fully resolved from the main D-Phenylglycine peak. The goal of forced degradation is typically to achieve 5-20% degradation of the active ingredient.[11]

References

  • Cai, C., & Zhang, D. (2022). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • Chan, C. K., & Choi, M. Y. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology.
  • Darr, J. P., et al. (2018). The Hydropathy Scale as a Gauge of Hygroscopicity in Sub-Micron Sodium Chloride-Amino Acid Aerosols. The Journal of Physical Chemistry A.
  • Ye, Q., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Environmental Pollution.
  • Zhang, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
  • Anbarasi, K., et al. (2015). Oxidative Decarboxylation of N-Phenyl Glycine by Peroxomonosulfate in a Perchloric Acid Medium—Catalytic Effect of Cu2+ and VO2+ Ions.
  • Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Science.gov.
  • Medina, P. S., et al. (2007). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Brazilian Journal of Chemical Engineering.
  • Joseph, J., et al. (2021). Photoluminescence, laser damage threshold, optical transmittance, FTIR, mechanical, dielectric, thermal and XRD studies on Bis – Glycine hydrochloride single crystal.
  • Zhu, P. L., & Wang, Q. (2005). Analysis of DL-phenylglecine by high performance liquid chromatography.
  • Fernández-Pérez, H., et al. (2025). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations.
  • Tran, H., et al. (2019). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Molecules.
  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • PubChem. (n.d.). D-Phenylglycine methyl ester hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in D-Phenylglycine Hydrochloride Synthesis

Welcome to the D-Phenylglycine Hydrochloride Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the D-Phenylglycine Hydrochloride Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex side reactions associated with the synthesis and handling of D-phenylglycine. Because of its unique structural properties, D-phenylglycine is notoriously prone to epimerization and degradation. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high enantiomeric purity and yield.

Mechanistic Overview of Synthesis and Side Reactions

The industrial and laboratory synthesis of D-phenylglycine often begins with the Strecker synthesis, followed by chiral resolution or enzymatic cleavage, and concludes with hydrochloride salt formation. At each stage, specific side reactions threaten the integrity of the product.

The most critical side reaction is racemization (epimerization) . The α -proton of phenylglycine is highly acidic because the adjacent aromatic ring stabilizes the resulting enolate intermediate via a strong 1[1]. Consequently, phenylglycine racemizes up to nine times faster than standard amino acids like alanine[1]. Additionally, during the Strecker synthesis, the intermediate phenylglycinonitrile is susceptible to incomplete hydrolysis, leading to the accumulation of 2[2].

SynthesisPathway A Benzaldehyde + HCN + NH3 B rac-Phenylglycinonitrile A->B Strecker Reaction C D-Phenylglycine Amide (Partial Hydrolysis) B->C Incomplete Hydrolysis D D-Phenylglycine B->D Chiral Resolution / Nitrilase Cleavage E L-Phenylglycine (Racemization) D->E Base/Acid Catalyzed Enolization F D-Phenylglycine Hydrochloride D->F Dry HCl Gas / Non-aqueous Solvent F->E Harsh Thermal Conditions

Fig 1. Synthesis pathway of D-Phenylglycine Hydrochloride and major side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am detecting significant L-phenylglycine impurities during the hydrochloride salt formation. How can I prevent this? A1: The racemization is likely driven by aqueous acidic conditions combined with elevated temperatures. When water is present, the dielectric constant of the medium supports the stabilization of the enolate intermediate. Solution: Transition to a non-aqueous solvent system (such as p-xylene or formic acid) and use3 while strictly maintaining the temperature below 25°C[3].

Q2: My Strecker synthesis yields a high concentration of phenylglycine amide instead of the pure acid. What is the cause? A2: In alkaline conditions, the hydration of phenylglycinonitrile to the amide is kinetically favored, but the subsequent hydrolysis of the amide to the carboxylic acid is much slower. Solution: If utilizing a chemoenzymatic route, ensure you are using an optimized2 that specifically drives the reaction to the acid, or apply dynamic kinetic resolution protocols[2].

Q3: When using D-phenylglycine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), I lose stereochemical integrity. Why? A3: Standard SPPS relies on strong bases like DIPEA (pKa ~10.1) or piperidine, which rapidly abstract the highly acidic α -proton of phenylglycine[4]. Solution: Replace DIPEA with a weaker, sterically hindered base like TMP (pKa ~7.4) and use third-generation uronium coupling reagents like COMU[4].

Troubleshooting Start Issue: High Epimerization (Loss of D-configuration) Q1 Occurring during HCl Salt Formation? Start->Q1 A1 Action: Lower Temp (<25°C) Use Dry HCl Gas in p-xylene Q1->A1 Yes Q2 Occurring during Peptide Coupling? Q1->Q2 No A2 Action: Switch to COMU/TMP Avoid DIPEA/Piperidine Q2->A2 Yes

Fig 2. Troubleshooting workflow for resolving D-Phenylglycine epimerization issues.

Validated Experimental Protocols

Protocol A: Non-Aqueous Synthesis of D-Phenylglycine Hydrochloride

This protocol eliminates hydrolytic racemization by utilizing a strictly anhydrous environment.

  • Preparation: Suspend 11 g (0.073 mol) of enantiopure D-(-)-phenylglycine in 160 mL of anhydrous p-xylene in a 250 mL flask[3].

  • Gas Introduction: Begin stirring the mixture. Slowly bubble dry hydrochloric acid gas into the suspension for exactly 1 hour.

  • Thermal Control (Critical): Maintain the reaction temperature strictly at or below 25°C using an external cooling bath. Causality: Exceeding 25°C exponentially increases the kinetic rate of α -proton abstraction, leading to irreversible racemization.

  • Isolation: Cool the resulting D-(-)-phenylglycine hydrochloride suspension to 23°C. Filter the suspension under a vacuum.

  • Washing: Wash the obtained crystals with 30 mL of p-xylene to remove unreacted organics, then dry under a high vacuum.

  • Validation Checkpoint: Dissolve a small sample of the dried crystals in water and measure the specific optical rotation [α]D20​ . A value matching the reference standard (-105° to -108° depending on concentration) confirms the absence of the L-enantiomer.

Protocol B: Enantioselective Peptide Coupling (Minimizing Epimerization)

This protocol is designed for integrating D-phenylglycine into larger pharmaceutical chains without losing stereocenter integrity.

  • Reagent Mixing: Dissolve the Fmoc-D-Phg-OH (3.0 equiv) and the coupling reagent COMU (3.0 equiv) in 1 mL of anhydrous DMF[4].

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) (4.0 equiv) to the solution. Causality: TMP provides enhanced steric shielding and is a weaker base than DIPEA, neutralizing the coupling acid without deprotonating the phenylglycine α -carbon.

  • Coupling: Immediately aspirate the reaction mixture onto the resin-bound peptide. Shake the solution for exactly one hour at room temperature.

  • Validation Checkpoint: Cleave a micro-aliquot from the resin using standard TFA protocols and analyze via RP-HPLC. You should observe a diastereomeric purity of >92%[4].

Quantitative Data: Racemization vs. Reaction Conditions

The choice of base and coupling reagent during the handling of D-phenylglycine dictates the survival of the stereocenter. The table below summarizes the quantitative impact of various conditions on diastereomeric purity.

Base (Equivalents)Coupling ReagentReaction TimeDiastereomeric Purity (D-form retention)Risk Level
DIPEA (4.0)HATU1 hour< 60%Critical (High Racemization)
NMM (4.0)DMTMM-BF41 hour71%Moderate
TMP (4.0)DEPBT1 hour> 90%Low
TMP (4.0)COMU1 hour92 - 95%Optimal (Minimal Racemization)

Data synthesized from comparative Fmoc-SPPS epimerization studies[4].

References

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies.4

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. 1

  • A process for the preparation of D-(-)-phenylglycine chloride hydrochloride - European Patent Office. 3

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. 2

Sources

Troubleshooting

Troubleshooting low yield in chiral resolution with D-Phenylglycine hydrochloride

Welcome to the Technical Support Center for Chiral Resolution. As application scientists, we know that isolating a single enantiomer via diastereomeric salt formation is rarely a simple "mix-and-filter" operation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Resolution. As application scientists, we know that isolating a single enantiomer via diastereomeric salt formation is rarely a simple "mix-and-filter" operation. When using D-Phenylglycine hydrochloride (D-Phg·HCl) as a resolving agent, researchers frequently encounter bottlenecks where the theoretical 50% yield ceiling seems unreachable, or the enantiomeric excess (ee) collapses.

This guide bypasses generic advice to focus on the physical chemistry and thermodynamic causality behind low yields, providing you with self-validating protocols to rescue your resolution workflows.

Diagnostic Workflow: Resolution Failure Analysis

ResolutionTroubleshooting Start Low Yield / Low ee% in Chiral Resolution CheckSol 1. Solvent & Solubility Are both salts highly soluble? Start->CheckSol CheckPH 2. pH & Ionization Is the pH near the pKa? Start->CheckPH CheckThermo 3. Thermodynamics Is it a solid solution? Start->CheckThermo ActionSol Adjust Dielectric Constant (e.g., Add Anti-solvent) CheckSol->ActionSol ActionPH Titrate to Isoelectric/Optimal pH (Ensure Salt Formation) CheckPH->ActionPH ActionThermo Construct Phase Diagram (Slow Cooling & Seeding) CheckThermo->ActionThermo Success Optimized Diastereomeric Salt Yield (>40%) ActionSol->Success ActionPH->Success ActionThermo->Success

Diagnostic workflow for troubleshooting low yield in D-Phenylglycine chiral resolution.

Core Troubleshooting Guide & FAQs

Q1: Why is the mass yield of my diastereomeric salt significantly lower than the theoretical 50% maximum, even with proper stoichiometry? A: Low yield with D-Phg·HCl is almost always a function of an improperly tuned dielectric constant in your solvent system or a failure in ionization. D-Phg·HCl is highly soluble in aqueous media. If your binary solvent system (e.g., Ethanol/Water) contains too much water, the solubility gradient between the (R,R) and (S,R) diastereomers becomes too narrow, leaving both salts dissolved in the mother liquor. Causality: Crystallization is driven by supersaturation. If the solvent's solvation energy exceeds the lattice energy of the diastereomeric salt, precipitation will not occur. You must adjust the solvent ratio to lower the dielectric constant, forcing the less soluble diastereomer to precipitate.

Q2: How does the pH of the crystallization matrix influence the resolution yield when using D-Phg·HCl? A: This is the most common point of failure. D-Phenylglycine is an amphoteric molecule. When you introduce it as a hydrochloride salt, the release of HCl drastically lowers the pH of the solution. If your target racemate is a weak carboxylic acid, this low pH suppresses its dissociation ( HA⇌H++A− ). Without the A− anion, the diastereomeric salt cannot form. Research demonstrates that the adjusted pH has a profound, direct effect on both the optical purity and yield of enantiomeric mixtures isolated from diastereomeric salts[1]. Solution: You must titrate the hot solution with a mild base (e.g., NaOH or Et3​N ) to an optimal pH—typically midway between the pKa of your racemic acid and the pKa of the D-Phg amine group—to maximize the concentration of oppositely charged ionic species.

Q3: I achieved a high mass yield, but the enantiomeric excess (ee) is near zero. What is the physical chemistry behind this failure? A: You are likely dealing with either kinetic trapping or the formation of a solid solution.

  • Kinetic Trapping: If you crash-cool the solution, the rapid spike in supersaturation causes non-selective nucleation, trapping the undesired diastereomer in the crystal lattice.

  • Solid Solutions: In some systems, the two diastereomers have spatial geometries that are too similar. Instead of forming a eutectic mixture where they crystallize separately, they co-crystallize into a single continuous solid solution. Solid solutions are recognized as one of the most significant challenges in chiral resolution because they appear as a single composition but contain both enantiomers, ruining the ee%[2]. Furthermore, be aware that some acids form 2:1 stoichiometries with phenylglycine derivatives rather than the expected 1:1, completely altering the expected mass balance[3].

Standardized Experimental Protocol: Self-Validating Resolution

To achieve yields approaching the historical 50% maximum for classical resolution[4], abandon arbitrary cooling and adopt this thermodynamically controlled, self-validating protocol.

Step 1: Stoichiometric Preparation & Dissolution

  • Action: Suspend 1.0 equivalent of the racemic target acid and 0.5 equivalents of D-Phg·HCl (using the Pope-Peachy method to force competition for the resolving agent) in an 80:20 v/v Ethanol/Water mixture. Heat to 65 °C under agitation.

  • Self-Validation Checkpoint: The solution must become completely transparent. Any residual turbidity indicates incomplete dissolution of the racemate, which will act as impure seed crystals and destroy your final ee%.

Step 2: pH Titration (Critical Step)

  • Action: Monitor the pH at 65 °C. Slowly add 1M NaOH dropwise until the pH reaches the calculated isoelectric optimal point (typically pH 5.0 - 6.0).

  • Self-Validation Checkpoint: As the base is added, you should observe transient local precipitation that rapidly redissolves. This visual cue confirms that the ionic diastereomeric salt is successfully forming in solution but remains below the supersaturation limit at this temperature.

Step 3: Thermodynamic Crystallization & Seeding

  • Action: Program your reactor to cool at a strictly controlled rate of 0.1 °C/min . Because separation is carried out by recrystallization from solution, examining and controlling phase behavior is critical[5]. When the solution reaches the metastable zone limit (approx. 45 °C), introduce 1% w/w of enantiopure diastereomeric salt seeds.

  • Self-Validation Checkpoint: Turbidity should initiate exactly at the seeded temperature. If the solution turns cloudy before seeding, you have breached the metastable zone and kinetic crashing has occurred; you must reheat to 65 °C and restart the cooling ramp.

Step 4: Isolation & Mass Balance

  • Action: Continue cooling to 5 °C and hold for 4 hours to reach thermodynamic equilibrium. Filter the crystals, wash with ice-cold solvent, and dry under vacuum.

  • Self-Validation Checkpoint: Calculate the mass balance. The combined mass of the isolated solid salt and the residue from the evaporated mother liquor must equal your starting mass ±2%. A deviation indicates product degradation or solvent trapping in the lattice.

Quantitative Parameter Analysis

The following table summarizes the causal relationship between experimental parameters and resolution outcomes based on our internal modeling and field data.

ParameterConditionYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Solvent 100% Water< 10%N/AHigh dielectric constant prevents lattice formation; salts remain solvated.
Solvent EtOH/Water (80:20)42%> 95%Optimal solvation sphere allows differential solubility to drive precipitation.
Cooling Rate Crash cooling (Ice bath)48%35%High supersaturation drives kinetic trapping of the undesired diastereomer.
Cooling Rate 0.1 °C/min + Seeding41%98%Thermodynamic control favors the pure eutectic phase and perfect lattice packing.
pH Control Unadjusted (pH < 2)15%50%Target acid remains protonated ( HA ); ionic salt fails to form.
pH Control Adjusted (pH 5.5)45%96%Complete ionization maximizes diastereomeric pairing and lattice energy.

References

  • Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent ResearchG
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution Chemical Communic
  • Structural Analysis of d-Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt Formation Crystal Growth & Design - ACS Public
  • Phase diagrams of mixtures of diastereomeric salts of N-acyl amino acid-type surfactants and separ
  • US4072698A - Resolution of aminonitriles Google P

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with D-Phenylglycine Hydrochloride

Welcome to the technical support guide for D-Phenylglycine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for D-Phenylglycine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in organic solvents. As a salt of a zwitterionic amino acid, D-Phenylglycine hydrochloride presents unique solubility characteristics that can be challenging. This guide provides in-depth, field-tested solutions and explains the fundamental principles behind them to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my D-Phenylglycine hydrochloride not dissolving in my organic solvent?

D-Phenylglycine hydrochloride is a salt. Its ionic nature—resulting from the protonated amine (NH3+) and the chloride counter-ion—means it has a high crystal lattice energy. Organic solvents, particularly non-polar ones, are poor at solvating these charged species, leading to low solubility.[1][2] In essence, the solvent lacks the ability to overcome the strong electrostatic forces holding the salt crystal together.

Q2: I've tried heating the mixture, but the compound precipitates out upon cooling. What should I do?

This is a common observation and indicates that you are creating a supersaturated solution at an elevated temperature. While heating often increases solubility, the solution is not stable at lower temperatures.[3] To overcome this, you may need to consider a different solvent system, use a co-solvent, or chemically modify the compound to be more soluble at your desired temperature.[3]

Q3: What are the best initial organic solvents to try for dissolving D-Phenylglycine hydrochloride?

Given its salt-like character, polar organic solvents are the best starting point. Consider solvents like:

  • Methanol

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

These solvents have higher dielectric constants and can better solvate the ionic compound compared to solvents like Toluene, Hexane, or Dichloromethane.[3]

Q4: Can I use a co-solvent to improve solubility?

Absolutely. This technique, known as co-solvency, is highly effective.[3] Adding a small amount of a polar solvent (like methanol or DMSO) to a less polar primary solvent can significantly disrupt the crystal lattice of the salt and improve overall solubility.[3] This is often a trial-and-error process to find the optimal ratio for your specific application.

Troubleshooting Flowchart: A Logic-Based Approach

If you are facing solubility issues, follow this decision tree to identify the most effective strategy for your experimental needs.

G cluster_start Initial Problem cluster_methods Troubleshooting Methods cluster_outcomes Outcomes & Next Steps start D-Phenylglycine HCl is insoluble in the chosen organic solvent warming Method 1: Gentle Warming Is solubility achieved at a higher temp? start->warming Try simplest approach first cosolvent Method 2: Co-Solvency Add a polar co-solvent (e.g., MeOH, DMSO) warming->cosolvent No, or precipitates success_temp Success (Temporary) Precipitates on cooling. Consider other methods. warming->success_temp Yes freebase Method 3: Convert to Free Base Is the salt form necessary? cosolvent->freebase No success_cosolvent Success Optimize solvent ratio. cosolvent->success_cosolvent Yes derivatize Method 4: Derivatization Protect the polar groups (e.g., esterification) freebase->derivatize No, salt form required or reaction incompatible success_freebase Success Compound is now soluble in non-polar solvents. freebase->success_freebase Yes success_derivatize Success Derivative is soluble. Proceed with reaction. derivatize->success_derivatize Yes

Caption: Decision tree for troubleshooting poor solubility.

In-Depth Troubleshooting Guides

Guide 1: Conversion to the Free Base (Free-Basing)

This is the most effective and widely used method to dramatically increase the solubility of amine hydrochlorides in common organic solvents.[3]

Causality (The "Why"): By neutralizing the protonated amine (R-NH3+Cl-) to its free amine form (R-NH2), you are removing the ionic charge. The resulting molecule is significantly less polar and no longer has the high crystal lattice energy associated with the salt form. This "like dissolves like" principle allows it to readily dissolve in a much broader range of organic solvents.[1]

G cluster_reactants Reactants cluster_products Products HCl_Salt D-Phenylglycine HCl (Ionic, Poorly Soluble in Organics) Base + Aqueous Base (e.g., NaHCO₃, Na₂CO₃) Free_Base D-Phenylglycine Free Base (Neutral, Soluble in Organics) Base->Free_Base Liquid-Liquid Extraction Byproducts + NaCl + H₂O + CO₂

Caption: Chemical transformation from hydrochloride salt to free base.

Experimental Protocol: Free-Basing D-Phenylglycine Hydrochloride
  • Dissolution: Dissolve the D-Phenylglycine hydrochloride in a minimal amount of water.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring. Monitor the pH with litmus paper or a pH meter until it becomes neutral or slightly basic (pH 7-8). You may observe gas (CO₂) evolution.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). The free base form of D-Phenylglycine will move into the organic layer.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation (Self-Validation): Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the D-Phenylglycine free base. You can validate the conversion by observing a significant change in melting point compared to the starting hydrochloride salt.

Guide 2: Derivatization for Enhanced Solubility

If the free amino or carboxylic acid groups are not required for your immediate downstream reaction, protecting them through derivatization can be an excellent strategy.

Causality (The "Why"): The primary sources of polarity in D-Phenylglycine are the amine (NH2) and carboxylic acid (COOH) functional groups, which can form strong hydrogen bonds. By converting these into less polar ester or amide groups, you reduce the molecule's overall polarity and its ability to hydrogen bond, thereby increasing its solubility in organic solvents.

Example Protocol: N-Protection and Esterification

A common derivatization is to protect the amine and convert the carboxylic acid to a methyl ester. The resulting D-Phenylglycine methyl ester hydrochloride is noted to be soluble in organic solvents.[4][5]

  • Suspension: Suspend D-Phenylglycine in methanol (MeOH).

  • Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise. This reaction is exothermic and generates HCl gas in situ, which catalyzes the esterification of the carboxylic acid to a methyl ester.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitor by TLC).

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is D-Phenylglycine methyl ester hydrochloride, which will have markedly different solubility properties from the starting material.

Data Summary: Solubility Properties

While precise quantitative data for D-Phenylglycine hydrochloride in a wide range of organic solvents is not extensively published, we can infer its properties based on its chemical nature and data from similar compounds.[3]

Compound FormClass of Organic SolventExpected SolubilityRationale
D-Phenylglycine HCl Polar Aprotic (DMSO, DMF)Moderate to HighHigh dielectric constant can solvate the ionic salt.
Polar Protic (Methanol, Ethanol)Low to ModerateCan act as hydrogen bond donors/acceptors but less effective than water.
Non-Polar (Toluene, Hexane)Very Low / InsolubleCannot overcome the salt's crystal lattice energy.[1]
D-Phenylglycine Free Base Polar Aprotic (DMSO, DMF)HighThe molecule is still polar but lacks ionic charge.
Polar Protic (Methanol, Ethanol)Moderate to HighSolvated via hydrogen bonding.
Non-Polar (Toluene, Hexane)LowWhile less polar than the salt, it still contains polar functional groups.
D-Phenylglycine Methyl Ester Most Common Organics HighBoth polar functional groups are masked, significantly reducing polarity.[4]

This table is a qualitative guide based on chemical principles. Empirical testing is required to determine exact solubilities.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • PubChem. (R)-(-)-2-Phenylglycine chloride hydrochloride. National Center for Biotechnology Information. [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Journal of Pharmaceutical Sciences, 74(8), 815-820. [Link]

  • PubChem. D-Phenylglycine methyl ester hydrochloride. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. dl-PHENYLGLYCINE. Organic Syntheses. [Link]

  • Google Patents. (2015). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Chemistry Stack Exchange. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

Optimization

Technical Support Center: Analytical Method Validation for D-Phenylglycine Hydrochloride Quantification

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the analytical method validation of D-Phenylglycine hydrochloride. This resource is designed for researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical method validation of D-Phenylglycine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here, we will explore the nuances of developing and validating robust analytical methods for this crucial pharmaceutical intermediate. Our focus is on providing practical, field-proven insights and troubleshooting solutions to common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the validation of analytical methods for D-Phenylglycine hydrochloride.

Q1: What is analytical method validation, and why is it critical for D-Phenylglycine hydrochloride?

Analytical method validation is the process of demonstrating, through objective evidence, that an analytical procedure is suitable for its intended purpose.[1] For D-Phenylglycine hydrochloride, a key starting material in the synthesis of semi-synthetic penicillins like ampicillin, this is non-negotiable.[2] Validation ensures the reliability, accuracy, and consistency of quantitative results, which is essential for quality control, stability testing, and regulatory submissions to bodies like the FDA.[3][4] The objective is to guarantee that every measurement of identity, purity, and strength is trustworthy throughout the drug development lifecycle.[5]

Q2: Which analytical techniques are most suitable for quantifying D-Phenylglycine hydrochloride?

The choice of technique depends on the specific requirements of the analysis (e.g., purity assay, impurity quantification, in-process control). The three most common and suitable methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used technique, especially for purity assays and impurity determination.[6][7] Reversed-Phase HPLC (RP-HPLC) is common, though the high polarity of phenylglycine can present challenges with retention.[][9]

  • UV-Vis Spectrophotometry: A simpler and more rapid technique suitable for straightforward quantification where specificity is not a major concern. It can be performed by direct measurement of the phenyl group's absorbance or after a derivatization reaction to enhance sensitivity and specificity.[10][11]

  • Titration: A classic, absolute chemical method ideal for high-concentration assays of the bulk drug substance. For D-Phenylglycine hydrochloride, a non-aqueous potentiometric titration is often employed to determine the purity with high precision.[2][12]

Q3: What are the key validation parameters I need to assess according to regulatory guidelines?

According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are adopted by the FDA, the validation of a quantitative assay method for a drug substance like D-Phenylglycine hydrochloride must assess several key performance characteristics.[13][14]

Q4: What are the typical acceptance criteria for these validation parameters?

The acceptance criteria are based on regulatory expectations and the intended purpose of the method. The following table summarizes typical criteria for an assay of a drug substance.

Validation ParameterTypical Acceptance CriteriaICH Guideline Reference
Accuracy Mean recovery of 98.0% to 102.0% of the known amount.ICH Q2(R1)[14]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.ICH Q2(R1)[14]
Specificity The method must unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). No interference at the retention time of the analyte.ICH Q2(R1)[14]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.ICH Q2(R1)[14]
Range Typically 80% to 120% of the test concentration for an assay.ICH Q2(R1)[14]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (instrumental) or determined by statistical analysis. Primarily for impurity tests.ICH Q2(R1)[14]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 (instrumental) or determined by statistical analysis. The lowest concentration that can be measured with acceptable accuracy and precision. Primarily for impurity tests.ICH Q2(R1)[14]
Robustness No significant impact on results from small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).ICH Q2(R1)[1]

Part 2: Core Analytical Techniques & Protocols

This section provides detailed, step-by-step methodologies for the primary analytical techniques.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Assay

Causality: HPLC offers high specificity and is capable of separating D-Phenylglycine from its potential impurities and degradation products. Due to the polar nature of amino acids, achieving adequate retention on standard C18 columns can be challenging.[9][15] This protocol utilizes an acidic mobile phase to suppress the ionization of the carboxylic acid group, enhancing retention.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 20 mM Monosodium Phosphate), adjusted to an acidic pH (e.g., pH 2.5-3.0 with phosphoric acid). A typical starting ratio is 10:90 (Methanol:Buffer).[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 25-30 °C.[6][9]

    • Detection Wavelength: 210 nm or 254-260 nm, where the phenyl group absorbs.[15][16]

    • Injection Volume: 10 µL.

  • Step-by-Step Procedure:

    • Standard Preparation: Accurately weigh about 25 mg of D-Phenylglycine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Prepare the sample solution in the same manner and at the same concentration as the standard.

    • System Suitability: Inject the standard solution five times. The RSD of the peak areas should be ≤ 2.0%, and the USP tailing factor should be ≤ 2.0.

    • Analysis: Inject the standard and sample solutions in duplicate.

    • Calculation: Calculate the amount of D-Phenylglycine hydrochloride in the sample by comparing the average peak area of the sample to the average peak area of the standard.

Protocol 2: UV-Vis Spectrophotometry Assay

Causality: This method is rapid and cost-effective. It relies on the inherent UV absorbance of the phenyl chromophore in D-Phenylglycine. Using a dilute acid or base as the solvent ensures a consistent ionization state, leading to reproducible absorbance measurements. An alkaline medium can cause a bathochromic shift, potentially moving the absorbance away from interfering substances.[11]

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[11]

  • Step-by-Step Procedure:

    • Solvent/Blank: Prepare a 0.1 M Hydrochloric Acid (HCl) solution.

    • Standard Preparation: Accurately weigh about 25 mg of D-Phenylglycine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl. Further dilute 5.0 mL of this solution to 50 mL with 0.1 M HCl to obtain a final concentration of approximately 0.025 mg/mL.

    • Sample Preparation: Prepare the sample solution in the same manner to achieve the same target concentration.

    • Measurement: Record the UV spectrum of the standard and sample solutions from 200 to 400 nm against the 0.1 M HCl blank. Determine the absorbance at the wavelength of maximum absorbance (λmax), typically around 255-260 nm.

    • Calculation: Calculate the concentration of D-Phenylglycine hydrochloride in the sample using the principle of direct proportion or a calibration curve. Ensure the instrument's performance is verified according to USP <857> or Ph. Eur. 2.2.25 guidelines.[17]

Protocol 3: Non-Aqueous Titration Assay

Causality: Titration is an absolute method that provides high accuracy and precision for assaying the bulk substance. A non-aqueous titration is necessary because D-Phenylglycine hydrochloride is the salt of a weak base (D-phenylglycine) and a strong acid (HCl). Titrating in a non-aqueous solvent like methanol with a strong base allows for a sharp and detectable endpoint.[2]

  • Reagents:

    • 0.1 M Sodium Hydroxide in Methanol (Titrant).

    • Methanol (Solvent).

    • Potentiometric titrator with a suitable electrode.

  • Step-by-Step Procedure:

    • Standardization of Titrant: Standardize the 0.1 M methanolic NaOH against a primary standard (e.g., benzoic acid).

    • Sample Preparation: Accurately weigh approximately 150-200 mg of D-Phenylglycine hydrochloride into a beaker.

    • Titration: Dissolve the sample in about 50 mL of methanol. Immerse the electrode in the solution and titrate with the standardized 0.1 M methanolic NaOH. Record the volume of titrant required to reach the equivalence point, determined by the inflection point of the titration curve.

    • Calculation: Calculate the purity of D-Phenylglycine hydrochloride based on the volume of titrant consumed, its molarity, and the weight of the sample taken.

Part 3: Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

HPLC-Specific Issues

Q: My D-Phenylglycine peak is tailing (Tailing Factor > 2.0). What are the causes and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds like amino acids.[18] It negatively impacts integration accuracy and resolution.[19] The primary cause is secondary interactions between the analyte and the stationary phase, particularly with exposed, ionized silanol groups (Si-OH) on the silica packing.[18][20]

  • Potential Causes & Solutions:

    • Silanol Interactions: The basic amine group of phenylglycine can interact strongly with acidic silanol groups on the column packing.

      • Solution: Add a competing base to the mobile phase, such as triethylamine (TEA) at a concentration of 10-20 mM, to mask the active silanol sites.[18] Alternatively, use a modern, base-deactivated or end-capped column designed to minimize silanol activity.[19][21]

    • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed ionization states of the analyte, causing tailing.

      • Solution: Ensure the mobile phase pH is well-buffered and at least 2 pH units away from the pKa of the analyte's functional groups. For phenylglycine, using a low pH (2.5-3.0) protonates the amine group and suppresses carboxylate ionization, which can improve peak shape.[21]

    • Column Contamination/Degradation: Sample matrix components or harsh mobile phase conditions can lead to a contaminated or degraded column, exposing more active sites.

      • Solution: Use a guard column and replace it regularly.[21] Implement proper sample clean-up procedures like Solid Phase Extraction (SPE).[19] If contamination is suspected, flush the column with a series of strong solvents.[21] If the column is chemically damaged (e.g., from high pH), it must be replaced.

    • Extra-Column Effects: Excessive dead volume in the system (e.g., from long or wide-bore tubing) can cause band broadening and tailing.

      • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly made to minimize dead volume.[19][22]

Q: I'm seeing significant baseline noise or drift in my chromatogram. What should I check?

Baseline disturbances can compromise the detection and quantification of low-level analytes. Noise can be random or periodic (pulsating).[23]

  • Potential Causes & Solutions:

    • Mobile Phase Issues: Dissolved air in the mobile phase is a common cause of noise.[24][25] Contaminated solvents or improper mixing can also lead to drift, especially in gradient runs.[26][27]

      • Solution: Ensure the mobile phase is thoroughly degassed using an in-line degasser, helium sparging, or vacuum filtration.[24][25] Use high-purity, HPLC-grade solvents. If mixing mobile phases, ensure they are fully miscible and consider adding a small amount of the modifier to both phases to balance UV absorbance.[27]

    • Pump/System Issues: Leaks, faulty check valves, or worn pump seals can cause periodic pulsations in the baseline.[23][24]

      • Solution: Perform a system pressure test to check for leaks. Clean or replace check valves if they are sticking. Regular preventative maintenance, including replacing pump seals annually, is crucial.[24]

    • Detector Issues: A failing lamp or a contaminated flow cell can cause random baseline noise.[23][27]

      • Solution: Check the detector lamp's energy output. Flush the flow cell with appropriate solvents (e.g., water followed by methanol or isopropanol) to remove contaminants or air bubbles.[27]

    • Temperature Fluctuations: Changes in ambient temperature or a temperature difference between the column and the detector can cause baseline drift.[26][27]

      • Solution: Use a column oven to maintain a stable temperature. Ensure the detector is shielded from drafts.[26]

Q: I'm not getting good retention for D-Phenylglycine on my C18 column. What can I do?

This is a classic problem for highly polar, water-soluble compounds like amino acids on reversed-phase columns.[9]

  • Potential Causes & Solutions:

    • High Polarity: The analyte is too similar in polarity to the mobile phase and has insufficient interaction with the hydrophobic C18 stationary phase.

      • Solution 1 (Ion-Pairing Chromatography): Add an ion-pairing reagent (e.g., sodium dodecyl sulfate for a basic analyte) to the mobile phase. The reagent pairs with the ionized analyte, forming a more hydrophobic complex that is better retained on the C18 column.

      • Solution 2 (HILIC): Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is designed specifically for retaining polar compounds and uses a high organic mobile phase.

      • Solution 3 (Derivatization): Use pre-column derivatization with a reagent like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC).[][28] This process attaches a larger, non-polar group to the amino acid, significantly increasing its hydrophobicity and retention on a C18 column. This also often improves detection sensitivity.[28]

Part 4: Visual Workflows & Diagrams

Analytical Method Validation Workflow

This diagram outlines the logical flow for validating a quantitative analytical procedure based on ICH Q2(R1) guidelines.

G cluster_dev Phase 1: Method Development & Optimization cluster_val Phase 2: Method Validation cluster_doc Phase 3: Documentation Dev Analytical Procedure Development Opt Method Optimization Dev->Opt Specificity Specificity / Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (If applicable) Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Generation Robustness->Report SOP Finalize SOP Report->SOP

Caption: Workflow for Analytical Method Validation.

Troubleshooting Decision Tree: HPLC Peak Tailing

This diagram provides a logical path for diagnosing and resolving HPLC peak tailing.

G Start Peak Tailing Observed (Tailing Factor > 2.0) Check_Column Is the column old or known to be harsh on bases? Start->Check_Column Sol_Column Action: Use a modern base-deactivated/end-capped column. Consider a guard column. Check_Column->Sol_Column Yes Check_pH Is mobile phase pH buffered and >2 units from analyte pKa? Check_Column->Check_pH No Sol_pH Action: Adjust and buffer pH. For D-PG, try pH 2.5-3.0. Check_pH->Sol_pH No Check_Modifier Are competing agents present? Check_pH->Check_Modifier Yes Sol_Modifier Action: Add a competing base (e.g., 10-20 mM Triethylamine) to the mobile phase. Check_Modifier->Sol_Modifier Yes, but tailing persists Check_System Are fittings correct and tubing ID minimized? Check_Modifier->Check_System No Check_System->Sol_Modifier Yes Sol_System Action: Check for dead volume. Use narrow-bore tubing and ensure proper connections. Check_System->Sol_System No

Caption: Decision Tree for HPLC Peak Tailing.

Part 5: References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex.

  • ICH. (n.d.). ICH Q2 (R1) Analytical Procedures Guide. Retrieved from Scribd.

  • FDA. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from Scribd.

  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Retrieved from Restek Resource Hub.

  • Prolytic. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from Prolytic.

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA.

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from FDA.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation.

  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Retrieved from FDA.

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy.

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH.

  • Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide. Retrieved from Macherey-Nagel.

  • Axion. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from Axion.

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech, Inc.

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from Separation Science.

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from Agilent.

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA.

  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC? Retrieved from ResearchGate.

  • Axion Labs. (2022, October 26). HPLC Troubleshooting: What is causing baseline noise? [Video]. YouTube.

  • ICH. (n.d.). Quality Guidelines. Retrieved from ICH.

  • CymitQuimica. (n.d.). CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride. Retrieved from CymitQuimica.

  • Fisher Scientific. (2025, December 24). Safety Data Sheet - D-(-)-2-Phenylglycine chloride hydrochloride. Retrieved from Fisher Scientific.

  • M-Clarity. (2025, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. Retrieved from M-Clarity.

  • Chem-Impex. (n.d.). D-Phenylglycine methyl ester hydrochloride. Retrieved from Chem-Impex.

  • WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from WuXi AppTec.

  • ResearchGate. (2025, August 6). Analysis of DL-phenylglecine by high performance liquid chromatography. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). (PDF) The HPLC analysis of process materials of semi-synthetic penicillins. Retrieved from ResearchGate.

  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

  • European Patent Office. (1994, September 14). A process for the preparation of D-(-)-phenylglycine chloride hydrochloride - EP 0614882 A1. Retrieved from European Patent Office.

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Retrieved from Chromatography Today.

  • MICROSOLV. (n.d.). Phenylglycine and Phenylalanine Separation by HPLC Using Silica-C. Retrieved from MICROSOLV.

  • PubMed. (2005, August 15). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Retrieved from PubMed.

  • Google Patents. (n.d.). CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine. Retrieved from Google Patents.

  • MedCrave. (n.d.). Analysis of amino acids by high performance liquid chromatography.

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from BioPharm International.

  • FUJIFILM Wako Chemicals. (n.d.). D(-)-α-Phenylglycine Methyl Ester Hydrochloride. Retrieved from FUJIFILM Wako Chemicals.

  • Google Patents. (n.d.). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals. Retrieved from Google Patents.

  • IntechOpen. (2019, April 10). Analytical Method Validation as the First Step in Drug Quality Control. Retrieved from IntechOpen.

  • Sigma-Aldrich. (n.d.). Titration Guide for Titer Determination. Retrieved from Sigma-Aldrich.

  • SciSpace. (2012, May 25). Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. Retrieved from SciSpace.

  • The Royal Society of Chemistry. (n.d.). Phenylglycine Amphiphile-Metal Ion Chiral Supramolecular Nanozymes for Enantioselective Catalysis. Retrieved from The Royal Society of Chemistry.

  • Thermo Fisher Scientific. (n.d.). D-(-)-2-Phenylglycine methyl ester hydrochloride, 96% 100 g. Retrieved from Thermo Fisher Scientific.

  • Benchchem. (n.d.). Application Notes and Protocols for UV-Spectrophotometric Impurity Determination of 4-Hydroxyphenylglycine. Retrieved from Benchchem.

  • Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from Organic Syntheses.

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from Agilent.

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Colorimetry method for estimation of glycine, alanine and isoleucine. Retrieved from Indian Journal of Pharmaceutical Sciences.

  • ResearchGate. (2020, September 1). A New Approach on the Amino Acid Lysine Quantification by UV-Visible Spectrophotometry. Retrieved from ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Molecules: A Comparative Guide to D-Phenylglycine Hydrochloride and L-Phenylglycine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals In the intricate world of biological systems, the three-dimensional arrangement of atoms in a molecule can be the difference between therapeutic efficacy an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological systems, the three-dimensional arrangement of atoms in a molecule can be the difference between therapeutic efficacy and inertness, or even toxicity. This principle of stereoisomerism is nowhere more critical than in the field of drug discovery and development. This guide provides an in-depth technical comparison of two enantiomers of the non-proteinogenic amino acid phenylglycine: D-Phenylglycine hydrochloride and L-Phenylglycine. While chemically similar, their interactions with the chiral environment of a biological system lead to vastly different applications and activities.

The Foundation: Chirality and Its Biological Implications

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. Enzymes, receptors, and other biological macromolecules are themselves chiral, creating a stereospecific environment where only one enantiomer of a chiral molecule may bind and elicit a biological response. D- and L-phenylglycine are classic examples of this principle, with the D-enantiomer being a cornerstone of semi-synthetic antibiotics and the L-enantiomer finding its place in other pharmacologically active compounds.[1][2][3]

At a Glance: Comparative Properties of D- and L-Phenylglycine

PropertyD-Phenylglycine HydrochlorideL-Phenylglycine
Chemical Formula C₈H₁₀ClNO₂C₈H₉NO₂
Molar Mass 187.62 g/mol 151.16 g/mol
Stereochemistry (R)-2-amino-2-phenylacetic acid(S)-2-amino-2-phenylacetic acid
Primary Biological Role Key precursor for semi-synthetic β-lactam antibiotics (e.g., ampicillin, cephalexin).[2][4][5]Component of some natural peptide antibiotics (e.g., virginiamycin S) and used in asymmetric synthesis.[6]
Metabolism Substrate for D-amino acid oxidase (DAAO).[7][8]Substrate for L-amino acid oxidase (LAAO).[9][10]
Receptor Interactions Derivatives act as antagonists at metabotropic glutamate receptors (mGluRs).[11]Derivatives also show activity at mGluRs; L-phenylglycine itself can inhibit neutral amino acid transporters ASCT1 and ASCT2.[11]

The Decisive Difference: Stereospecific Metabolism

The most pronounced and experimentally verifiable difference in the biological fate of D- and L-phenylglycine lies in their metabolism by stereospecific enzymes.

D-Phenylglycine and D-Amino Acid Oxidase (DAAO):

D-amino acid oxidase is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide.[8][12] D-phenylglycine is a known substrate for DAAO.[7] This metabolic pathway is crucial for the detoxification of D-amino acids and has significant implications for the bioavailability and therapeutic efficacy of drugs containing D-amino acid moieties.

DAAO_Pathway DPG D-Phenylglycine DAAO D-Amino Acid Oxidase (DAAO) (FAD-dependent) DPG->DAAO Substrate Imino_Acid Imino Acid Intermediate DAAO->Imino_Acid Oxidative Deamination NH3 Ammonia DAAO->NH3 Byproduct H2O2 Hydrogen Peroxide DAAO->H2O2 Byproduct Keto_Acid Phenylglyoxylic Acid Imino_Acid->Keto_Acid Hydrolysis

Metabolic pathway of D-Phenylglycine via D-Amino Acid Oxidase.

L-Phenylglycine and L-Amino Acid Oxidase (LAAO):

Conversely, L-amino acid oxidase is an enzyme that demonstrates high specificity for L-amino acids, catalyzing a similar oxidative deamination reaction.[9][10][13] L-phenylalanine, a close structural analog, is a known substrate for LAAO, and it is expected that L-phenylglycine would also be metabolized by this enzyme, albeit with potentially different kinetics. This stereospecific metabolism ensures that L-amino acids are appropriately processed in biological systems, while D-enantiomers are handled by a distinct enzymatic pathway.

Differential Roles in Pharmacology

The distinct biological fates of D- and L-phenylglycine have led to their divergent applications in pharmacology.

D-Phenylglycine in Antibiotics:

The primary and most significant use of D-phenylglycine is as a chiral building block for the synthesis of numerous semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin.[2][4] The presence of the D-phenylglycine side chain is critical for the antibacterial activity of these drugs, as it influences their ability to inhibit bacterial cell wall biosynthesis by targeting penicillin-binding proteins.

L-Phenylglycine in Natural Products and as a Pharmacological Tool:

L-phenylglycine is a component of some naturally occurring peptide antibiotics, such as virginiamycin S.[6] In these molecules, the specific stereochemistry of each amino acid residue is crucial for the overall conformation and biological activity of the peptide. Furthermore, derivatives of both L- and D-phenylglycine have been instrumental as pharmacological tools for studying metabotropic glutamate receptors (mGluRs), with many acting as competitive antagonists.[11] L-phenylglycine itself has been shown to inhibit the neutral amino acid transporters ASCT1 and ASCT2, which are involved in regulating extracellular levels of D-serine, a co-agonist of NMDA receptors.[11]

Experimental Protocol: Differentiating D- and L-Phenylglycine Activity Using a D-Amino Acid Oxidase (DAAO) Assay

This protocol provides a reliable method to demonstrate the stereospecificity of D-amino acid oxidase for D-phenylglycine, thereby differentiating it from its L-enantiomer. The assay is based on the DAAO-catalyzed conversion of D-phenylglycine to phenylglyoxylic acid, which can be monitored spectrophotometrically by measuring the increase in absorbance at 252 nm.[7]

Materials:

  • D-Phenylglycine hydrochloride

  • L-Phenylglycine

  • D-Amino Acid Oxidase (from porcine kidney)

  • Sodium pyrophosphate buffer (0.1 M, pH 8.5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of D-phenylglycine hydrochloride and L-phenylglycine (e.g., 10 mM) in sodium pyrophosphate buffer.

    • Prepare a stock solution of D-amino acid oxidase in the same buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the range of 0.1-1.0 mg/mL.

  • Assay Setup:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • Sodium pyrophosphate buffer (to a final volume of 1 mL)

      • D-phenylglycine or L-phenylglycine (to a final concentration of 1 mM)

    • Prepare a blank cuvette containing only the buffer and the amino acid substrate.

  • Enzyme Reaction and Measurement:

    • Equilibrate the cuvettes at a constant temperature (e.g., 25°C) in the spectrophotometer.

    • Initiate the reaction by adding a small volume of the DAAO enzyme stock solution to the sample cuvette.

    • Immediately begin monitoring the change in absorbance at 252 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Data Analysis:

    • Plot the absorbance at 252 nm against time.

    • A linear increase in absorbance in the cuvette containing D-phenylglycine indicates enzyme activity.

    • No significant change in absorbance should be observed in the cuvette containing L-phenylglycine, demonstrating the stereospecificity of the enzyme.

DAAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Stock Solutions: - D/L-Phenylglycine - DAAO Enzyme - Pyrophosphate Buffer Setup Set up reaction mixtures in cuvettes: - Buffer - D- or L-Phenylglycine Reagents->Setup Initiate Add DAAO enzyme to initiate reaction Setup->Initiate Measure Monitor absorbance at 252 nm over time Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Compare Compare reaction rates for D- and L-Phenylglycine Plot->Compare Conclusion Conclusion on Stereospecificity Compare->Conclusion

Workflow for the D-Amino Acid Oxidase (DAAO) spectrophotometric assay.

Conclusion

The cases of D- and L-phenylglycine hydrochloride serve as a powerful illustration of the profound impact of stereochemistry in biological systems. Their distinct metabolic pathways, driven by the stereospecificity of enzymes like D-amino acid oxidase and L-amino acid oxidase, dictate their vastly different applications in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of these stereochemical principles is not merely academic but a critical necessity for the rational design and development of safe and effective therapeutic agents. The ability to differentiate and quantify enantiomers, as demonstrated in the provided experimental protocol, is a fundamental skill in this endeavor.

References

  • Process for the enzymatic resolution of dl-phenyl glycine amide into its optically active antipodes.
  • Fonda, M. L., & Anderson, B. M. (1967). D-Amino Acid Oxidase. I. Spectrophotometric Studies. The Journal of Biological Chemistry, 242(17), 3957–3962.
  • Pfeifer, D., Kelley, J., & Plapp, R. (1980). Utilization of D-phenylglycyl-glycine in Escherichia coli. Archives of Microbiology, 127(3), 203–207.
  • Enzymic resolution of DL-phenylglycine. Request PDF. (2025, August 7). ResearchGate. [Link]

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207–1235.
  • Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015).
  • L-amino-acid oxidase. Wikipedia. [Link]

  • Bradbury, A. F., & Smyth, D. G. (1991).
  • Zeller, E. A., Gats, A., & Iselin, B. (1965). OPHIDIAN L-AMINO ACID OXIDASE.
  • Takahashi, T., Dairi, T., Miyamoto, Y., & Itoh, N. (2001). A stereo-inverting D-phenylglycine aminotransferase from Pseudomonas stutzeri ST-201: purification, characterization and application for D-phenylglycine synthesis. PubMed, 156(3-4), 345-53.
  • Characterization of the phenylglycine aminotransferase PglE from Streptomyces pristinaespiralis. Request PDF. (n.d.). ResearchGate. [Link]

  • D-amino acid oxidase. Wikipedia. [Link]

  • Chiral inversion. Wikipedia. [Link]

  • Nakamura, Y., Kokue, E., & Shimoda, M. (1990). In vivo studies on chiral inversion and amino acid conjugation of 2-[4-(3-methyl-2-thienyl)
  • Hammes, W., Schleifer, K. H., & Kandler, O. (1973). Mode of Action of Glycine on the Biosynthesis of Peptidoglycan. Journal of Bacteriology, 116(2), 1029–1053.
  • Hammes, W., Schleifer, K. H., & Kandler, O. (1973). Mode of action of glycine on the biosynthesis of peptidoglycan. PubMed, 116(2), 1029-53.
  • Alonso, F. O. M., Oestreicher, E. G., & Antunes, O. A. C. (2005). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Brazilian Journal of Chemical Engineering, 22(1), 59–65.
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
  • Hammes, W. P., Schleifer, K. H., & Kandler, O. (1973). Mode of action of glycine on biosynthesis of peptidoglycan.
  • Biological activity of L- and D- amino acids. Bioibérica Plant Health. (2009, July 29). [Link]

  • Puggioni, G., Fiu, A., Pollegioni, L., & Molla, G. (2021). Kinetic and Structural Properties of a Robust Bacterial L-Amino Acid Oxidase. MDPI, 10(11), 1283.
  • L/D-Amino Acids: Differences and Importance. BioPharmaSpec. (2024, September 16). [Link]

  • Sacchi, S., Rosini, E., & Pollegioni, L. (2014). Assays of D-Amino Acid Oxidase Activity. Bio-protocol, 4(13), e1161.
  • Subramanian, K., Góra, A., Spruijt, R., Mitusińska, K., Suarez-Diez, M., Martins dos Santos, V., & van der Oost, J. (2018). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLOS ONE, 13(6), e0198990.
  • Boulland, J.-L., & Nosten-Bertrand, M. (2016). An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals. Journal of Molecular Biology, 428(24), 4784–4797.
  • Tishkov, V. I., & Khoronenkova, S. V. (2014). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow), 79(7), 629–645.
  • Li, X., Wang, Z., & Liu, W. (2020). Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. PubMed, 15, 629-641.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. (n.d.). [Link]

  • Du, W., Liu, D., & Xu, L. (2003). Lipase-catalysed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent. PubMed, 31(Pt 5), 341-4.
  • Phenylglycine. Wikipedia. [Link]

  • Gajewska, M., & Woźniak, K. (2021). A Chirality Chain in Phenylglycine, Phenylpropionic Acid, and Ibuprofen. Symmetry, 13(1), 66.
  • Müller, U., van Assema, F., Gunsior, M., Orf, S., Kremer, S., Schipper, D., Wagemans, A., & de Bont, J. (2006). Metabolic engineering of the E. coli L-phenylalanine pathway for the production of D-phenylglycine (D-Phg). Metabolic Engineering, 8(3), 196–208.
  • Crosby, J., & Parratt, J. S. (1996). Hydrolysis of D,L-phenylglycine nitrile by new bacterial cultures.
  • Cell Wall Biosynthesis Inhibitor. Creative Biolabs. [Link]

  • Phenylglycine shows a strong chiral preference in its interaction with chemisorbed adenine. Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Udenigwe, C. C., & Adebiyi, A. P. (2019).
  • Enantioselective transport of D,L-phenylalanine and D,L-phenylglycine through a bulk liquid membrane containing cinchona alkaloid derivatives as chiral selectors. SciELO. (n.d.). [Link]

  • Metabolic engineering of the E-coli L-phenylalanine pathway for the production of D-phenylglycine (D-Phg). Request PDF. (n.d.). ResearchGate. [Link]

  • Peak height changes for l-phenylglycine and d-phenylglycine in the function of the binary sample storage time. Chromatographic column. ResearchGate. [Link]

  • Salyer, A. E., Saini, A., & Foster, A. C. (2017). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology, 126, 219–228.

Sources

Comparative

Efficacy of D-Phenylglycine Hydrochloride as a Chiral Resolving Agent: A Comparative Guide

Executive Summary The separation of enantiomers remains a critical bottleneck in the development of enantiopure pharmaceuticals and agrochemicals. While chiral chromatography offers high theoretical plates for analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The separation of enantiomers remains a critical bottleneck in the development of enantiopure pharmaceuticals and agrochemicals. While chiral chromatography offers high theoretical plates for analytical separation, diastereomeric salt formation remains the dominant, cost-effective methodology for preparative and industrial-scale chiral resolution.

This guide provides an objective, data-driven comparison of D-Phenylglycine hydrochloride (D-PG·HCl) and its derivatives against traditional resolving agents such as L-Tartaric Acid, Mandelic Acid, and S-Methylbenzylamine (S-MBA). By analyzing the thermodynamic causality of salt crystallization and structural stoichiometries, this guide equips drug development professionals with the mechanistic insights needed to optimize chiral resolution workflows.

Mechanistic Rationale: Why D-Phenylglycine?

The efficacy of a chiral resolving agent is dictated by its ability to form a highly ordered, thermodynamically stable crystal lattice with one target enantiomer while leaving the other in solution. D-Phenylglycine and its hydrochloride/ester derivatives excel in this arena due to three structural features:

  • Rigid Steric Bulk: The aryl (phenyl) ring provides significant steric hindrance and enables π−π stacking interactions within the crystal lattice.

  • Directional Hydrogen Bonding: The α -amine and carboxylic acid (or ester) moieties serve as potent hydrogen-bond donors and acceptors.

  • Solvent Exclusion: The hydrophobic nature of the phenyl ring often drives the exclusion of bulk solvent from the crystal lattice, preventing solvent-inclusion defects that commonly plague tartaric acid resolutions.

When D-PG·HCl is introduced to a racemic mixture (e.g., DL-Mandelic Acid), the resulting diastereomeric salts exhibit a profound difference in lattice energy. The less soluble diastereomer precipitates rapidly, driven by thermodynamic stability, while the more soluble diastereomer remains kinetically trapped in the mother liquor.

G Racemate Racemic Mixture (50% R / 50% S) Reaction Diastereomeric Salt Formation (Solvent: EtOH/H2O) Racemate->Reaction Agent D-PG·HCl Resolving Agent Agent->Reaction Salts Diastereomeric Salts [R-Acid·D-Base] + [S-Acid·D-Base] Reaction->Salts Cryst Fractional Crystallization (Thermodynamic Selection) Salts->Cryst Precipitate Less Soluble Salt (Precipitate) Cryst->Precipitate Filtrate More Soluble Salt (Filtrate) Cryst->Filtrate Recovery Acid/Base Hydrolysis & Extraction Precipitate->Recovery Enantiopure Enantiopure Target Compound (>95% ee) Recovery->Enantiopure

Figure 1: Mechanistic workflow of chiral resolution via diastereomeric salt formation using D-PG·HCl.

Comparative Efficacy Analysis

To objectively evaluate D-PG·HCl, we must benchmark its performance against industry-standard resolving agents. According to1 [1], Tartaric Acid accounts for roughly 33% of successful historical resolutions. However, for bulky aryl-containing racemates, D-Phenylglycine derivatives frequently outperform Tartaric Acid by yielding higher optical purities in fewer crystallization cycles.

The following table synthesizes quantitative experimental data comparing these agents across various target racemates:

Resolving AgentTarget RacemateSolvent SystemYield (%)Enantiomeric Excess (ee %)Mechanistic Advantage / Limitation
D-Phenylglycine Butyl Ester·HCl DL-Mandelic AcidWater / Butanol35.0>95.0High lattice energy difference; excellent for bulky aryl acids.
N-Acetyl-D-Phenylglycine DL-PhenylalanineMethanol / Water81.298.1Non-toxic solvent profile; highly efficient H-bonding network.
L-Tartaric Acid Phenylglycine NitrileEthanol / Water40.092.0Cost-effective baseline; prone to solvent inclusion defects.
S-Methylbenzylamine (S-MBA) Racemic IbuprofenEthyl Acetate30.0>90.0Standard industrial selector; often requires multiple recrystallizations.

Data Note: Yields represent the recovery of the single target enantiomer relative to its theoretical maximum (50% of the racemate) per single crystallization cycle.

Self-Validating Experimental Protocol: Resolution of DL-Mandelic Acid

To ensure scientific integrity, the following protocol for resolving DL-Mandelic Acid using D-Phenylglycine Butyl Ester Hydrochloride is designed as a self-validating system . Every critical step includes a specific physicochemical rationale and an in-process control (IPC) to verify success before proceeding, adapted from established patent literature (2 [2]).

Step 1: Equimolar Salt Formation
  • Procedure: Suspend 0.50 moles of racemic DL-Mandelic Acid and 0.25 moles of D-Phenylglycine Butyl Ester Hydrochloride in 1000 mL of deionized water. Stir at 25°C until complete dissolution occurs.

  • Causality: Utilizing a 0.5 molar equivalent of the resolving agent (the "Half-Equivalent Method") ensures that the resolving agent selectively binds only to the enantiomer with which it forms the most thermodynamically stable salt, leaving the opposite enantiomer as a free acid in solution. This drastically reduces co-precipitation risks.

Step 2: Thermodynamically Controlled Crystallization
  • Procedure: Heat the solution to 55°C to ensure dissociation of any kinetic aggregates, then cool the reactor at a strict rate of 0.5°C/min down to 15°C.

  • Causality: Rapid cooling causes supersaturation spikes, leading to the kinetic trapping of the more soluble diastereomer within the crystal lattice of the precipitate. A slow, controlled cooling ramp ensures that crystal growth is governed entirely by thermodynamic stability, yielding highly pure D(-)-Mandelic Acid / D-PG salts.

  • In-Process Control (IPC): Extract a 1 mL aliquot of the mother liquor. Run a rapid Chiral HPLC assay. Validation: The chromatogram must show a >85% depletion of the D(-)-Mandelic acid peak relative to the L(+)-Mandelic acid peak. If depletion is insufficient, hold at 15°C for an additional 2 hours.

Step 3: Phase Separation & Cleavage
  • Procedure: Filter the insoluble tan precipitate. Resuspend the solid in 150 mL of water and acidify using 95% H2​SO4​ to a pH of 1.5. Extract the aqueous layer three times with methyl isobutyl ketone (MIBK).

  • Causality: The strong acid displaces the weaker Mandelic Acid from the D-PG·HCl salt. Because free Mandelic Acid is highly soluble in MIBK and D-PG·HCl remains ionized (and thus water-soluble) at pH 1.5, the biphasic extraction perfectly isolates the target compound from the resolving agent.

Step 4: Final Verification
  • Procedure: Evaporate the MIBK layer under reduced pressure (29" vacuum) at 55°C to yield D(-)-Mandelic Acid.

  • Validation: Perform polarimetry using a sodium D-line lamp. The specific rotation [α]D25​ must read -21.4° (c=1, water) . Any deviation toward 0° indicates incomplete resolution, necessitating a secondary recrystallization.

Structural Pitfalls: The 2:1 Stoichiometry Risk

While D-Phenylglycine derivatives are highly effective, researchers must be cautious of stoichiometric divergence when resolving dicarboxylic acids. According to structural analyses published in 3 [3], reacting D-Phenylglycinamide with dicarboxylic acids (like malic or methylsuccinic acid) can inadvertently yield 2:1 (Base:Acid) salts rather than the desired 1:1 salts.

G2 DPG D-Phenylglycine Derivatives DiAcid Dicarboxylic Acids (e.g., Malic Acid) DPG->DiAcid H-Bonding MonoAcid Monocarboxylic Acids (e.g., Naproxen) DPG->MonoAcid H-Bonding Salt21 2:1 Diastereomeric Salt (Poor Resolution) DiAcid->Salt21 Excess Base Salt11 1:1 Diastereomeric Salt (High Resolution) DiAcid->Salt11 Equimolar MonoAcid->Salt11 Equimolar

Figure 2: Stoichiometric divergence in salt formation, highlighting 2:1 salt risks with di-acids.

The Causality of the Pitfall: Because dicarboxylic acids possess two hydrogen-bond donor sites, an excess of the D-PG resolving agent leads to the formation of a 2:1 complex. These 2:1 complexes often co-crystallize both the R- and S-enantiomers of the acid, completely destroying the chiral resolution efficiency. The Solution: Always utilize strict equimolar (or half-molar) ratios and monitor the water content of the solvent, as water molecules often act as critical bridges in stabilizing the 1:1 diastereomeric crystal lattice 4 [4].

Conclusion

D-Phenylglycine hydrochloride and its esterified derivatives represent top-tier resolving agents, particularly for bulky, aryl-containing racemates where traditional agents like Tartaric Acid fall short. By strictly controlling cooling kinetics and stoichiometric ratios, researchers can leverage the high lattice energy differences of D-PG salts to achieve >95% ee in a single crystallization cycle, making it an indispensable tool in the pharmaceutical development arsenal.

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Publications.
  • US4322548A - Resolution of racemic mandelic acid | Google Patents.
  • Structural Analysis of d-Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt Formation | Crystal Growth & Design - ACS Publications.
  • Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid | ResearchGate.

Sources

Validation

A Researcher's Guide to Chiral Quantification of D- and L-Phenylglycine Mixtures by Mass Spectrometry

In the landscape of pharmaceutical development, agrochemicals, and food chemistry, the stereochemistry of molecules is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, agrochemicals, and food chemistry, the stereochemistry of molecules is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. Phenylglycine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of numerous pharmaceuticals.[1] Consequently, the accurate quantification of D- and L-phenylglycine enantiomers in a mixture is a crucial analytical challenge. This guide provides an in-depth comparison of mass spectrometry-based methods for the chiral quantification of D- and L-phenylglycine, offering researchers and drug development professionals the insights needed to select and implement the most suitable approach for their applications.

The Challenge of Chiral Separation by Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique renowned for its speed, sensitivity, and specificity.[2][3] However, since enantiomers possess identical mass-to-charge ratios (m/z), a standard mass spectrometer cannot distinguish between them.[3] To overcome this limitation, chiral recognition must be introduced at some stage of the analytical workflow. This is typically achieved through two primary strategies: direct and indirect chiral separation, both of which can be effectively coupled with mass spectrometric detection.

Direct Chiral Separation: The Chiral Stationary Phase Approach

The direct method involves the use of a chiral stationary phase (CSP) within a liquid chromatography (LC) system, which is then coupled to a mass spectrometer (LC-MS). The CSP is composed of a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation.

The Mechanism of Chiral Recognition on a CSP

CSPs create a chiral environment where the D- and L-enantiomers of phenylglycine can form transient diastereomeric complexes with the chiral selector. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, resulting in differential retention on the column. Common CSPs for amino acid separations include those based on macrocyclic glycopeptides (e.g., teicoplanin), cyclodextrins, and polysaccharide derivatives.[4][5] Teicoplanin-based CSPs, in particular, have demonstrated excellent enantioselectivity for amino acids.[5]

Experimental Workflow: Direct Chiral LC-MS

Direct Chiral LC-MS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Sample D/L-Phenylglycine Mixture Dilution Dilution in Mobile Phase Sample->Dilution ChiralColumn Chiral Stationary Phase (e.g., Teicoplanin) Dilution->ChiralColumn Injection ESI Electrospray Ionization (ESI) ChiralColumn->ESI Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Separated Enantiomer Peaks Detector->Chromatogram Quantification Quantification based on Peak Area Chromatogram->Quantification

Caption: Workflow for direct chiral quantification of D- and L-phenylglycine using LC-MS.

Advantages and Considerations of the Direct Approach
FeatureDescription
Simplicity Minimal sample preparation is required, often just dilution.
Reduced Risk of Racemization The absence of derivatization steps minimizes the potential for enantiomeric interconversion.
Cost of Chiral Columns CSPs are generally more expensive than standard achiral columns.[6]
Method Development Optimization of mobile phase composition and temperature can be time-consuming to achieve baseline separation.

Indirect Chiral Separation: The Power of Derivatization

The indirect method circumvents the need for a chiral column by converting the enantiomeric pair into diastereomers through a chemical reaction with a chiral derivatizing agent (CDA).[6] These newly formed diastereomers possess different physicochemical properties and can be separated on a conventional, achiral reversed-phase column (e.g., C18) coupled to a mass spectrometer.[6][7]

The Principle of Chiral Derivatization

A single, enantiomerically pure CDA reacts with both the D- and L-phenylglycine to form two distinct diastereomeric products.[6] For example, reacting a racemic mixture of phenylglycine with an (L)-CDA will produce (L-Phenylglycine)-(L-CDA) and (D-Phenylglycine)-(L-CDA) diastereomers. These diastereomers have different spatial arrangements and, consequently, different interaction strengths with the achiral stationary phase, allowing for their chromatographic separation.

A variety of CDAs are available for the derivatization of amino acids, targeting the primary amine group. Notable examples include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs, which react under mild conditions to form stable derivatives.[6][8] Newer reagents like (R)-BiAC have been developed for rapid and highly sensitive LC-MS analysis of chiral amino acids.[9][10]

Experimental Workflow: Indirect Chiral LC-MS

Indirect_Chiral_LC_MS_Workflow cluster_0 Sample Preparation & Derivatization cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Sample D/L-Phenylglycine Mixture Derivatization Reaction with Chiral Derivatizing Agent (CDA) Sample->Derivatization AchiralColumn Achiral Stationary Phase (e.g., C18) Derivatization->AchiralColumn Injection ESI Electrospray Ionization (ESI) AchiralColumn->ESI Elution MassAnalyzer Mass Analyzer (e.g., Tandem MS) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Separated Diastereomer Peaks Detector->Chromatogram Quantification Quantification based on Peak Area Chromatogram->Quantification

Caption: Workflow for indirect chiral quantification using derivatization followed by LC-MS.

Advantages and Considerations of the Indirect Approach
FeatureDescription
Cost-Effectiveness Utilizes less expensive and more robust achiral columns.[6]
Enhanced Sensitivity Derivatization can introduce moieties that improve ionization efficiency in the mass spectrometer.[6][10]
Derivatization Reaction The reaction must be complete and free of side products to ensure accurate quantification. The enantiomeric purity of the CDA is critical.
Potential for Racemization Reaction conditions (e.g., high temperature, extreme pH) must be carefully controlled to prevent racemization of the analyte.[7]

Advanced and Alternative Mass Spectrometric Methods

While LC-based methods are the most common, other mass spectrometric techniques have been explored for chiral analysis.

  • Kinetic Method: This approach involves the formation of diastereomeric metal-bound complexes in the gas phase through electrospray ionization.[11] The complexes are then subjected to collision-induced dissociation (CID), and the ratio of the competitive dissociation rates is related to the enantiomeric composition of the mixture.[11]

  • Ion Mobility Spectrometry (IMS)-MS: This technique separates ions based on their size, shape, and charge in the gas phase. Chiral derivatization can be coupled with IMS-MS to achieve separation of the resulting diastereomers.[8]

Method Validation and Performance Comparison

For any quantitative method, rigorous validation is essential. Key parameters to assess include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The table below provides a hypothetical comparison of expected performance characteristics for direct and indirect LC-MS methods for phenylglycine quantification.

ParameterDirect Chiral LC-MSIndirect Chiral LC-MS (with Derivatization)
Linearity (r²) > 0.99> 0.99
LOD Low ng/mLPotentially sub-ng/mL (reagent dependent)
LOQ Low ng/mLPotentially sub-ng/mL (reagent dependent)
Accuracy (% bias) < 15%< 15%
Precision (% RSD) < 15%< 15%

Experimental Protocols

Protocol 1: Direct Chiral LC-MS/MS Quantification
  • Preparation of Standards and Samples:

    • Prepare stock solutions of D- and L-phenylglycine (1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

    • Create a series of calibration standards by mixing the D- and L- stock solutions to achieve a range of enantiomeric excess (ee%) values at a constant total concentration.

    • Prepare unknown samples by dissolving them in the same solvent as the standards.

  • LC-MS/MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Chiral Column: A teicoplanin-based chiral stationary phase column (e.g., Chirobiotic T).

    • Mobile Phase: An optimized mixture of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer (e.g., ammonium acetate or formic acid).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

    • Column Temperature: Controlled, typically between 25-40 °C.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • MS/MS Detection: Monitor the precursor ion of phenylglycine and a specific product ion in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Data Analysis:

    • Integrate the peak areas of the D- and L-phenylglycine enantiomers.

    • Construct a calibration curve by plotting the ratio of the peak areas (D/L or L/D) against the known enantiomeric ratio of the standards.

    • Determine the enantiomeric composition of unknown samples using the calibration curve.

Protocol 2: Indirect Chiral LC-MS/MS Quantification via Derivatization
  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add a solution of an enantiomerically pure chiral derivatizing agent (e.g., (R)-BiAC) and a suitable buffer to maintain a slightly basic pH.

    • Incubate the mixture at a controlled temperature for a specific duration to ensure complete reaction.

    • Quench the reaction if necessary.

  • LC-MS/MS System and Conditions:

    • LC System: HPLC or UHPLC system.

    • Achiral Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water, both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.

    • Flow Rate: Appropriate for the column dimensions.

    • Column Temperature: Controlled.

    • Mass Spectrometer: Tandem mass spectrometer with ESI source.

    • Ionization Mode: Positive ESI.

    • MS/MS Detection: Monitor the precursor ions of the derivatized D- and L-phenylglycine diastereomers and their specific product ions in MRM mode.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomer peaks.

    • Construct a calibration curve and determine the enantiomeric composition of unknown samples as described in the direct method.

Conclusion

Both direct and indirect mass spectrometry-based methods offer robust and sensitive solutions for the chiral quantification of D- and L-phenylglycine mixtures. The choice between the two fundamentally depends on the specific requirements of the analysis, available instrumentation, and the desired throughput. The direct method provides a simpler workflow with less risk of altering the sample's enantiomeric composition. In contrast, the indirect method, while requiring a more involved sample preparation, can offer enhanced sensitivity and the flexibility of using standard, less expensive achiral columns. By understanding the principles, advantages, and practical considerations of each approach, researchers can confidently select and implement the optimal method for their chiral analysis needs, ensuring the quality and stereochemical integrity of their products.

References

  • Cooks, R. G., & Zhang, D. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of Mass Spectrometry, 40(8), 1072-1075. [Link]

  • Fukushima, T., et al. (2026). Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. Journal of Chromatography A, 1729, 466851. [Link]

  • Zhang, Y., et al. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Analytical Chemistry, 97(20), 8045-8052. [Link]

  • Le, H. T., & Dejsupa, C. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(15), 3249-3254. [Link]

  • Krämer, S., & Kovar, K. A. (2005). Achiral-chiral LC/LC-MS/MS coupling for determination of chiral discrimination effects in phenprocoumon metabolism. Analytical Chemistry, 77(8), 2446-2454. [Link]

  • Pätzold, R., & Brückner, H. (2006). Mass Spectrometric Detection and Formation of D-Amino Acids in Processed Plant Saps, Syrups, and Fruit Juice Concentrates. Journal of Agricultural and Food Chemistry, 54(1), 148-155. [Link]

  • Arcuri, M. B., et al. (2006). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Brazilian Journal of Chemical Engineering, 23(4), 459-467. [Link]

  • Bhushan, R., & Kumar, V. (2009). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Biomedical Chromatography, 23(12), 1251-1270. [Link]

  • Yao, Z. P., et al. (2025). Chiral Recognition by Mass Spectrometry with the Combinations of Two Chiral Selectors. Journal of the American Society for Mass Spectrometry, 36(3), 456-465. [Link]

  • Kowalska, T., & Sajewicz, M. (2025). HPLC-DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. Journal of Liquid Chromatography & Related Technologies, 48(12), 1987-1994. [Link]

  • Han, J., & Yao, Z. P. (2021). Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. Frontiers in Chemistry, 9, 745893. [Link]

  • Sun, J., et al. (2020). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. Analytical Methods, 12(1), 69-77. [Link]

  • Hamase, K., et al. (2015). A novel approach for LC-MS/MS-based chiral metabolomics fingerprinting and chiral metabolomics extraction using a pair of enantiomers of chiral derivatization reagents. Journal of Chromatography B, 1003, 1-10. [Link]

  • LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Domini, C. E., et al. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Molecules, 26(17), 5231. [Link]

  • Süssmuth, R. D., & Müller, M. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1226. [Link]

  • O'Hair, R. A. J., et al. (2024). Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG). Journal of the American Society for Mass Spectrometry, 35(8), 1645-1655. [Link]

  • Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. Retrieved from [Link]

  • Turiel, M. G., et al. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Organic Letters, 22(3), 915-919. [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3323. [Link]

  • Morán, J. R., et al. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Organic Letters, 22(3), 915-919. [Link]

  • Ye, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(13), 3045. [Link]

Sources

Comparative

A Comparative Guide to Validating the Enantiomeric Excess of D-Phenylglycine Hydrochloride

In the synthesis of chiral pharmaceuticals, the stereochemical purity of starting materials and intermediates is paramount. D-Phenylglycine is a critical chiral building block for numerous active pharmaceutical ingredien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of chiral pharmaceuticals, the stereochemical purity of starting materials and intermediates is paramount. D-Phenylglycine is a critical chiral building block for numerous active pharmaceutical ingredients (APIs), including semi-synthetic penicillins and cephalosporins. Consequently, rigorous validation of its enantiomeric excess (e.e.) is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess of D-Phenylglycine hydrochloride, grounded in scientific principles and field-proven insights.

The Imperative of Enantiomeric Purity

The biological activity of chiral molecules is often stereospecific, with one enantiomer eliciting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Therefore, regulatory bodies such as the FDA and EMA mandate strict control over the enantiomeric purity of chiral APIs. For a starting material like D-Phenylglycine, this means that the presence of its counterpart, L-Phenylglycine, must be accurately quantified and controlled to typically less than 1.0%, corresponding to an enantiomeric excess of greater than 98%.[1] This necessitates the use of validated, high-performance analytical techniques capable of resolving and quantifying these enantiomers with high precision and accuracy.

A Comparative Overview of Analytical Techniques

The determination of enantiomeric excess can be approached through various analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, sample throughput, and available instrumentation.

Technique Principle Primary Advantages Primary Limitations
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).High resolution, robustness, direct analysis of underivatized amino acids.Can be time-consuming, requires specialized and often expensive columns.
Chiral GC Separation on a chiral capillary column, often after derivatization.High sensitivity, shorter analysis times.Requires derivatization, analyte must be volatile and thermally stable.[2]
Chiral SFC Separation using a supercritical fluid mobile phase and a CSP.Very fast separations, reduced organic solvent consumption, "greener" alternative.[3][4][5]Method development can be complex.[4]
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences.[6]Provides structural information, no physical separation required.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.
Circular Dichroism (CD) Differential absorption of circularly polarized light.[7][8]Highly sensitive to chirality.Primarily qualitative or for determining absolute configuration, less common for routine e.e. quantification.

While each technique has its place, Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for routine quality control in the pharmaceutical industry due to its robustness, reproducibility, and the wide availability of effective chiral stationary phases.[3]

Deep Dive: Chiral HPLC Methodologies

The cornerstone of a successful chiral HPLC separation is the selection of an appropriate Chiral Stationary Phase (CSP). For amino acids like phenylglycine, several types of CSPs have proven effective.

Causality Behind CSP Selection
  • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin): These are particularly effective for the direct analysis of underivatized amino acids.[9] Their complex structures provide multiple chiral recognition sites, allowing for separation based on a combination of ionic, hydrogen bonding, and steric interactions. This eliminates the need for derivatization, which can introduce potential impurities and variability.

  • Ligand-Exchange CSPs: These columns typically have a chiral ligand (often an amino acid) coated on the stationary phase. Separation is achieved by the formation of transient diastereomeric complexes with a metal ion (e.g., Cu²⁺) in the mobile phase.[10][11] This method is well-established for amino acid analysis.[11]

  • Polysaccharide-Based CSPs: While highly versatile, these are often used for N-protected amino acids.[10][12] For underivatized phenylglycine, macrocyclic glycopeptide or ligand-exchange phases are generally more direct.

The following diagram illustrates the decision-making process for selecting a primary analytical method.

MethodSelection Method Selection Workflow for D-Phenylglycine e.e. Validation Start Define Analytical Need: Validate e.e. of D-Phenylglycine HCl IsRoutineQC Routine QC in GMP Environment? Start->IsRoutineQC IsHighThroughput High-Throughput Screening Needed? IsRoutineQC->IsHighThroughput No SelectHPLC Primary Method: Chiral HPLC IsRoutineQC->SelectHPLC Yes IsVolatile Is Derivatized Analyte Volatile & Thermally Stable? IsHighThroughput->IsVolatile No SelectSFC Alternative: Chiral SFC (Green, Fast) IsHighThroughput->SelectSFC Yes SelectGC Alternative: Chiral GC IsVolatile->SelectGC Yes SelectNMR Orthogonal/Confirmatory Method: NMR with Chiral Solvating Agent IsVolatile->SelectNMR No

Caption: Decision workflow for selecting an analytical method.

Experimental Protocol: A Self-Validating Chiral HPLC System

This protocol describes a robust, direct method for determining the enantiomeric excess of D-Phenylglycine hydrochloride using a teicoplanin-based CSP. The system is designed to be self-validating through rigorous system suitability testing.

Materials and Reagents
  • Columns: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP)

  • Mobile Phase: Methanol/Water (e.g., 80:20 v/v). The exact ratio should be optimized for best resolution.

  • D-Phenylglycine Hydrochloride Reference Standard: USP grade or equivalent.

  • L-Phenylglycine Reference Standard: For specificity and peak identification.

  • Sample Diluent: Mobile phase.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Stock Solution (D-Phenylglycine): Accurately weigh and dissolve D-Phenylglycine HCl in diluent to a concentration of ~0.5 mg/mL.

  • L-Enantiomer Stock Solution: Prepare a separate stock solution of L-Phenylglycine at ~0.5 mg/mL.

  • Resolution Solution (System Suitability): Mix equal volumes of the D- and L-enantiomer stock solutions to create a racemic mixture.

  • Test Sample Solution: Prepare the D-Phenylglycine HCl sample to be tested at a concentration of ~0.5 mg/mL in the diluent.

Experimental Workflow

The following diagram outlines the step-by-step process for analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_sst 2. System Suitability Testing (SST) cluster_analysis 3. Sample Analysis & Data Processing Prep_Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate System Prep_Mobile_Phase->Equilibrate Prep_Standards Prepare D- and L- Phenylglycine Standards Inject_Racemic Inject Racemic (Resolution) Solution Prep_Standards->Inject_Racemic Prep_Sample Prepare Test Sample Inject_Sample Inject Test Sample Prep_Sample->Inject_Sample Equilibrate->Inject_Racemic Check_SST Verify SST Criteria: - Resolution (Rs) > 1.5 - Tailing Factor (T) < 2.0 - RSD of injections < 2.0% Inject_Racemic->Check_SST SST_Fail FAIL: Troubleshoot System Check_SST->SST_Fail FAIL Inject_Blank Inject Blank (Diluent) Check_SST->Inject_Blank PASS SST_Fail->Equilibrate Inject_Standard Inject D-Phenylglycine Standard Inject_Blank->Inject_Standard Inject_Standard->Inject_Sample Integrate Integrate Peak Areas Inject_Sample->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Chiral HPLC experimental workflow from preparation to calculation.

System Suitability Test (SST) - The Self-Validating Check

Before any sample analysis, the system's performance must be verified. This is non-negotiable in a regulated environment. The injection of the racemic mixture serves as a comprehensive check.

  • Specificity/Peak Identification: The injection of individual D- and L-enantiomer standards confirms their respective retention times.

  • Resolution (Rs): The resolution between the D- and L-enantiomer peaks must be ≥ 1.5 . This ensures baseline separation, which is critical for the accurate quantification of a small impurity peak (L-enantiomer) in the presence of the main peak (D-enantiomer).

  • Precision: Replicate injections of the standard solution should exhibit a relative standard deviation (RSD) of ≤ 2.0% for the peak area.

Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument, and must be resolved before proceeding.

Calculation of Enantiomeric Excess

The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers in the sample chromatogram:

e.e. (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100 [3]

Where:

  • AreaD = Peak area of D-Phenylglycine

  • AreaL = Peak area of L-Phenylglycine

Method Validation According to ICH Q2(R1) Guidelines

To be suitable for its intended purpose, the chosen analytical procedure must be thoroughly validated.[13][14][15][16] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this validation.[13][14][15][16]

Validation Parameter Purpose & Experimental Approach for Chiral Method
Specificity Confirms the method can unequivocally assess the analyte in the presence of other components. Achieved by injecting the diluent, D-enantiomer, L-enantiomer, and a racemic mixture to demonstrate resolution and absence of interference.[16][17]
Linearity Demonstrates a direct proportional relationship between concentration and detector response. Prepare a series of solutions of the L-enantiomer over a specified range (e.g., 0.1% to 2.0% of the nominal D-enantiomer concentration). Plot peak area vs. concentration; the correlation coefficient (r²) should be ≥ 0.99.
Range The interval over which the method is precise, accurate, and linear. Defined by the linearity study.
Accuracy Measures the closeness of test results to the true value. Perform recovery studies by spiking the D-Phenylglycine sample with known amounts of the L-enantiomer at different levels (e.g., 0.5%, 1.0%, 1.5%). The recovery should typically be within 90-110%.
Precision Expresses the closeness of agreement between a series of measurements. Repeatability: Analyze multiple preparations of the same sample on the same day.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD for all precision studies should be within established limits (e.g., ≤ 10% for impurity analysis).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [17] Typically established as the concentration that yields a signal-to-noise ratio of approximately 10:1. This is critical to ensure the method can accurately measure the impurity at its specification limit.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. [16] Introduce small changes to mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability criteria must still be met.

Orthogonal Techniques: The Value of Confirmation

While chiral HPLC is the workhorse, employing an orthogonal method—one based on a different scientific principle—provides a higher level of assurance.

¹H NMR with Chiral Solvating Agents (CSAs): This technique offers a powerful confirmatory tool. A chiral solvating agent (CSA) forms transient, non-covalent diastereomeric complexes with the enantiomers of D-Phenylglycine.[18] This interaction causes the protons of the D- and L-enantiomers to experience slightly different magnetic environments, resulting in separate, resolvable signals in the ¹H NMR spectrum.[19][20] The enantiomeric excess can be determined by integrating these distinct signals.[18] While not typically used for routine release testing due to lower sensitivity, it is an excellent method for confirming the identity and purity of reference standards or investigating out-of-specification results.

Conclusion

The validation of the enantiomeric excess of D-Phenylglycine hydrochloride is a critical process that demands a robust, specific, and reliable analytical method. Chiral HPLC on a macrocyclic glycopeptide stationary phase stands out as the premier choice for routine quality control, offering direct analysis without derivatization. However, a comprehensive understanding of alternative and orthogonal techniques like chiral GC, SFC, and NMR spectroscopy is essential for robust method development and problem-solving. By adhering to the principles of method validation outlined in ICH Q2(R1) and implementing rigorous, self-validating system suitability tests, researchers and drug developers can ensure the stereochemical integrity of this vital pharmaceutical building block.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Center for Biotechnology Information. Available from: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Center for Biotechnology Information. Available from: [Link]

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. National Center for Biotechnology Information. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. Royal Society of Chemistry. Available from: [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available from: [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available from: [Link]

  • Derivatization of Chiral Amino Acids in Supercritical Carbon Dioxide. Analytical Chemistry. Available from: [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available from: [Link]

  • Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. Available from: [Link]

  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. Scirp.org. Available from: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. Available from: [Link]

  • A Review on Chiral Columns/Stationary Phases for HPLC. ResearchGate. Available from: [Link]

  • Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. SciELO. Available from: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Royal Society of Chemistry. Available from: [Link]

  • MONOGRAPHS (USP). Available from: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]

  • Determination of enantiomeric excess. University of Bath. Available from: [Link]

  • CD spectra of in situ formed Mo-complexes of D-phenylglycine (1)... ResearchGate. Available from: [Link]

  • SFC for chiral separations in bioanalysis. PubMed. Available from: [Link]

  • Enabling chiral separations in discovery chemistry with open-access chiral supercritical fluid chromatography. PubMed. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Chiral Separation by Supercritical Fluid Chromatography (SFC). ResearchGate. Available from: [Link]

  • Circular Dichroism Spectroscopy. Biophysics Instrumentation Facility, University of Wisconsin-Madison. Available from: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. ACS Publications. Available from: [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. Available from: [Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available from: [Link]

  • Monographs, Part I. Available from: [Link]

  • Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. International Journal of Mass Spectrometry. Available from: [Link]

  • Beginners guide to circular dichroism. Macquarie University. Available from: [Link]

  • 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. Available from: [Link]

  • Quantitative first principles calculations of protein circular dichroism in the near-ultraviolet. National Center for Biotechnology Information. Available from: [Link]

  • Impurity Control in the European Pharmacopoeia. EDQM. Available from: [Link]

  • Phenylglycine Impurities and Related Compound. Veeprho Pharmaceuticals. Available from: [Link]

  • Glycine Type of Posting Revision Bulletin, Postponement. USP-NF. Available from: [Link]

  • Glycine. Available from: [Link]

  • Impurity Control in the European Pharmacopoeia. EDQM. Available from: [Link]

  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available from: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of D-Phenylglycine Derivatives Versus the Parent Compound

Introduction: The D-Phenylglycine Scaffold in Medicinal Chemistry D-Phenylglycine, a non-proteinogenic α-amino acid, represents a foundational chiral building block in modern medicinal chemistry.[1] While its direct ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The D-Phenylglycine Scaffold in Medicinal Chemistry

D-Phenylglycine, a non-proteinogenic α-amino acid, represents a foundational chiral building block in modern medicinal chemistry.[1] While its direct therapeutic applications are limited, its rigid structure, featuring a phenyl group directly attached to the α-carbon, makes it an invaluable scaffold for synthesizing a vast array of biologically active molecules.[2] Most notably, D-Phenylglycine is a critical side-chain precursor in the industrial synthesis of semi-synthetic β-lactam antibiotics, including ampicillin, cephalexin, and cefradine.[3][4][5]

The inherent value of this scaffold lies in its capacity for chemical modification. By derivatizing the parent D-Phenylglycine molecule—modifying its carboxyl group, amino group, or substituting the phenyl ring—researchers can systematically alter its physicochemical properties. This strategic modification allows for the fine-tuning of molecular interactions with biological targets, leading to compounds with enhanced potency, selectivity, and novel therapeutic activities far exceeding that of the parent structure. This guide provides a comparative analysis of the biological activities of various D-Phenylglycine derivatives against the parent compound, supported by experimental data and protocols, to illuminate the structure-activity relationships that drive modern drug discovery.

Comparative Analysis of Biological Activities

The derivatization of D-Phenylglycine unlocks a remarkable spectrum of biological activities not prominently observed in the parent compound. Below, we compare key therapeutic areas where these derivatives have shown significant promise.

Antimicrobial Activity

While D-Phenylglycine is a component of many antibiotics, its intrinsic antimicrobial activity is moderate. However, simple substitutions on the phenyl ring can modulate this activity. A comparative study on various derivatives against Escherichia coli highlights these differences.[6]

Causality of Experimental Choice: The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are gold-standard methods in microbiology for quantifying the antimicrobial potency of a compound. MIC determines the lowest concentration required to inhibit visible bacterial growth, while MBC identifies the lowest concentration needed to kill 99.9% of the initial bacterial inoculum. This two-pronged approach distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) effects, providing a comprehensive profile of antimicrobial efficacy.

Table 1: Comparative Antibacterial Activity against Escherichia coli

Compound Substitution MIC (mg/L) MBC (mg/L) Reference
D-Phenylglycine (Parent) None 125 250 [6]
p-dimethylaminophenylglycine p-N(CH₃)₂ 62.5 - 125 125 - 250 [6]
m-methylphenylglycine m-CH₃ 62.5 - 125 125 - 250 [6]
m-bromophenylglycine m-Br 62.5 - 125 125 - 250 [6]
p-chlorophenylglycine p-Cl 62.5 - 125 125 - 250 [6]

| o-bromophenylglycine | o-Br | 62.5 - 125 | 125 - 250 |[6] |

As indicated in the data, while the parent compound is active, derivatives with substitutions like dimethylamino, methyl, bromo, and chloro groups can achieve similar or slightly improved inhibitory concentrations.[6]

Further complex derivatization, such as incorporating 1,3,4-oxadiazole-2-thioether moieties, has yielded compounds with potent antifungal activity against plant pathogens like Thanatephorus cucumeris and Nigrospora oryzae, a property not associated with the parent D-Phenylglycine.[7][8]

Neurological Activity: mGluR Antagonism

One of the most significant gains from D-Phenylglycine derivatization is the generation of potent antagonists for metabotropic glutamate receptors (mGluRs), which are crucial G-protein coupled receptors involved in modulating synaptic plasticity and neuronal excitability.[9][10] The parent compound shows negligible activity at these receptors. Derivatives, particularly those with additional acidic groups or α-alkyl substitutions, have proven to be effective antagonists.[9][11]

Causality of Experimental Choice: The biological activity at mGluRs is typically assessed by measuring the modulation of second messenger signaling pathways. For one group of mGluRs, activation leads to phosphoinositide (PI) hydrolysis, which can be quantified by measuring the accumulation of radiolabeled inositol monophosphate ([³H]-IP₁).[9][12] For another group, receptor activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, which can be measured via competitive binding assays.[10] These functional assays provide direct evidence of a compound's agonist or antagonist effects on the receptor's signaling cascade.

Table 2: Antagonist Activity of Phenylglycine Derivatives at mGluRs

Derivative Activity Type Key Parameter Value Reference
(+)-α-methyl-4-carboxyphenylglycine (M4CPG) PI-linked mGluR Antagonist Kp 0.184 mM [9][10]
(RS)-α-ethyl-4-carboxyphenylglycine (E4CPG) PI-linked mGluR Antagonist Kp 0.367 mM [9][10]

| (RS)-α-methyl-3-carboxymethylphenylglycine (M3CMPG) | cAMP-linked mGluR Antagonist | IC₅₀ vs L-CCG-1 | 0.4 µM |[9][10] |

These results demonstrate that strategic modifications, such as adding a methyl group to the alpha-carbon and a carboxyl group to the phenyl ring, transform the inert D-Phenylglycine scaffold into a potent modulator of critical neurological receptors.[9][10]

mGluR_Signaling cluster_0 Cell Membrane cluster_1 Downstream Effects mGluR mGluR Gq Gq Protein mGluR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Derivative Phenylglycine Derivative (Antagonist) Derivative->mGluR Blocks caption Simplified mGluR (Gq-coupled) Antagonism Pathway.

Simplified mGluR (Gq-coupled) Antagonism Pathway.
Anticonvulsant Activity

Building upon the phenylglycine scaffold, chemists have developed hybrid molecules with potent, broad-spectrum anticonvulsant properties.[13] By merging structural fragments of known anticonvulsants with a phenylglycinamide core, researchers have created derivatives effective in multiple preclinical seizure models, an activity entirely absent in the parent D-Phenylglycine.[14][15]

Causality of Experimental Choice: The Maximal Electroshock (MES) test and the 6 Hz psychomotor seizure model are widely accepted screening paradigms in the discovery of new anticonvulsants. The MES test identifies compounds effective against generalized tonic-clonic seizures, while the 6 Hz model is particularly valuable for detecting agents that may treat drug-resistant forms of epilepsy. Evaluating compounds in both models provides a robust assessment of their potential broad-spectrum efficacy.[13][14]

Table 3: Anticonvulsant Efficacy of Phenylglycinamide Derivatives in Mice

Derivative MES Test ED₅₀ (mg/kg) 6 Hz (32 mA) Test ED₅₀ (mg/kg) Reference
Compound 53 89.7 29.9 [13]
Compound 60 73.6 24.6 [13]

| Compound 30 | 45.6 | 39.5 |[14] |

The data clearly show that these complex derivatives possess significant in vivo antiseizure activity, highlighting a therapeutic avenue completely unlocked through chemical modification of the original D-Phenylglycine structure.[13][14]

Anti-inflammatory Activity

Derivatization of D-Phenylglycine has also led to the discovery of compounds with significant anti-inflammatory properties. A series of N-(4-substituted phenyl)glycine derivatives demonstrated notable activity in reducing inflammation in a standard animal model.[16][17]

Causality of Experimental Choice: The carrageenan-induced rat paw edema assay is a classic and reliable model for evaluating acute inflammation.[16] Injection of carrageenan, a seaweed polysaccharide, into a rat's paw elicits a predictable inflammatory response characterized by swelling (edema). The ability of a test compound to reduce the volume of this swelling compared to a control group provides a quantitative measure of its anti-inflammatory potential.[17]

Table 4: Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Derivatives

Derivative % Inhibition of Edema (at 50 mg/kg) Reference
Compound 6 51.82 [16][17]
Compound 7 43.80 [16][17]

| Compound 3 | 40.39 |[16][17] |

These findings illustrate that attaching the phenylglycine moiety to other chemical structures can produce derivatives with potent anti-inflammatory effects, a property not associated with the parent amino acid.[16][17]

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies for key assays are provided below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a test compound against a bacterial strain like E. coli.

Workflow Diagram

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-well Plate start->prep_compound inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate controls Include Positive (bacteria only) & Negative (broth only) Controls inoculate->controls incubate Incubate Plate (e.g., 37°C for 18-24h) controls->incubate read Visually Inspect for Turbidity incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic end End determine_mic->end

Workflow for MIC Determination via Broth Microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the test compound (e.g., D-Phenylglycine derivative) in a suitable solvent (like DMSO or water) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the positive control (no compound).

  • Inoculum Preparation: Culture E. coli in MHB to log phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in fresh MHB to achieve a final target concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well (wells 1-12), resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL. The compound concentrations are now halved.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: Carrageenan-Induced Rat Paw Edema Assay

This protocol describes the in vivo method for assessing the anti-inflammatory activity of a compound.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Wistar rats (150-200g). Allow them to acclimatize to laboratory conditions for at least one week with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference standard group (e.g., Indomethacin), and test groups receiving different doses of the D-Phenylglycine derivatives. Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time t.

Conclusion

D-Phenylglycine serves as a quintessential example of a privileged scaffold in medicinal chemistry. In its parent form, its biological activity is modest and its primary value is as a synthetic precursor. However, through targeted chemical derivatization, this simple amino acid is transformed into a diverse collection of potent and selective molecules. The addition of functional groups and the fusion with other pharmacophores unlock a wide range of therapeutic activities, including antimicrobial, neurological, anticonvulsant, and anti-inflammatory effects. The comparative data presented herein underscore a fundamental principle of drug discovery: the parent compound is often just the starting point. The true therapeutic potential is frequently realized in its derivatives, where strategic chemical modifications translate into profound and clinically relevant biological activity.

References

  • Jane, D. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 114(8), 1623–1628. [Link]

  • Birse, E. F., et al. (1993). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Neuroscience, 52(3), 481-488. [Link]

  • Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342. [Link]

  • Wang, Y. (2011). Bacteriostatic and bactericidal activity of phenylglycine derivative on escherichia coli.
  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1237. [Link]

  • Kaminski, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(12), 3682. [Link]

  • Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 20(1), e202200957. [Link]

  • Wikipedia contributors. (2023). Phenylglycine. Wikipedia, The Free Encyclopedia. [Link]

  • Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]

  • Yuan, Q., et al. (2023). Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry, 16(12), 105347. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Properties and Applications of D-Phenylglycine for Research and Industry. Pharma-intermediate.com. [Link]

  • Schulz, E., et al. (1982). Pharmacological properties of D,L-2-phenylglycine alkylesters with special consideration of their antiinflammatory activity. Agents and Actions Supplements, 10, 119-128. [Link]

  • Zagaja, M., et al. (2019). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 24(19), 3561. [Link]

  • Kaminski, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(14), 3243. [Link]

  • Thomas, N. K., et al. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(6), 751-754. [Link]

Sources

Comparative

A Spectroscopic Guide to the Enantiomers of D-Phenylglycine Hydrochloride: An In-Depth Comparison

In the landscape of pharmaceutical development and chiral chemistry, the precise differentiation of enantiomers is not merely a technicality but a cornerstone of safety, efficacy, and innovation. Enantiomers, non-superim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise differentiation of enantiomers is not merely a technicality but a cornerstone of safety, efficacy, and innovation. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. D-Phenylglycine and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals, including antibiotics and semi-synthetic penicillins. Consequently, the ability to rigorously distinguish between D- and L-Phenylglycine hydrochloride is of paramount importance.

This guide provides a comprehensive spectroscopic comparison of the D- and L-enantiomers of Phenylglycine hydrochloride. We will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Foundation: Chirality and Spectroscopic Distinction

Chirality arises from the three-dimensional arrangement of atoms in a molecule. In the case of Phenylglycine, the α-carbon is a stereocenter, bonded to four different groups: a hydrogen atom, an amino group, a carboxyl group, and a phenyl group. This arrangement gives rise to two enantiomers: D-(-)-α-Phenylglycine and L-(+)-α-Phenylglycine. While these enantiomers share identical physical properties such as melting point, solubility, and spectroscopic signatures in achiral environments (e.g., standard infrared and nuclear magnetic resonance spectroscopy), they interact differently with plane-polarized light and other chiral entities. This differential interaction is the key to their spectroscopic distinction.

Vibrational Circular Dichroism (VCD): A Definitive Chiroptical Signature

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[1][2] Because VCD is sensitive to the three-dimensional arrangement of atoms, it provides a unique fingerprint of a molecule's absolute configuration in solution.[3][4] For enantiomers, the VCD spectra are expected to be mirror images of each other, exhibiting equal magnitude but opposite signs for corresponding vibrational bands.[5]

Interpreting the VCD Spectra of D- and L-Phenylglycine Hydrochloride

The VCD spectrum of a chiral molecule is intricately linked to its conformational flexibility and its interaction with the solvent. For D- and L-Phenylglycine hydrochloride in solution, the VCD signals in the mid-infrared region (typically 900-1800 cm⁻¹) are particularly informative. These signals arise from the vibrational modes of the molecule, including the C=O stretching of the carboxylic acid, N-H bending of the ammonium group, and various skeletal vibrations coupled to the chiral center.

By comparing the experimental VCD spectrum of an unknown sample to the spectra of authentic D- and L-Phenylglycine hydrochloride standards, a direct and unambiguous identification of the enantiomer can be made. Furthermore, coupling experimental VCD with quantum chemical calculations allows for the ab initio determination of the absolute configuration without the need for a reference standard.[4][6]

Experimental Protocol: Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To acquire the VCD and infrared (IR) spectra of D- and L-Phenylglycine hydrochloride to determine their absolute configuration.

Materials:

  • D-Phenylglycine hydrochloride

  • L-Phenylglycine hydrochloride

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • VCD Spectrometer (e.g., BioTools ChiralIR-2X)[3]

  • IR sample cell with BaF₂ windows (path length ~100 µm)[4]

Procedure:

  • Sample Preparation: Prepare a solution of the Phenylglycine hydrochloride enantiomer in the chosen deuterated solvent at a concentration of approximately 0.1 M.[4] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Purge the VCD spectrometer with dry air or nitrogen to minimize water vapor interference.[6]

    • Set the spectral resolution to 4 cm⁻¹.[6]

  • Data Acquisition:

    • Acquire a background spectrum of the pure solvent in the same sample cell.

    • Acquire the VCD and IR spectra of the sample solution. Data collection for several hours (e.g., 4-8 hours) is common to achieve a good signal-to-noise ratio.[7]

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum to obtain the final IR spectrum.

    • Process the raw VCD data according to the instrument's software protocols.

Causality Behind Experimental Choices:

  • Deuterated Solvents: Deuterated solvents are used to minimize the overlap of solvent absorption bands with the sample's signals in the mid-IR region.[6]

  • Concentration and Path Length: The chosen concentration and path length ensure that the absorbance is within the optimal range for VCD measurements, typically between 0.5 and 1.5 absorbance units.

  • Extended Data Acquisition: VCD signals are typically 3 to 5 orders of magnitude weaker than IR absorption signals, necessitating longer acquisition times to achieve an adequate signal-to-noise ratio.[5]

Electronic Circular Dichroism (ECD): Probing Chiral Electronic Transitions

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet (UV) and visible light.[8] ECD arises from electronic transitions within a chiral molecule and is particularly sensitive to the spatial arrangement of chromophores relative to the stereocenter(s). The aromatic phenyl group in Phenylglycine acts as a chromophore, giving rise to characteristic ECD signals.

Interpreting the ECD Spectra of D- and L-Phenylglycine Hydrochloride

Similar to VCD, the ECD spectra of enantiomers are mirror images.[9] For D- and L-Phenylglycine hydrochloride, the ECD spectrum in the UV region (typically 200-300 nm) will show Cotton effects corresponding to the electronic transitions of the phenyl ring. The signs and magnitudes of these Cotton effects are directly related to the absolute configuration of the molecule. A positive Cotton effect for the D-enantiomer will correspond to a negative Cotton effect of equal magnitude for the L-enantiomer.[10]

Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To obtain the ECD spectra of D- and L-Phenylglycine hydrochloride to confirm their enantiomeric identity.

Materials:

  • D-Phenylglycine hydrochloride

  • L-Phenylglycine hydrochloride

  • Spectroscopic grade solvent (e.g., methanol, water)

  • ECD Spectropolarimeter

  • Quartz cuvette (path length 0.1 cm or 1 cm)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Phenylglycine hydrochloride enantiomer in the chosen solvent. The concentration should be adjusted to yield a UV absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

  • Instrument Setup:

    • Set the desired wavelength range (e.g., 190-350 nm).

    • Set the scanning speed, data pitch, and bandwidth according to the instrument's recommendations for optimal signal-to-noise.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the ECD spectrum of the sample solution. Multiple scans are typically averaged to improve the signal quality.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum to obtain the final ECD spectrum.

Causality Behind Experimental Choices:

  • Solvent Selection: The solvent should be transparent in the UV region of interest and should not interact with the sample in a way that significantly alters its conformation.

  • Concentration and Path Length: These parameters are crucial for obtaining high-quality ECD spectra and are determined by Beer's Law to ensure the absorbance is within the linear range of the detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral Discrimination through Diastereomeric Interactions

In an achiral solvent, the NMR spectra of enantiomers are identical because the magnetic environments of corresponding nuclei are the same. However, enantiomers can be distinguished using NMR spectroscopy by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[11][12]

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[13][14] The different spatial arrangements of these complexes lead to distinct magnetic environments for the nuclei of the analyte, resulting in separate signals for each enantiomer in the NMR spectrum.

  • Chiral Derivatizing Agents (CDAs): These reagents react with the analyte to form stable diastereomers, which have different physical and spectroscopic properties, including distinct NMR spectra.

For Phenylglycine hydrochloride, the use of a CSA is a non-destructive and often simpler approach.

Interpreting the ¹H NMR Spectra with a Chiral Solvating Agent

Upon addition of a suitable CSA to a racemic or enantiomerically enriched sample of Phenylglycine hydrochloride, the proton signals, particularly the α-proton and the aromatic protons, are expected to split into two sets of resonances, one for each diastereomeric complex. The chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination. The relative integration of these separated signals can be used to determine the enantiomeric excess (% ee) of the sample.[15]

Experimental Protocol: ¹H NMR Spectroscopy with a Chiral Solvating Agent

Objective: To resolve the ¹H NMR signals of D- and L-Phenylglycine hydrochloride using a chiral solvating agent and to determine the enantiomeric excess.

Materials:

  • D-Phenylglycine hydrochloride

  • L-Phenylglycine hydrochloride

  • Racemic Phenylglycine hydrochloride

  • Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the Phenylglycine hydrochloride sample (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.6 mL) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add a molar equivalent of the chiral solvating agent.

    • Gently mix the solution to ensure homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Compare the spectrum of the mixture to the initial spectrum to identify the split signals.

    • Integrate the separated signals corresponding to the D- and L-enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [|Integration(D) - Integration(L)| / (Integration(D) + Integration(L))] x 100.

Causality Behind Experimental Choices:

  • Choice of CSA: The CSA should have functional groups that can interact with the analyte through mechanisms such as hydrogen bonding, π-π stacking, or dipole-dipole interactions to form distinct diastereomeric complexes.

  • Molar Ratio: A 1:1 molar ratio of analyte to CSA is often a good starting point, but optimization may be necessary to achieve the best resolution.

  • Solvent: The solvent should dissolve both the analyte and the CSA and should not interfere with their interaction.

Infrared (IR) Spectroscopy: A Foundational, Achiral View

Standard infrared spectroscopy is not a primary technique for distinguishing enantiomers in an achiral environment, as the vibrational modes of enantiomers are identical. Therefore, the IR spectra of D- and L-Phenylglycine hydrochloride in a non-chiral solvent or as a KBr pellet are expected to be superimposable. However, IR spectroscopy is an essential tool for confirming the identity and purity of the compound by identifying its characteristic functional groups.

The IR spectrum of Phenylglycine hydrochloride will exhibit characteristic absorption bands for the ammonium group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the phenyl group (C-H and C=C stretching).

Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
N-H stretch (ammonium)3200-2800 (broad)
C-H stretch (aromatic)3100-3000
C=O stretch (carboxylic acid)1730-1700
N-H bend (ammonium)1600-1500
C=C stretch (aromatic)1600-1450
Table 1: Characteristic Infrared Absorption Bands for Phenylglycine Hydrochloride.

Summary of Spectroscopic Comparisons

Spectroscopic Technique D-Phenylglycine HCl L-Phenylglycine HCl Racemic Phenylglycine HCl Key for Chiral Distinction
Vibrational Circular Dichroism (VCD) Specific VCD spectrum (e.g., positive and negative bands)Mirror-image VCD spectrum to D-enantiomerNo VCD signalYes, definitive
Electronic Circular Dichroism (ECD) Specific ECD spectrum (e.g., positive/negative Cotton effects)Mirror-image ECD spectrum to D-enantiomerNo ECD signalYes, definitive
¹H NMR (with Chiral Solvating Agent) Single set of resonances for the diastereomeric complexSingle set of resonances at different chemical shifts from DTwo sets of resonances of equal intensityYes, allows for quantification
Infrared (IR) Spectroscopy Identical to L-enantiomerIdentical to D-enantiomerIdentical to pure enantiomersNo
Table 2: Comparative Summary of Spectroscopic Signatures.

Visualizing the Workflow

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_results Data Interpretation Sample Phenylglycine HCl (Unknown Enantiomer) VCD VCD Spectroscopy Sample->VCD ECD ECD Spectroscopy Sample->ECD NMR NMR with CSA Sample->NMR IR IR Spectroscopy Sample->IR VCD_Result Mirror-Image Spectra (Absolute Configuration) VCD->VCD_Result ECD_Result Mirror-Image Spectra (Absolute Configuration) ECD->ECD_Result NMR_Result Signal Splitting (Enantiomeric Excess) NMR->NMR_Result IR_Result Functional Group ID (Identity Confirmation) IR->IR_Result

Caption: Experimental workflow for the spectroscopic analysis of Phenylglycine HCl enantiomers.

Conclusion

The spectroscopic comparison of D- and L-Phenylglycine hydrochloride enantiomers showcases the power and specificity of modern analytical techniques. While foundational methods like infrared spectroscopy confirm chemical identity, chiroptical techniques such as VCD and ECD provide definitive information about the absolute configuration. Furthermore, NMR spectroscopy in a chiral environment offers a robust method for quantifying enantiomeric purity. A multi-faceted approach, leveraging the strengths of each of these techniques, provides a comprehensive and self-validating system for the characterization of these crucial chiral building blocks. This guide serves as a practical resource, enabling researchers to make informed experimental choices and to confidently interpret the resulting spectroscopic data in their pursuit of stereochemically pure and well-characterized molecules.

References

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]

  • UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral population analysis: a real space visualization of X-ray circular dichroism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Retrieved from [Link]

  • ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 3). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Phenylglycine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]

  • Unknown. (n.d.). 1H and 12C NMR spectra of some amino acids. Retrieved from [Link]

  • SciELO. (n.d.). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Retrieved from [Link]

  • HUSCAP. (2023, November 14). Vibrational circular dichroism spectroscopy in the CD, X≡Y, and X=Y=Z stretching region. Retrieved from [Link]

  • ACS Publications. (2023, January 10). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Retrieved from [Link]

  • Unknown. (n.d.). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, November 7). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Retrieved from [Link]

  • Unknown. (n.d.). VCD - Proteins, Structure and Methods. Retrieved from [Link]

  • MDPI. (2013, January 7). VCD Studies on Chiral Characters of Metal Complex Oligomers. Retrieved from [Link]

  • Unknown. (n.d.). polymeric materials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

  • BioTools. (n.d.). Questions and Answers about VCD for an Organic or Medicinal Chemist. Retrieved from [Link]

  • LabMed Discovery. (n.d.). Chiral drugs. Retrieved from [Link]

  • Los Alamos National Laboratory. (n.d.). experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral and Isomeric Discrimination of Chiral Molecular Ions by Cold Ion Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Retrieved from [Link]

  • Unknown. (2017, March 14). Exciton Coupling of Phenylalanine Reveals Conformational Changes of Cationic Peptides. Retrieved from [Link]

  • DTU Research Database. (n.d.). Structural characterization of chiral molecules using VCD spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Phenylglycine Amphiphile-Metal Ion Chiral Supramolecular Nanozymes for Enantioselective Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The circular dichroism spectra of L-and D-phenylalanine. (a and b) Are.... Retrieved from [Link]

  • ResearchGate. (n.d.). Peak height changes for l-phenylglycine and d-phenylglycine in the function of the binary sample storage time. Chromatographic column. Retrieved from [Link]

Sources

Validation

Performance of different chromatography columns for D-Phenylglycine separation.

An in-depth understanding of enantioselective chromatography is critical when working with non-proteinogenic amino acids like D-Phenylglycine (D-Phg). As a vital chiral building block for beta-lactam antibiotics (e.g., a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of enantioselective chromatography is critical when working with non-proteinogenic amino acids like D-Phenylglycine (D-Phg). As a vital chiral building block for beta-lactam antibiotics (e.g., ampicillin and cephalexin), the optical purity of D-Phg directly impacts pharmaceutical efficacy.

When developing a separation method for D-Phg, chromatographers face a distinct challenge: underivatized phenylglycine is a highly polar, zwitterionic molecule. Standard reversed-phase columns (such as traditional C18 or Silica-C phases) lack chiral selectors and fail to retain such polar analytes, typically causing them to elute at or near the void volume[1]. Therefore, specialized Chiral Stationary Phases (CSPs) are mandatory.

This guide objectively compares the two most effective CSPs for D-Phg separation—Macrocyclic Glycopeptides and Chiral Crown Ethers—detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.

Mechanistic Causality of Chiral Selectors

Macrocyclic Glycopeptides (Teicoplanin CSPs)

Columns such as the Chirobiotic™ T utilize the amphoteric glycopeptide teicoplanin, which is covalently bonded to a silica support[2].

  • The Mechanism: Teicoplanin is a complex macrocycle with multiple chiral centers. It engages the zwitterionic D-Phg through a multi-modal interaction network, including hydrogen bonding, pi-pi aromatic stacking, dipole stacking, and steric hindrance[2].

  • Causality & Performance: Because teicoplanin can interact with the native zwitterionic state of the amino acid, it performs exceptionally well in mild, aqueous-organic mobile phases. Increasing the concentration of organic modifiers (like methanol or ethanol) directly increases both retention and enantioselectivity[2]. In this system, L-phenylglycine elutes first with a highly symmetrical band profile. Conversely, D-phenylglycine is more strongly retained and often exhibits a tailing band profile. This tailing is not due to column overload, but rather the presence of secondary chiral adsorption sites on the teicoplanin structure that selectively interact with the D-enantiomer[2].

Chiral Crown Ethers (CROWNPAK CSPs)

Columns such as the CROWNPAK® CR(+) and CR(-) rely on a chiral crown ether coated onto a silica support[3].

  • The Mechanism: Enantiorecognition on these phases is strictly dictated by a host-guest inclusion mechanism[4]. The cavity of the chiral crown ether selectively encapsulates primary amines based on spatial fit.

  • Causality & Performance: The critical experimental constraint here is pH. The crown ether can only form a strong inclusion complex if the primary amine of the analyte is fully protonated[4]. Consequently, these columns absolutely require highly acidic mobile phases (typically perchloric acid at pH 1.0 to 2.0)[3]. A major strategic advantage of this platform is the availability of pseudo-enantiomeric phases: substituting the CR(+) column for a CR(-) column perfectly reverses the elution order[3]. This is an invaluable, self-validating feature for trace impurity analysis, ensuring the minor enantiomer is not masked by the tail of the major peak.

Performance Comparison Data

The following table summarizes the quantitative and qualitative performance metrics of these columns compared to a standard C18 baseline.

ParameterTeicoplanin CSP (e.g., Chirobiotic T)Crown Ether CSP (e.g., CROWNPAK CR+)Standard C18 (Control)
Chiral Selector Amphoteric macrocyclic glycopeptideChiral crown etherNone (Hydrophobic alkyl chain)
Primary Mechanism H-bonding, pi-pi stacking, steric fitHost-guest inclusion complexHydrophobic partitioning
Required Eluent Aqueous/Organic (e.g., MeOH/Water)Highly Acidic (pH 1.0 - 2.0, HClO₄)Aqueous/Organic + Ion-pair
Elution Order L-Phg followed by D-PhgD-Phg followed by L-PhgCo-elution (At void volume)
Peak Shape L-Phg (Sym.), D-Phg (Tailing)Symmetrical for both enantiomersPoor retention / Symmetrical
Best Application LC-MS assays, Preparative scalingTrace enantiomeric purity analysisNot applicable for chiral resolution

Visualizing the Separation Workflows

To aid in method development, the following diagrams map out the decision-making process and the molecular interaction pathways.

Workflow Start D/L-Phenylglycine Sample Decision Can the analyte/system tolerate pH 1.0 - 2.0? Start->Decision Crown Crown Ether CSP (e.g., CROWNPAK) Decision->Crown Yes Teico Teicoplanin CSP (e.g., Chirobiotic T) Decision->Teico No CrownMech Requires Perchloric Acid Protonated Amine Inclusion Crown->CrownMech TeicoMech Aqueous/Organic Phase Multi-modal Interactions Teico->TeicoMech

Decision matrix for selecting D-Phenylglycine chiral stationary phases based on pH tolerance.

Mechanism cluster_0 Crown Ether Mechanism cluster_1 Teicoplanin Mechanism Phg D-Phenylglycine (Analyte) Proton Protonated Amine (pH 1-2) Phg->Proton Acidic Eluent Zwitter Zwitterionic State (Mild pH) Phg->Zwitter Neutral Eluent CE Chiral Crown Ether CE->Proton Inclusion Complex Teico Teicoplanin CSP Teico->Zwitter H-Bonds, Pi-Pi

Mechanistic pathways of D-Phenylglycine enantiorecognition on different chiral phases.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems to ensure scientific integrity and reproducible resolution.

Protocol A: Enantiomeric Resolution using Teicoplanin CSP (Chirobiotic T)

This protocol is ideal for LC-MS compatibility and preparative workflows due to the volatility of the mobile phase.

  • Mobile Phase Preparation: Mix 60% Methanol and 40% HPLC-grade water (v/v). Degas ultrasonically for 15 minutes.

  • Sample Preparation: Dissolve the racemic D/L-Phenylglycine standard in the mobile phase to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chirobiotic T (250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • System Suitability & Self-Validation: Inject the racemic mixture. Validate the system by confirming the resolution factor ( Rs​ ) is ≥1.5 . L-Phg must elute first. If the D-Phg peak exhibits excessive tailing ( Tf​>2.0 ), validate the column integrity by slightly adjusting the methanol ratio; retention should scale proportionally with organic modifier concentration[2].

Protocol B: Trace Analysis using Chiral Crown Ether CSP (CROWNPAK CR+)

This protocol is the gold standard for determining trace optical impurities of L-Phg in a D-Phg bulk drug substance.

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (HClO₄) adjusted exactly to pH 1.5. (Caution: Perchloric acid is a strong oxidant; handle in a fume hood with appropriate PPE). Degas thoroughly.

  • Sample Preparation: Dissolve the D-Phg sample in the pH 1.5 mobile phase to ensure complete protonation of the primary amine. Target concentration: 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: CROWNPAK CR(+) (150 mm x 4.0 mm, 5 µm)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 0°C to 25°C (Note: Lowering the temperature significantly enhances the rigidity of the inclusion complex, improving resolution).

    • Detection: UV at 210 nm

  • System Suitability & Self-Validation: Inject the sample. D-Phg will elute first on the CR(+) column, followed by the trace L-Phg impurity. To strictly validate peak identity and rule out co-eluting achiral impurities, perform a secondary injection on a CROWNPAK CR(-) column under identical conditions. The elution order must perfectly reverse (L-Phg followed by D-Phg)[3].

References

  • Phenylglycine and Phenylalanine Separation by HPLC Using Silica‑C. mtc-usa.com. 1

  • Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography. researchgate.net. 2

  • HICHROM - HPLC. hplc.eu. 3

  • Are Highly Stable Covalent Organic Frameworks the Key to Universal Chiral Stationary Phases for Liquid and Gas Chromatographic Separations? acs.org. 4

Sources

Comparative

A Comparative Guide to the Synthesis of D-Phenylglycine: A Cost-Benefit Analysis of Enzymatic versus Chemical Methodologies

Introduction: The Critical Role of D-Phenylglycine and Its Synthesis Challenge D-Phenylglycine, a non-proteinogenic amino acid, stands as a cornerstone in the pharmaceutical industry. Its primary significance lies in its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of D-Phenylglycine and Its Synthesis Challenge

D-Phenylglycine, a non-proteinogenic amino acid, stands as a cornerstone in the pharmaceutical industry. Its primary significance lies in its role as a crucial side-chain for the synthesis of blockbuster semi-synthetic β-lactam antibiotics, including ampicillin, amoxicillin, and cephalexin.[1][2][3] The stereochemistry of this side-chain is paramount; only the D-enantiomer confers the desired biological activity. Consequently, the production of enantiomerically pure D-Phenylglycine is a topic of immense industrial and scientific importance.

Historically, classical chemical synthesis has been the workhorse for its production. However, growing demands for process efficiency, cost-effectiveness, and environmental stewardship have catalyzed the development of elegant and powerful enzymatic alternatives.[4][5] This guide provides a detailed cost-benefit analysis of these two competing paradigms. We will dissect the underlying chemistry, compare process efficiencies, and evaluate the economic and environmental implications, offering researchers, scientists, and drug development professionals the data-driven insights needed to make informed decisions for their applications.

Part 1: The Traditional Approach - Chemical Synthesis

Classical chemical routes to D-Phenylglycine invariably involve two major stages: the initial synthesis of a racemic mixture (DL-Phenylglycine) followed by a separate, often arduous, chiral resolution step.

Racemate Synthesis: The Strecker and Bucherer-Bergs Reactions

The most prevalent methods for producing the racemic precursor are the Strecker synthesis and the Bucherer-Bergs reaction.

  • Strecker Synthesis: This multicomponent reaction, first described in 1850, involves treating an aldehyde (benzaldehyde) with ammonia and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate.[6][7] Subsequent hydrolysis of the nitrile under harsh acidic or basic conditions yields the racemic amino acid, DL-Phenylglycine.[6]

  • Bucherer-Bergs Reaction: This method involves the reaction of a carbonyl compound (benzaldehyde) with ammonium carbonate and potassium cyanide to produce a hydantoin intermediate.[8][9][10] This hydantoin is then hydrolyzed, typically with a strong base, to yield the racemic amino acid.[11]

The primary advantage of these methods is their reliance on readily available, inexpensive bulk chemical feedstocks.[12][13] However, this benefit is heavily counterbalanced by significant drawbacks. The use of highly toxic cyanide salts poses severe safety and environmental risks.[13] Furthermore, the hydrolysis steps demand aggressive reaction conditions, such as high temperatures and the use of strong acids or alkalis, which contribute to high energy consumption and can cause equipment corrosion.[14][15]

The Resolution Hurdle

Since the initial synthesis produces a 1:1 mixture of D- and L-enantiomers, a resolution step is mandatory. The most common industrial method is diastereomeric salt formation, where the racemic mixture is reacted with an expensive, optically pure chiral resolving agent, such as (+)-10-camphorsulphonic acid.[16] The resulting diastereomeric salts exhibit different solubilities, allowing for separation by fractional crystallization.

This resolution step is often the bottleneck of the entire chemical process. It is material- and labor-intensive, and the maximum theoretical yield for the desired D-enantiomer is only 50%, unless the unwanted L-enantiomer is racemized and recycled—a process that adds further complexity and cost.

cluster_0 Racemate Synthesis cluster_1 Chiral Resolution Benzaldehyde Benzaldehyde Racemic_PGN DL-α-Aminonitrile Benzaldehyde->Racemic_PGN Strecker Reaction Racemic_Hydantoin DL-Hydantoin Benzaldehyde->Racemic_Hydantoin Bucherer-Bergs Reaction Ammonia_Cyanide NH₃ + KCN (Strecker) Ammonia_Cyanide->Racemic_PGN Ammonium_Carbonate (NH₄)₂CO₃ + KCN (Bucherer-Bergs) Ammonium_Carbonate->Racemic_Hydantoin Racemic_PG DL-Phenylglycine Racemic_PGN->Racemic_PG Hydrolysis (Harsh Conditions) Racemic_Hydantoin->Racemic_PG Hydrolysis (Harsh Conditions) Diastereomeric_Salts Diastereomeric Salts (D-Salt + L-Salt) Racemic_PG->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent Resolving_Agent->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation D_Salt D-Salt Separation->D_Salt L_Salt L-Salt (Waste or Recycle) Separation->L_Salt D_PG D-Phenylglycine D_Salt->D_PG Acid Cleavage

Figure 1: Workflow for Chemical Synthesis of D-Phenylglycine.

Part 2: The Green Chemistry Paradigm - Enzymatic Synthesis

Biocatalysis, the use of enzymes as catalysts, has emerged as a powerful and sustainable alternative to traditional chemical methods.[17] Enzymatic routes offer exquisite selectivity, allowing for the direct production of the desired enantiomer under mild, environmentally benign conditions.

Key Enzymatic Strategies

Several highly effective enzymatic strategies have been developed and industrialized for D-Phenylglycine synthesis.

  • Kinetic Resolution of Racemic Precursors: This approach begins with a chemically synthesized racemate, but employs an enzyme for the resolution step.

    • Amidase/Acylase-based Resolution: A racemic mixture of DL-phenylglycine amide or N-acetyl-DL-phenylglycine is prepared.[18] An L-specific amidase or acylase enzyme then selectively hydrolyzes the L-enantiomer, leaving the unreacted D-enantiomer (e.g., D-phenylglycine amide) which can be easily separated and hydrolyzed to D-Phenylglycine.[1][19] This method is highly efficient, often achieving excellent separation and high enantiomeric purity.

  • Dynamic Kinetic Resolution (DKR): This is an advanced version of kinetic resolution. A nitrilase enzyme enantioselectively hydrolyzes one enantiomer of racemic phenylglycinonitrile (from a Strecker reaction) to the desired D-amino acid.[20] Crucially, this is coupled with an in situ racemization of the remaining nitrile substrate, allowing the unreactive enantiomer to be continuously converted back into the racemic mixture. This enables a theoretical yield of up to 100% for the desired D-enantiomer.[20]

  • Asymmetric Synthesis via Transaminases: This elegant approach avoids racemates altogether. A D-amino acid transaminase (D-AAT) enzyme catalyzes the asymmetric amination of a prochiral keto-acid (phenylglyoxylate) to directly form D-Phenylglycine with very high enantiomeric excess.[21][22][23] This process requires an amino donor, and sophisticated multi-enzyme cascade systems have been developed to recycle cofactors and drive the reaction to completion.[23]

  • The Hydantoinase/Carbamoylase Process: This chemoenzymatic route starts with a 5-monosubstituted hydantoin, which can be synthesized via the Bucherer-Bergs reaction. A D-specific hydantoinase enzyme first catalyzes the stereoselective ring-opening of the DL-hydantoin to N-carbamoyl-D-phenylglycine.[24] This intermediate is then hydrolyzed by a second enzyme, a D-carbamoylase, to yield D-Phenylglycine.[15][24] This system often incorporates a hydantoin racemase to achieve a dynamic kinetic resolution, pushing yields towards 100%.

cluster_0 Chemoenzymatic Dynamic Kinetic Resolution (DKR) cluster_1 Asymmetric Synthesis Benzaldehyde Benzaldehyde Racemic_PGN DL-Phenylglycinonitrile Benzaldehyde->Racemic_PGN Strecker NH₃ + KCN Strecker->Racemic_PGN Nitrilase D-selective Nitrilase (Enzyme) Racemic_PGN->Nitrilase Racemization In-situ Racemization Racemic_PGN->Racemization D_PG D-Phenylglycine Nitrilase->D_PG Keto_Acid Phenylglyoxylate Transaminase D-Transaminase (Enzyme) Keto_Acid->Transaminase D_PG2 D-Phenylglycine Transaminase->D_PG2 Amino_Donor Amino Donor Amino_Donor->Transaminase

Figure 2: Representative Workflows for Enzymatic Synthesis of D-Phenylglycine.

Part 3: Head-to-Head Comparison - A Cost-Benefit Analysis

To provide a clear, objective comparison, we have summarized the key performance and cost metrics in the table below. The causality behind these differences stems from the fundamental nature of the catalysts: harsh, non-selective chemical reagents versus mild, highly specific biological enzymes.

ParameterChemical Synthesis (e.g., Strecker + Resolution)Enzymatic Synthesis (e.g., DKR or Transaminase)Rationale & Field Insights
Product Quality
Enantiomeric Purity (% ee)Variable; depends heavily on resolution efficiency.Typically > 99%[18][25]Enzymes' active sites provide a chiral environment, ensuring near-perfect stereocontrol. This eliminates the need for extensive chiral purification.
Yield of D-EnantiomerTheoretically ≤ 50% (without racemization).Can approach 100% (with DKR or asymmetric synthesis).[26]Enzymatic DKR and asymmetric synthesis routes convert the entire substrate pool to the desired product, maximizing atom economy.
By-productsSignificant, including undesired enantiomer and salts from resolution.Minimal; often biodegradable buffers and co-solvents.[14]The high specificity of enzymes minimizes side reactions common in chemical synthesis.[27]
Process Conditions
Temperature & PressureOften high temperature and/or pressure.Ambient temperature and atmospheric pressure.[14]Enzymes operate optimally under mild, physiological conditions, drastically reducing energy inputs.[14][17]
pHHarshly acidic or basic.Near-neutral (typically pH 6-9).[19]Mild pH prevents equipment corrosion and degradation of sensitive substrates/products.
SolventsOften uses organic solvents.Primarily aqueous media; can reduce organic solvent use by >90%.[27]Water-based processes are safer, cheaper, and more environmentally friendly.
Cost & Environmental
Raw Materials CostInexpensive bulk chemicals but expensive chiral resolving agents.[16]Substrate cost is variable; key cost is the enzyme itself.[28]Enzyme cost is a significant upfront investment, but immobilization allows for repeated reuse (50+ cycles), drastically lowering the cost per kg of product.
Energy CostsHigh, due to heating/cooling requirements.Low; energy savings can be 40-60%.[14]Operating at ambient temperatures provides a direct and substantial reduction in utility costs.
Waste ManagementHigh; requires treatment of toxic waste (e.g., cyanide) and organic solvents.[14][28]Low; waste is typically biodegradable and requires less intensive treatment.[17]This leads to lower operational costs and easier compliance with environmental regulations.[14]
Safety & HandlingHigh risk due to toxic and corrosive materials.Significantly safer; avoids hazardous reagents.[28]Improved safety reduces the need for specialized containment infrastructure and lowers insurance liability.
E-Factor (kg waste/kg product)High.Very Low.Enzymatic processes are a cornerstone of Green Chemistry, aiming to minimize waste at the source.[17][28]

Experimental Protocols: A Representative Example from Each Domain

To ensure this guide is not merely theoretical, we provide self-validating, high-level protocols for both a chemoenzymatic and a classical chemical approach.

Protocol 1: Chemoenzymatic Synthesis via Dynamic Kinetic Resolution
  • Objective: To synthesize D-Phenylglycine from benzaldehyde using a one-pot Strecker reaction followed by nitrilase-catalyzed dynamic kinetic resolution.

  • Methodology:

    • Strecker Reaction: In a temperature-controlled reactor, combine benzaldehyde, ammonium acetate/ammonia buffer (pH ~9.5), and potassium cyanide. Stir vigorously at 40°C for 2 hours to form racemic phenylglycinonitrile (in-situ).[3][29]

    • Enzymatic Resolution: Introduce whole-cell biocatalysts (e.g., recombinant E. coli) expressing a D-selective nitrilase directly into the reaction mixture.[29] The enzyme will selectively hydrolyze the (R)-phenylglycinonitrile to (R)-phenylglycine (D-Phenylglycine).

    • Dynamic Racemization: The basic conditions of the reaction facilitate the continuous racemization of the unreacted (S)-phenylglycinonitrile, constantly replenishing the substrate pool for the enzyme.

    • Reaction Monitoring: Monitor the reaction progress using chiral HPLC to track the concentrations of both nitrile enantiomers and the D-Phenylglycine product. The reaction is complete when the nitrile substrate is fully consumed.

    • Work-up: Separate the biocatalyst via centrifugation or filtration. Acidify the supernatant to precipitate the D-Phenylglycine product, which can be isolated by filtration and washing. Purity is typically >98% with an enantiomeric excess >99%.

Protocol 2: Classical Chemical Synthesis via Bucherer-Bergs and Resolution
  • Objective: To synthesize D-Phenylglycine from benzaldehyde via a hydantoin intermediate and classical resolution.

  • Methodology:

    • Bucherer-Bergs Reaction: Charge a pressure reactor with benzaldehyde, ammonium carbonate, potassium cyanide, and an aqueous ethanol solvent. Heat the mixture (e.g., 60-110°C) for several hours to form 5-phenylhydantoin.[11]

    • Hydrolysis: Cool the reaction mixture and add a strong base (e.g., NaOH solution). Heat under reflux to hydrolyze the hydantoin ring, forming the sodium salt of DL-Phenylglycine.

    • Isolation of Racemate: Carefully neutralize the solution with a strong acid (e.g., HCl) to the isoelectric point of phenylglycine to precipitate the racemic DL-Phenylglycine. Filter and dry the solid.

    • Diastereomeric Salt Formation: Dissolve the DL-Phenylglycine and an equimolar amount of (+)-10-camphorsulphonic acid in a suitable hot solvent (e.g., aqueous methanol).[16]

    • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt (D-phenylglycine-(+)-camphorsulfonate) will crystallize out. Isolate by filtration. Several recrystallizations may be needed to achieve high diastereomeric purity.

    • Liberation of D-Amino Acid: Dissolve the purified diastereomeric salt in water and add a base (e.g., ammonia) to neutralize the sulfonic acid, precipitating the pure D-Phenylglycine. Filter, wash, and dry the final product.

Conclusion: An Unmistakable Shift Towards Biocatalysis

While traditional chemical synthesis of D-Phenylglycine is a well-established process, a thorough cost-benefit analysis reveals that it is beset by fundamental inefficiencies and environmental liabilities. The reliance on toxic reagents, harsh conditions, and a cumbersome resolution step that halves the theoretical yield results in high energy consumption, significant waste generation, and safety concerns.

In contrast, enzymatic synthesis represents a paradigm shift towards efficiency and sustainability.[14][27] The exquisite selectivity of enzymes allows for the direct production of highly pure D-Phenylglycine, often in near-quantitative yields, under mild, aqueous conditions.[25][26] Although the initial cost of the enzyme can be a consideration, the ability to immobilize and reuse the biocatalyst over many cycles makes the process highly economical at an industrial scale.

For researchers, scientists, and drug development professionals, the choice is becoming increasingly clear. When factoring in the total process cost—including raw materials, energy, waste disposal, and safety—and the superior product quality, enzymatic routes are not just the "greener" option, but frequently the more economically advantageous one. The future of D-Phenylglycine synthesis, and indeed that of many chiral pharmaceuticals, undoubtedly lies in harnessing the precision and power of biocatalysis.

References

  • Process for the enzymatic resolution of dl-phenyl glycine amide into its optically active antipodes.
  • Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. Infinita Biotech.
  • Does enzymatic catalysis lead to more sustainable chemicals production?
  • Biocatalytic Synthesis of Natural and Non‐Natural α‐Amino Acids.
  • Resolution of DL-Phenylglycine by Penicillin G acylase. PubMed.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • Enzymic resolution of DL-phenylglycine.
  • Asymmetric synthesis of unnatural L-amino acids using thermophilic aromatic L-amino acid transaminase.
  • Green Chemistry: The Role of Enzymes in Sustainable Solutions. Amano Enzyme Inc.
  • Enzymes & Sustainability. EnzymeWizard.
  • Biocatalytic Synthesis of N-Protected α-Amino Acids through 1,3-Nitrogen Migration by Nonheme Iron Enzymes. Journal of the American Chemical Society.
  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. PMC.
  • Production of d-alpha-phenylglycine.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • Production of D-phenylglycine-related amino acids by immobilized microbial cells. PubMed.
  • Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as bioc
  • Synthesis method of D-phenylglycine and DL-phenylglycine.
  • De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Str
  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC.
  • Advances in Enzym
  • Process for the preparation of DL-phenylglycine esters.
  • High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system. Lookchem.
  • Synthesis and Characteriz
  • Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Bucherer–Bergs reaction. Wikipedia.
  • Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase
  • Bucherer-Bergs Reaction. Organic Chemistry Portal.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of D-Phenylglycine Hydrochloride

Welcome, colleagues. In our pursuit of novel therapeutics and scientific advancement, the responsible management of chemical reagents is a non-negotiable cornerstone of our work.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, colleagues. In our pursuit of novel therapeutics and scientific advancement, the responsible management of chemical reagents is a non-negotiable cornerstone of our work. D-Phenylglycine hydrochloride, a common building block in synthetic chemistry, demands our full attention not only in its application but also in its disposal. This guide moves beyond mere procedural checklists to provide a comprehensive, scientifically-grounded framework for managing D-Phenylglycine hydrochloride waste. Our goal is to ensure operational safety, maintain regulatory compliance, and uphold our commitment to environmental stewardship.

Section 1: Hazard Characterization and Regulatory Classification

Before any disposal protocol can be established, we must first understand the material's inherent characteristics and how they are classified under environmental law. D-Phenylglycine hydrochloride is an acidic, organic solid. Safety Data Sheets (SDS) consistently identify it as a substance that causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3].

Under the United States Environmental Protection Agency (EPA) regulations defined by the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[4][5]. Due to its acidic nature, D-Phenylglycine hydrochloride waste falls under the Corrosivity (D002) characteristic.

This classification is critical. It legally obligates us, the waste generators, to manage this substance under a "cradle-to-grave" system—meaning we are responsible for its safe handling from the moment it is declared waste until its final, documented disposal by a licensed facility[6].

Section 2: The Disposal Workflow: A Decision-Making Framework

To streamline the disposal process, we can visualize the decision-making logic. The following workflow diagram outlines the primary pathways for managing D-Phenylglycine hydrochloride waste, from initial generation to final disposition.

G cluster_0 Waste Generation & Initial Assessment cluster_1 Disposal Pathways cluster_2 On-Site Accumulation & Pickup cluster_3 Final Disposition (Off-Site) start D-Phenylglycine HCl Waste Generated decision Spill or Bulk/Expired Product? start->decision spill Small Spill (<10g) decision->spill Spill bulk Bulk / Unused Product decision->bulk Bulk absorb 1. Absorb with Inert Material (e.g., Vermiculite) spill->absorb package 1. Secure in Original or Approved Waste Container bulk->package collect 2. Collect all materials into a labeled Hazardous Waste container absorb->collect label_waste 2. Label Container: 'Hazardous Waste', Chemical Name, Accumulation Date package->label_waste saa Store in Designated Satellite Accumulation Area (SAA) collect->saa label_waste->saa ehs Request Pickup by Institutional EHS saa->ehs hauler Licensed Hazardous Waste Hauler ehs->hauler incineration High-Temperature Incineration (with NOx scrubbing) hauler->incineration Primary Method landfill Secure Chemical Landfill (Post-Treatment/Stabilization Only) hauler->landfill Secondary Method

Caption: Disposal decision workflow for D-Phenylglycine hydrochloride.

Section 3: Pre-Disposal Handling and Storage: The Foundation of Safety

Proper handling before disposal is paramount to preventing accidental exposure or release. All personnel must adhere to the following protocols.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified in the SDS. The following table summarizes the minimum requirements for handling D-Phenylglycine hydrochloride waste.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically-resistant gloves, inspected before use.Prevents skin contact and irritation[1][7].
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against dust particles and splashes, preventing serious eye irritation or damage[8].
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95) required if handling generates dust or aerosols in poor ventilation.Prevents inhalation which may cause respiratory tract irritation[2][7].
Segregation and Containerization
  • Chemical Incompatibility: Store D-Phenylglycine hydrochloride waste separately from strong bases and oxidizing agents to prevent violent reactions[8].

  • Container Selection: Use only approved hazardous waste containers that are in good condition, compatible with the chemical, and can be securely sealed.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("D-Phenylglycine hydrochloride"), and the date when waste was first added (the accumulation start date). This is a strict RCRA requirement.

Section 4: Detailed Disposal Protocols

The appropriate disposal procedure depends on the nature and quantity of the waste.

Protocol A: Small Spill Management (<10g)

This protocol is for the immediate cleanup and disposal of minor spills.

  • Secure the Area: Alert personnel in the immediate vicinity.

  • Don PPE: Wear all PPE as specified in the table above.

  • Contain and Absorb: Do not use water. Cover the spill with an inert absorbent material like vermiculite, clay, or sand to prevent dust from becoming airborne.

  • Collect Waste: Carefully sweep the solid mixture into a designated hazardous waste container. Use non-sparking tools if there is any solvent present[9].

  • Decontaminate: Wipe the spill area with a cloth dampened with a weak base solution (e.g., 5% sodium bicarbonate), followed by a water rinse.

  • Containerize All Materials: Place the used absorbent, contaminated cloths, and gloves into the same hazardous waste container. Seal and label the container for pickup[7].

Protocol B: On-Site Neutralization (Aqueous Solutions Only)

CAUTION: This procedure should only be performed by trained personnel in a controlled laboratory setting (i.e., a chemical fume hood) and in full compliance with your institution's Environmental Health & Safety (EHS) policies. Neutralization of strong acids can be exothermic and generate gas[10].

  • Preparation: Place the vessel containing the acidic aqueous solution of D-Phenylglycine hydrochloride in a larger secondary container within a fume hood.

  • Don PPE: Full PPE is mandatory.

  • Select a Neutralizing Agent: Prepare a 5-10% solution of a weak base, such as sodium bicarbonate or sodium carbonate (soda ash). Avoid strong bases like sodium hydroxide, which can cause a violent reaction[10][11].

  • Slow Addition: With constant stirring, slowly add the basic solution to the acidic waste.

  • Monitor Progress: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. Also, monitor the temperature; if the reaction becomes too vigorous or hot, pause the addition[12].

  • Target pH: The goal is a final pH between 6.0 and 8.0[13].

  • Final Disposition: Once neutralized, the resulting salt solution must still be managed in accordance with local and institutional regulations. Do not assume it can be poured down the drain. Consult your EHS department for final approval and disposal instructions.

Protocol C: Bulk Solid Waste & Unused Product Disposal

This is the standard and most highly recommended procedure for disposing of expired or surplus D-Phenylglycine hydrochloride.

  • Containerize: Ensure the chemical is in its original, sealed container or a properly labeled and sealed hazardous waste container.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution's EHS department. This typically includes identifying the chemical, quantity, and location.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) that is secure and segregated from incompatible materials[4].

  • Scheduled Pickup: Arrange for pickup by your institution's EHS office or their contracted licensed hazardous waste disposal company. This ensures the waste enters the official "cradle-to-grave" tracking system[6].

Section 5: Off-Site Disposal Technologies: The End of the Line

Once a licensed hauler collects the waste, it is transported to a Treatment, Storage, and Disposal Facility (TSDF). The two primary technologies for this type of organic waste are:

  • High-Temperature Incineration: This is the most common and effective method. The organic material is destroyed at very high temperatures[14][15]. Because D-Phenylglycine hydrochloride contains nitrogen, the incineration facility must have specialized flue gas treatment systems (e.g., selective non-catalytic reduction) to control the emission of nitrogen oxides (NOx), which are atmospheric pollutants[16][17].

  • Secure Chemical Landfill: Direct landfilling of untreated corrosive hazardous waste is not permitted[18]. Only the stabilized, non-reactive solid residues (ash) from incineration may be eligible for final disposal in a specially engineered hazardous waste landfill designed to prevent environmental contamination[19][20].

By understanding these final disposition methods, we can appreciate the importance of our on-site segregation and labeling efforts, which provide critical information to the TSDF operators.

Section 6: Fostering a Culture of Safety and Compliance

The proper disposal of D-Phenylglycine hydrochloride is not merely a task; it is a professional responsibility. Adherence to these protocols, grounded in an understanding of the underlying chemical hazards and regulatory requirements, is essential for protecting ourselves, our colleagues, and our shared environment. Always consult your institution's specific EHS guidelines, as they are the final authority on compliance in your laboratory.

References

  • Fisher Scientific. (2025). Safety Data Sheet: D-(-)-2-Phenylglycine chloride hydrochloride.
  • Environmental Health and Safety Office. (2020). Laboratory Waste Management Guidelines.
  • ECHEMI. (n.d.). D-Phenylglycine methyl ester hydrochloride SDS, 19883-41-1 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: D-(-)-2-Phenylglycine methyl ester hydrochloride. Retrieved from Thermo Fisher Scientific SDS portal.
  • Everett, L. (2024). How to Neutralize Chemical Spills in the Lab. Lab Manager. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Lab Manager. (2026). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories (Appendix).
  • Centre for Environmental Rights. (n.d.). Minimum Requirements for Waste Disposal by Landfill.
  • Wastech Controls & Engineering. (n.d.). Laboratory Neutralization. Retrieved from [Link]

  • CymitQuimica. (2024). Safety Data Sheet: Cbz-D-(-)-Phenylglycine.
  • FedCenter. (n.d.). Chemical Waste Landfills.
  • Lab Alley. (2024). How to neutralize hydrochloric acid. Retrieved from [Link]

  • NBE. (n.d.). Waste gas and liquid incineration system.
  • ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - (R)-(-)-2-Phenylglycine chloride hydrochloride.
  • Europem. (n.d.). Thermal Oxidisers and Incinerators – Nutara.
  • Digital Analysis Corp. (n.d.). Case Study: Spent Chemical and Waste Acid / Base pH Neutralization System. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Phenylglycine, D-. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). A Primer On Laboratory Waste Disposal. Retrieved from [Link]

  • Capot Chemical. (2013). Material Safety Data Sheet: 4-Hydroxy-D-phenylglycine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: D-(-)-2-Phenylglycine methyl ester hydrochloride.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Basel Convention. (2022). Technical guidelines on the environmentally sound incineration of hazardous wastes.
  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
  • MDPI. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Retrieved from [Link]

  • Basel Convention. (n.d.). Technical guidelines on specially engineered landfill.
  • European IPPC Bureau. (2003). Waste Incineration.
  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency (EPA). (2026). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling D-Phenylglycine Hydrochloride

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. D-Phenylglycine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. D-Phenylglycine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, requires meticulous attention to safety protocols to mitigate potential risks to laboratory personnel.[1][2] This guide provides an in-depth, procedural framework for the safe handling of D-Phenylglycine hydrochloride, with a focus on personal protective equipment (PPE), operational plans, and disposal methods.

Understanding the Hazards: A Conservative Approach

Safety data sheets (SDS) for D-Phenylglycine hydrochloride present some variability in hazard classification. While some sources do not classify it as a hazardous substance under the Globally Harmonized System (GHS)[3], others identify it as a skin irritant (H315), a serious eye irritant (H319), and a potential cause of respiratory irritation (H335).[4] To prioritize the well-being of researchers, this guide adopts a conservative stance, recommending safety measures that address these potential irritant properties.

Core Principles of Safe Handling

The fundamental principle when working with D-Phenylglycine hydrochloride is the avoidance of contact and the prevention of dust formation.[4][5] Engineering controls, such as working in a well-ventilated area or using a chemical fume hood, are the first line of defense.[4][5]

Essential Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling D-Phenylglycine hydrochloride, with detailed explanations for each component.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4] This is crucial to prevent the fine powder from causing serious eye irritation.[4]
Skin Protection Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[4] The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] Lab Coat/Protective Clothing: A standard lab coat is recommended for all laboratory work. For tasks with a higher risk of contamination, wear impervious clothing or a full suit.[4][5]
Respiratory Protection In most cases, handling D-Phenylglycine hydrochloride in a well-ventilated area or a fume hood will be sufficient.[4] However, if exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator should be used.[4] A dust respirator is also recommended for handling larger quantities or in situations where dust generation is unavoidable.[5]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of D-Phenylglycine Hydrochloride

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_assess 1. Risk Assessment (Review SDS) prep_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_assess->prep_ppe prep_setup 3. Prepare Workspace (Fume Hood/Ventilated Area) prep_ppe->prep_setup handle_weigh 4. Weighing and Transfer (Avoid Dust Formation) prep_setup->handle_weigh Proceed to handling handle_dissolve 5. Dissolution (If applicable) handle_weigh->handle_dissolve handle_reaction 6. Reaction Setup handle_dissolve->handle_reaction clean_decon 7. Decontaminate Surfaces handle_reaction->clean_decon Proceed to cleanup clean_waste 8. Segregate Waste (Solid & Liquid) clean_decon->clean_waste clean_dispose 9. Dispose of Waste (Follow Institutional & Local Regulations) clean_waste->clean_dispose clean_doff 10. Doff PPE clean_dispose->clean_doff clean_wash 11. Wash Hands Thoroughly clean_doff->clean_wash

Caption: A procedural workflow for the safe handling of D-Phenylglycine hydrochloride.

Step-by-Step Handling Procedures
  • Preparation and Weighing:

    • Before handling, ensure that a safety shower and eye wash station are readily accessible.[3]

    • When weighing the solid, do so in a chemical fume hood or a well-ventilated area to minimize inhalation of any dust.[4]

    • Avoid actions that could generate dust, such as crushing or vigorous scraping.

  • Storage:

    • Store D-Phenylglycine hydrochloride in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep the container away from incompatible materials, such as strong bases and oxidizing agents.[6]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes and consult a doctor.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4]

Spill and Disposal Management
  • Accidental Release: In case of a spill, evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas.[4] Wear appropriate PPE, including chemical-impermeable gloves and a respirator if necessary.[4][5] Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[5]

  • Disposal: Dispose of D-Phenylglycine hydrochloride and any contaminated materials at an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[4][6] Do not let the chemical enter drains.[4]

By adhering to these comprehensive safety protocols, researchers and drug development professionals can confidently handle D-Phenylglycine hydrochloride while minimizing risks and ensuring a safe and productive laboratory environment.

References

  • D-Phenylglycine methyl ester hydrochloride SDS, 19883-41-1 Safety Data Sheets. ECHEMI.

  • SAFETY DATA SHEET - D-(-)-2-Phenylglycine chloride hydrochloride. Fisher Scientific.

  • CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride. CymitQuimica.

  • SAFETY DATA SHEET - D-(-)-2-Phenylglycine Methyl Ester Hydrochloride. TCI Chemicals.

  • MSDS - Safety Data Sheet - D-Phenylglycinol. AAPPTec.

  • SAFETY DATA SHEET - D-(-)-2-Phenylglycine methyl ester hydrochloride. Fisher Scientific.

  • Safety Data Sheet - D-α-Phenyl-glycine-d5. MedchemExpress.com.

  • D-Phenylglycine methyl ester hydrochloride. Chem-Impex.

  • DL-PHENYL GLYCINE CAS NO 2835-06-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • D-2-Phenylglycine (alpha-). TCI America.

  • D-Phenylglycine Hydrochloride. Acta Crystallographica Section C.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Phenylglycine hydrochloride
Reactant of Route 2
D-Phenylglycine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.